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  • Product: Sulfone, 2-chloroethyl p-nitrophenyl
  • CAS: 6461-63-8

Core Science & Biosynthesis

Foundational

The Chemical Properties and Application Dynamics of 2-Chloroethyl p-Nitrophenyl Sulfone: A Masked Electrophile in Modern Chemical Biology and Synthesis

Executive Summary In the landscape of covalent drug discovery and advanced organic synthesis, the precise control of electrophilic reactivity is paramount. 2-Chloroethyl p-nitrophenyl sulfone (1-(2-chloroethylsulfonyl)-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug discovery and advanced organic synthesis, the precise control of electrophilic reactivity is paramount. 2-Chloroethyl p-nitrophenyl sulfone (1-(2-chloroethylsulfonyl)-4-nitrobenzene) represents a masterclass in latent reactivity. Operating as a "masked" warhead, this compound offers the extended shelf-life and handling stability of an alkyl halide, yet rapidly unmasks under specific physiological or synthetic conditions to reveal a highly reactive vinyl sulfone Michael acceptor. This whitepaper dissects the physicochemical properties, mechanistic activation pathways, and field-proven protocols for deploying this molecule in cysteine-targeted bioconjugation and enantioenriched cycloadditions.

Physicochemical Profiling & Structural Dynamics

The utility of 2-chloroethyl p-nitrophenyl sulfone stems from its bipartite structure: an electron-withdrawing p-nitrophenyl ring that tunes the electronic landscape, and a 2-chloroethyl moiety that serves as a stable, yet conditionally labile, protecting group[1].

Table 1: Quantitative Physicochemical and Reactivity Profile

ParameterValue / Description
Chemical Name 1-(2-Chloroethylsulfonyl)-4-nitrobenzene
CAS Registry Number 6461-63-8[1]
Molecular Formula C8H8ClNO4S[1]
Molecular Weight 249.67 g/mol [1]
Precursor Stability High (Stable solid under ambient, anhydrous storage)
Activation Trigger Mild Base (pH > 7.5)
Active Intermediate 4-Nitrophenyl vinyl sulfone (MW: 213.21 g/mol )
Primary Nucleophile Target Cysteine (Thiols) > Lysine (Amines)
Reaction Mechanism E1cB / E2 Elimination followed by Thia-Michael Addition[2]

The "Masked Warhead" Concept and Reaction Mechanics

Directly deploying unmasked vinyl sulfones in biological assays or complex synthetic mixtures often results in premature polymerization, degradation, or off-target reactivity. 2-Chloroethyl p-nitrophenyl sulfone elegantly bypasses this limitation.

The strong electron-withdrawing nature of the p-nitro group significantly increases the acidity of the α -protons adjacent to the sulfone. When exposed to mildly basic conditions (pH 8.0–9.0), the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) or E2 elimination[2]. The base deprotonates the α -carbon, forming a carbanion intermediate that subsequently expels the chloride leaving group ( β -elimination) to yield 4-nitrophenyl vinyl sulfone and hydrochloric acid.

Once generated, the vinyl sulfone acts as a potent Michael acceptor. The p-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering it highly susceptible to nucleophilic attack by thiols (such as protein cysteine residues) via a thia-Michael addition.

E1cB_Michael_Pathway A 2-Chloroethyl p-Nitrophenyl Sulfone (Stable Precursor, MW: 249.67) B Base Addition (pH > 7.5) Deprotonation at α-carbon A->B C Carbanion Intermediate (E1cB Character) B->C D 4-Nitrophenyl Vinyl Sulfone (Active Warhead, MW: 213.21) + HCl Loss C->D β-Elimination F Covalent Thioether Adduct (+213.2 Da Mass Shift) D->F Thia-Michael Addition E Protein Target (Cysteine -SH) E->F Nucleophilic Attack

Figure 1: The E1cB elimination and subsequent thia-Michael addition pathway of the masked sulfone.

Applications in Proteomics and Bioconjugation

Because the activation occurs seamlessly in standard biological buffers, this compound is a premier reagent for cysteine-targeted bioconjugation. The resulting thioether bond is highly stable and essentially irreversible, making it ideal for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.

Protocol 1: In Situ Activation and Cysteine-Targeted Bioconjugation

Causality & Logic: We activate the precursor in a mildly basic buffer to generate the reactive Michael acceptor exactly when needed, avoiding the storage instability of the free vinyl sulfone.

  • Precursor Solubilization: Dissolve 2-chloroethyl p-nitrophenyl sulfone in anhydrous DMSO to create a 10 mM stock.

    • Validation: Ensure absolute anhydrous conditions for the stock to prevent premature hydrolysis. The solution must remain clear.

  • In Situ Activation (E1cB Elimination): Dilute the stock 10-fold into a labeling buffer (e.g., 50 mM HEPES, pH 8.5). Incubate for 30 minutes at 25°C.

    • Validation: Analyze a 1 µL aliquot via LC-MS. The precursor (m/z 249.67) must cleanly convert to 4-nitrophenyl vinyl sulfone (m/z 213.21), confirming successful demasking prior to protein introduction.

  • Protein Conjugation: Add the activated mixture to the target protein (final protein concentration 10-50 µM, 5-10 molar equivalents of warhead). Incubate for 2 hours at room temperature.

  • Quenching and Analysis: Quench the reaction with 1 mM DTT (which rapidly scavenges excess vinyl sulfone). Analyze the intact protein mass via ESI-TOF MS.

    • Validation: A successful conjugation yields a precise mass shift of +213.2 Da per modified cysteine residue, mathematically validating the covalent thioether formation.

Applications in Advanced Organic Synthesis

Beyond chemical biology, the in situ generated 4-nitrophenyl vinyl sulfone is a highly versatile dipolarophile in [3+2] cycloadditions. It reacts readily with azomethine imines to form enantioenriched pyrazolidines, which are critical scaffolds in pharmaceutical development[3]. Recent methodologies have adapted this reaction to green chemistry environments, utilizing ionic liquids to achieve high diastereoselectivity and yield[4].

Cycloaddition_Workflow S1 Azomethine Imine (1,3-Dipole) S4 [3+2] Cycloaddition (Regio/Stereoselective) S1->S4 S2 4-Nitrophenyl Vinyl Sulfone (Dipolarophile) S2->S4 S3 Chiral Catalyst (e.g., Cu/Zr Complex) S3->S4 Catalysis S5 Enantioenriched Pyrazolidine (Bioactive Scaffold) S4->S5

Figure 2: Synthetic workflow for the [3+2] cycloaddition using the in situ generated dipolarophile.

Protocol 2: [3+2] Cycloaddition for Pyrazolidine Synthesis

Causality & Logic: The electron-withdrawing p-nitro group lowers the LUMO of the vinyl sulfone, accelerating the cycloaddition with azomethine imines and enhancing regioselectivity compared to unactivated alkenes[3].

  • Dipolarophile Generation: Treat 2-chloroethyl p-nitrophenyl sulfone (1.2 eq) with a mild base (e.g., triethylamine, 1.5 eq) in an ionic liquid medium (e.g., [emim][OTf]) to generate 4-nitrophenyl vinyl sulfone.

    • Validation: The use of the ionic liquid [emim][OTf] actively manages the reaction environment and stabilizes the intermediates, eliminating the need for harsh organic solvents[4].

  • Dipole Addition: Add the azomethine imine (1.0 eq) and a chiral Lewis acid catalyst (e.g., 20 mol% of a chiral Cu(I) or Zr(IV) complex).

  • Cycloaddition: Stir the reaction at 40°C for 12-24 hours.

    • Validation: Monitor by HPLC. The strong electron-withdrawing nature of the p-nitro group ensures rapid conversion at mild temperatures[4]. The disappearance of the 213.2 m/z peak indicates consumption of the dipolarophile.

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC to validate stereoselectivity.

Conclusion

2-Chloroethyl p-nitrophenyl sulfone bridges the gap between reagent stability and electrophilic potency. By leveraging its E1cB elimination mechanics, researchers can deploy a highly reactive LUMO-lowered Michael acceptor precisely at the moment of need. Whether utilized as a warhead in targeted covalent inhibitors, a probe in proteomics, or a dipolarophile in asymmetric synthesis, its predictable and self-validating mass-shift dynamics make it an indispensable tool in the modern chemist's arsenal.

References

  • Title: 1-(2-Chloroethylsulfonyl)
  • Title: Ethylene sulfone | 1782-89-4 (Mechanisms of E1cB Elimination in Sulfones)
  • Title: Organic & Biomolecular Chemistry - RSC Publishing (1,3-Dipolar cycloadditions of azomethine imines)
  • Title: New Trends in Diaziridine Formation and Transformation (a Review)

Sources

Exploratory

The Molecular Architecture and Reactivity Profile of p-Nitrophenyl 2-Chloroethyl Sulfone

An In-Depth Technical Guide for Chemical Biologists and Drug Development Professionals Executive Summary In the landscape of modern chemical biology and synthetic organic chemistry, p-nitrophenyl 2-chloroethyl sulfone (C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biologists and Drug Development Professionals

Executive Summary

In the landscape of modern chemical biology and synthetic organic chemistry, p-nitrophenyl 2-chloroethyl sulfone (CAS: 6461-63-8), also known as 1-(2-chloroethylsulfonyl)-4-nitrobenzene, serves as a critical bifunctional building block[1]. While seemingly simple, its structural architecture—combining a highly electron-withdrawing p-nitrophenyl group, a stabilizing sulfone core, and a 2-chloroethyl leaving group—makes it an indispensable precursor for generating highly reactive Michael acceptors.

This whitepaper provides a comprehensive analysis of the molecular structure, physicochemical properties, and reaction causality of p-nitrophenyl 2-chloroethyl sulfone. Furthermore, it details field-proven protocols for its conversion into 4-nitrophenyl vinyl sulfone and its subsequent applications in bioconjugation, targeted covalent inhibitor (TCI) design, and solid-phase peptide synthesis (SPPS)[2].

Physicochemical Profiling & Molecular Weight Analysis

Understanding the stoichiometric and physical parameters of p-nitrophenyl 2-chloroethyl sulfone is paramount for precise molar calculations in sensitive biochemical assays. The molecule consists of an aromatic system heavily deactivated by a nitro group, conjugated to a sulfone moiety that further withdraws electron density from the adjacent aliphatic chain.

Quantitative Data Summary
PropertyValue / Description
Chemical Name p-Nitrophenyl 2-chloroethyl sulfone
IUPAC Name 1-(2-chloroethylsulfonyl)-4-nitrobenzene
CAS Registry Number 6461-63-8
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Exact Mass 248.986 Da
SMILES String O=S(=O)(CCCl)c1ccc([O-])cc1
Key Functional Groups Nitroarene, Sulfone, Alkyl Chloride

Data synthesized from standardized chemical registries and exact isotopic mass calculations[1].

Structural Elucidation & Chemical Reactivity

The true value of p-nitrophenyl 2-chloroethyl sulfone lies not in its static structure, but in its latent reactivity. The molecule is a "masked" vinyl sulfone.

The Causality of β -Elimination

The sulfone group ( −SO2​− ) is strongly electron-withdrawing, which highly acidifies the α -protons on the adjacent methylene group. This effect is synergistically amplified by the p-nitrophenyl ring, which pulls electron density away from the sulfone via resonance and inductive effects. When exposed to a mild base, the α -proton is easily abstracted, forming a stabilized carbanion. This intermediate rapidly undergoes a β -elimination, expelling the chloride ion to yield 4-nitrophenyl vinyl sulfone —a potent, electrophilic Michael acceptor[2].

Mechanistic Pathway

ReactivityPathway Substrate p-Nitrophenyl 2-chloroethyl sulfone Intermediate Carbanion Intermediate Substrate->Intermediate Deprotonation Base Base (e.g., Et3N) Base->Substrate Abstracts alpha-H VinylSulfone 4-Nitrophenyl vinyl sulfone Intermediate->VinylSulfone beta-Elimination (-Cl⁻) Adduct Covalent Adduct (Thioether) VinylSulfone->Adduct Michael Addition Nucleophile Nucleophile (e.g., Cys-SH) Nucleophile->VinylSulfone Attack at beta-carbon

Base-promoted β-elimination of p-nitrophenyl 2-chloroethyl sulfone and subsequent Michael addition.

Experimental Protocols: Synthesis and Reactivity

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to empower researchers to troubleshoot and optimize.

Protocol A: Base-Catalyzed Conversion to 4-Nitrophenyl Vinyl Sulfone

This protocol outlines the unmasking of the reactive vinyl sulfone warhead.

  • Reagent Preparation: Dissolve p-nitrophenyl 2-chloroethyl sulfone (1.0 eq, 250 mg, ~1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent moisture-induced hydrolysis of the sulfone or side reactions with the highly electrophilic product.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.2 eq, 1.2 mmol) dropwise over 5 minutes.

    • Causality: The mild base selectively deprotonates the acidic α -protons. The 0 °C environment suppresses the spontaneous polymerization of the resulting vinyl sulfone.

  • Elimination Phase: Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The starting material will disappear, replaced by a new, highly UV-active spot with a lower Rf​ value.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize excess base. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate pure 4-nitrophenyl vinyl sulfone.

Protocol B: Cysteine-Targeted Bioconjugation Assay

Once generated, the vinyl sulfone is an exceptional reagent for labeling solvent-exposed cysteines on target proteins.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl.

    • Causality: A physiological pH of 7.4 ensures that the cysteine thiol ( pKa​≈8.3 ) is partially in its highly nucleophilic thiolate form, without promoting non-specific cross-reactivity with lysine amines (which require pH > 8.5 to become nucleophilic).

  • Protein Labeling: Incubate the target protein (10 µM) with a 10-fold molar excess of 4-nitrophenyl vinyl sulfone (100 µM, added from a 10 mM DMSO stock) at 25 °C for 1 hour.

  • Quenching: Quench the reaction by adding an excess of dithiothreitol (DTT, 1 mM) for 15 minutes.

    • Causality: DTT rapidly scavenges any unreacted vinyl sulfone, preventing off-target labeling during downstream analysis.

  • Analysis: Analyze the conjugate via Intact Mass Spectrometry (LC-MS).

    • Self-Validation: A successful conjugation will yield a distinct mass shift of +213.01 Da corresponding to the addition of the 4-nitrophenyl sulfonyl moiety.

Applications in Drug Development & Chemical Biology

Solid-Phase Peptide Synthesis (SPPS) and the Nsc Protecting Group

In peptide synthesis, the 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group is utilized as an alternative to Fmoc for amine protection. During the deprotection phase, base-mediated cleavage of the Nsc group generates 4-nitrophenyl vinyl sulfone as a byproduct[2]. Because this byproduct is a highly reactive Michael acceptor, it is efficiently scavenged by the deprotection base (e.g., piperidine), which prevents it from irreversibly alkylating nucleophilic amino acid side chains (like cysteine or histidine) on the growing peptide chain[2].

Targeted Covalent Inhibitors (TCIs)

The vinyl sulfone moiety derived from p-nitrophenyl 2-chloroethyl sulfone is a privileged "warhead" in the design of targeted covalent inhibitors. Unlike acrylamides, which are broadly reactive, vinyl sulfones offer a tunable electrophilicity that can be finely calibrated by the electron-withdrawing nature of the p-nitro group. This allows for the design of highly selective inhibitors targeting non-catalytic cysteines in kinases and proteases.

1,3-Dipolar Cycloadditions

Beyond bioconjugation, 4-nitrophenyl vinyl sulfone serves as an excellent dipolarophile in synthetic organic chemistry. It readily undergoes [3+2] cycloadditions with azomethine imines and diaziridines to synthesize complex, dinitrogenated heterocycles (such as pyrazolidines and pyrazolines) with high diastereoselectivity[3][4]. These heterocycles are fundamental scaffolds in the discovery of novel antibacterial and antineoplastic agents.

References

  • 1-(2-chloroethylsulfonyl)
  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group (Science of Synthesis)
  • Source: rsc.
  • New Trends in Diaziridine Formation and Transformation (a Review)

Sources

Foundational

Solubility and Stability Dynamics of 2-Chloroethyl p-Nitrophenyl Sulfone: A Technical Guide to Solvent Selection and Aqueous Behavior

Executive Summary In the realm of covalent probe development, bioconjugation, and electrophilic drug design, 2-chloroethyl p-nitrophenyl sulfone (CAS 6461-63-8) serves as a critical latent electrophile. However, its util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of covalent probe development, bioconjugation, and electrophilic drug design, 2-chloroethyl p-nitrophenyl sulfone (CAS 6461-63-8) serves as a critical latent electrophile. However, its utility is frequently compromised by a fundamental dichotomy: it exhibits high thermodynamic solubility in polar aprotic solvents, yet suffers from severe kinetic instability and hydrophobic exclusion in aqueous media.

As a Senior Application Scientist, I frequently observe researchers misinterpreting the "insolubility" of this compound in aqueous buffers as mere precipitation, when in reality, it is undergoing rapid, base-catalyzed chemical degradation. This whitepaper deconstructs the solvation thermodynamics and reactivity of 2-chloroethyl p-nitrophenyl sulfone, providing field-proven, self-validating protocols for its handling, storage, and application in biological assays.

Physicochemical Profiling & Solvation Thermodynamics

To understand the handling requirements of 2-chloroethyl p-nitrophenyl sulfone, one must analyze its structural components: a lipophilic p-nitrophenyl ring, a highly polar sulfone core ( −SO2​− ), and a reactive 2-chloroethyl aliphatic chain.

The Non-Aqueous Advantage: Why DMSO?

Dimethyl sulfoxide (DMSO) is the universal standard for solvating this compound [1]. The causality behind this lies in DMSO's nature as a polar aprotic solvent. With a high dielectric constant ( ϵ≈46.7 ) and a strong dipole moment (3.96 D), DMSO effectively solvates the strong dipoles of the sulfone and nitro groups via dipole-dipole interactions [2]. Crucially, because DMSO lacks hydrogen bond donors, it cannot act as a nucleophile or a Brønsted base. This aprotic environment perfectly stabilizes the molecule, preventing the premature cleavage of the carbon-chlorine bond.

The Aqueous Dilemma: Hydrophobic Exclusion and E1cB Elimination

When spiked into an aqueous buffer (e.g., PBS at pH 7.4), the compound faces two competing failure modes:

  • Hydrophobic Precipitation: The energetic cost of forming a cavity in the hydrogen-bonded water network to accommodate the bulky, lipophilic aromatic ring drives the compound out of solution, resulting in rapid turbidity.

  • Chemical Degradation (The E1cB Pathway): Water is not an inert observer. At pH 7.0, hydroxide ions ( OH− ) act as a base. The strongly electron-withdrawing sulfone and p-nitrophenyl groups highly acidify the α -protons (adjacent to the sulfone). Deprotonation yields a stabilized carbanion intermediate, which rapidly expels the chloride leaving group via an Elimination Unimolecular conjugate Base (E1cB) mechanism [3]. The result is the formation of p-nitrophenyl vinyl sulfone —a highly reactive Michael acceptor.

Therefore, in aqueous buffers, you are not merely losing solubility; you are fundamentally altering the chemical identity of your stock.

Quantitative Solvation Metrics

The following table summarizes the divergent physicochemical behavior of the compound in organic versus aqueous environments.

ParameterAnhydrous DMSOAqueous Buffer (pH 7.4)
Solubility Limit > 100 mg/mL< 0.1 mg/mL (Kinetic)
Solvation Mechanism Dipole-Dipole (Aprotic)None (Hydrophobic Exclusion)
Chemical Stability Stable (> 6 months at -80°C)Highly Unstable ( t1/2​ < 1 hour)
Primary Degradation NoneE1cB β -Elimination
Major Byproduct Nonep-Nitrophenyl vinyl sulfone

Mechanistic Pathway Visualization

The divergent fate of 2-chloroethyl p-nitrophenyl sulfone is mapped below. Note the critical bifurcation in aqueous media between physical precipitation and chemical elimination.

G cluster_dmso Non-Aqueous Pathway (Solvation) cluster_aq Aqueous Pathway (pH ≥ 7.0) C 2-Chloroethyl p-Nitrophenyl Sulfone DMSO Anhydrous DMSO (Polar Aprotic) C->DMSO Water Aqueous Buffer C->Water Stable Stable Solvation (Stock Solution) DMSO->Stable Dipole-Dipole Interactions Precipitate Hydrophobic Precipitation Water->Precipitate > Kinetic Limit Elimination E1cB β-Elimination (-HCl) Water->Elimination OH⁻ Attack Vinyl p-Nitrophenyl Vinyl Sulfone Elimination->Vinyl Reactive Species

Divergent solvation and reactivity pathways of 2-chloroethyl p-nitrophenyl sulfone in DMSO vs water.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, handling protocols must be designed with built-in causality and validation steps. The following workflows are engineered to prevent and detect the failure modes discussed above.

Protocol A: Preparation of Stable Anhydrous DMSO Stock Solutions

Causality Focus: DMSO is highly hygroscopic. Atmospheric moisture absorbed by the solvent will introduce water to the system, which initiates the E1cB elimination of the 2-chloroethyl group even during storage at -20°C. This protocol prevents moisture ingress.

  • Desiccation: Equilibrate the lyophilized powder of 2-chloroethyl p-nitrophenyl sulfone to room temperature inside a desiccator for 30 minutes before opening. Reasoning: Prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Purging: Pierce a septum-sealed bottle of anhydrous DMSO ( 0.005% water) with an Argon line and purge for 5 minutes.

  • Dissolution: Weigh the required mass of the compound and transfer it to an amber glass vial. Add the purged anhydrous DMSO to achieve a 50 mM or 100 mM stock concentration. Vortex until optically clear.

  • Aliquoting & Storage: Immediately aliquot the stock into single-use microcentrifuge tubes purged with Argon. Flash-freeze in liquid nitrogen and store at -80°C. Reasoning: Single-use aliquots eliminate freeze-thaw cycles, which are the primary vector for condensation and subsequent hydrolysis.

Protocol B: Kinetic Solubility and Stability Assessment in Aqueous Buffers

Causality Focus: When dosing the compound into an aqueous assay, you must differentiate between a drop in concentration due to physical precipitation versus chemical degradation. This dual-readout protocol validates both.

  • Buffer Preparation: Prepare 1X PBS (pH 7.4) and pre-warm to 37°C to mimic physiological assay conditions.

  • Solvent Spiking: Rapidly inject the DMSO stock solution into the buffer to achieve final target concentrations (e.g., 10 µM, 50 µM, 100 µM), ensuring the final DMSO concentration remains 1% v/v to prevent solvent toxicity. Vortex immediately for 10 seconds.

  • Nephelometry (Precipitation Check): Transfer 100 µL of each dilution to a 96-well clear-bottom plate. Read the absorbance at 620 nm using a microplate reader. Reasoning: An increase in baseline absorbance at 620 nm indicates light scattering caused by hydrophobic precipitation (crossing the kinetic solubility limit).

  • HPLC-UV Analysis (Degradation Check): Centrifuge the remaining spiked buffer at 10,000 x g for 5 minutes to pellet any precipitate. Inject 10 µL of the supernatant into an HPLC system (C18 column, Water/Acetonitrile gradient).

  • Validation: Monitor UV absorbance at 254 nm. The intact 2-chloroethyl p-nitrophenyl sulfone will elute later (more hydrophobic), while the emergence of a new, earlier-eluting peak with a distinct UV spectrum confirms the formation of p-nitrophenyl vinyl sulfone via E1cB elimination. If the parent peak area decreases without a corresponding rise in the vinyl sulfone peak, the loss is purely due to precipitation.

References

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." ResearchGate,[Link]

  • Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia,[Link]

Exploratory

Reactivity Profile of p-Nitrophenyl Sulfone Derivatives: Mechanistic Insights and Applications in Drug Development

Executive Summary The p-nitrophenyl sulfone (pNPS) moiety is a highly versatile pharmacophore and synthetic intermediate in modern chemical biology and drug development. Characterized by profound electron-withdrawing cap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p-nitrophenyl sulfone (pNPS) moiety is a highly versatile pharmacophore and synthetic intermediate in modern chemical biology and drug development. Characterized by profound electron-withdrawing capabilities, pNPS derivatives exhibit orthogonal reactivity profiles depending on their structural context—ranging from exceptional leaving groups in elimination reactions to photolabile radical generators in photodynamic therapy. This whitepaper synthesizes the mechanistic causality behind pNPS reactivity and provides self-validating protocols for researchers leveraging these compounds in bioconjugation and targeted therapeutics.

Electronic Causality: The p-Nitrophenyl Sulfone Pharmacophore

The unique reactivity of pNPS derivatives is fundamentally driven by electronic modulation. The sulfonyl group (–SO₂–) is inherently electron-withdrawing via inductive effects. When conjugated with a para-nitro substituted phenyl ring, the system benefits from synergistic inductive (–I) and resonance (–M) electron withdrawal.

This extreme electron deficiency at the sulfur center achieves two critical outcomes:

  • Transition State Stabilization: In elimination and substitution reactions, the developing negative charge is highly delocalized across the sulfinate leaving group, dramatically lowering the activation energy[1].

  • Bond Lability: In heteroatom-conjugated systems (such as arylazo sulfones), the N–S bond becomes highly polarized and susceptible to homolytic cleavage upon photo-excitation[2].

ReactivityPathways pNPS p-Nitrophenyl Sulfone (pNPS) Core Arylazo Arylazo Sulfones (N-S Bond) pNPS->Arylazo Vinyl Vinyl Sulfones (C=C-SO2) pNPS->Vinyl Alkyl Alkyl Sulfones (C-SO2) pNPS->Alkyl Photo UV-A Irradiation (Photocleavage) Arylazo->Photo Coupling Amide Bond Formation Vinyl->Coupling Elimination Base-Induced E2 Elimination Alkyl->Elimination Radicals Aryl & Sulfonyl Radicals Photo->Radicals Homolysis Peptides Peptide/Protein Bioconjugates Coupling->Peptides Addition-Elimination Olefins Olefins (Leaving Group) Elimination->Olefins Proton Abstraction

Fig 1: Electronic effects driving orthogonal reaction pathways of pNPS derivatives.

Mechanistic Reactivity Profiles

Photochemical N-S Bond Cleavage (Arylazo Sulfones)

Arylazo sulfones containing the pNPS moiety, such as p-nitrophenylazo(p-nitrophenyl)sulfone, exhibit highly specific photochemistry. Upon exposure to UV-A light, the N–S bond undergoes homolytic cleavage. This generates highly reactive aryl and sulfonyl radicals capable of intercalating into and cleaving DNA via phosphodiester hydrolysis or deoxyribose oxidation. This light-dependent cytotoxicity positions them as excellent candidates for2[2].

Base-Induced E2 Eliminations

In alkyl systems, the pNPS group functions as a superior leaving group. During base-induced E2 eliminations, the strong electron-withdrawing nature of the pNPS group increases the acidity of the β-protons. This facilitates the formation of olefins even under mild basic conditions, outperforming standard leaving groups like halogens or simple tosylates[1].

Vinyl Sulfones in Peptide Ligation

Derivatives like E-2-chlorovinyl p-nitrophenyl sulfone are utilized as powerful reagents for amide bond formation. They react with carboxylic acids to form active 2-acyloxyvinyl sulfones, which subsequently react with amines to yield peptides. The pNPS moiety acts as an activating group that drives the addition-elimination sequence, making it a 3[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the causality of the observed results.

Protocol 1: DNA Photocleavage Assay using Arylazo p-Nitrophenyl Sulfones

This protocol isolates the photodynamic generation of radicals from background chemical toxicity.

  • Preparation: Prepare 0.1 mM calf-thymus (CT) DNA or supercoiled plasmid pBluescript SK II in a 50 mM HEPES buffer (pH 7.4). Causality Note: HEPES is chosen over Tris to prevent secondary radical scavenging or metal chelation that could skew cleavage results.

  • Compound Addition: Add the pNPS arylazo sulfone at varying concentrations (10–100 μM). The compound must be pre-dissolved in DMSO to a final assay concentration of 1% DMSO.

    • Self-Validation: Include a 1% DMSO-only control cohort to definitively rule out solvent-induced DNA denaturation[2].

  • Incubation & Irradiation: Divide the samples into two cohorts.

    • Cohort A (Dark Control): Incubate at 37°C in complete darkness. This validates that the compound is stable and non-cleaving in the absence of light.

    • Cohort B (Experimental): Irradiate with UV-A (365 nm) for 1 hour at 37°C.

  • Electrophoresis: Run the samples on a 1% agarose gel stained with ethidium bromide.

  • Quantification: Measure the conversion of supercoiled DNA (Form I) to nicked circular (Form II) or linear (Form III) DNA using densitometry.

Workflow Prep Prepare CT DNA & pNPS Arylazo Sulfone Incubate Incubate (37°C) Dark & Light Cohorts Prep->Incubate Dark Dark Control (Self-Validation) Incubate->Dark Light UV-A Exposure (365 nm) Incubate->Light Gel Agarose Gel Electrophoresis Dark->Gel Light->Gel Analyze Quantify Supercoiled vs. Nicked DNA Gel->Analyze

Fig 2: Self-validating workflow for photodynamic DNA cleavage assays.

Protocol 2: Amide Coupling via E-2-Chlorovinyl p-Nitrophenyl Sulfone

This protocol utilizes the pNPS leaving group to drive peptide bond formation.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and E-2-chlorovinyl p-nitrophenyl sulfone (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise at 0°C to form the highly reactive 2-acyloxyvinyl sulfone intermediate.

    • Self-Validation: Monitor via TLC until the carboxylic acid is fully consumed, proving complete activation before proceeding.

  • Aminolysis: Add the target amine (1.1 eq) to the reaction mixture and stir at room temperature for 2-4 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality Note: The cleaved p-nitrophenyl sulfinate byproduct is highly ionic and water-soluble, allowing it to be completely partitioned into the aqueous phase during the NaHCO₃ wash, leaving the pure peptide in the organic layer[3].

Quantitative Data Summaries

The following table synthesizes the reactivity metrics of various pNPS derivatives across different chemical applications.

Derivative TypePrimary MechanismKey ApplicationRelative Efficiency / Yield
Arylazo p-Nitrophenyl Sulfone Photochemical N-S HomolysisDNA Photocleavage (PDT)High (Light-dependent IC₅₀ ~13 μM)
Alkyl p-Nitrophenyl Sulfone Base-Induced E2 EliminationOlefin SynthesisModerate-High (Leaving group dependent)
E-2-Chlorovinyl pNPS Addition-EliminationPeptide CouplingHigh (>85% yield)
Methyl p-Nitrophenyl Sulfide Oxidation via HOF·CH₃CNSulfone SynthesisQuantitative (90% yield)

Table 1: Comparative Reactivity Metrics of p-Nitrophenyl Sulfone Derivatives.

References

  • Effect of Arylazo Sulfones on DNA: Binding, Cleavage, Photocleavage, Molecular Docking Studies and Interaction with A375 Melanoma and Non-Cancer Cells. MDPI / PMC.
  • Electronic Effects in E2 Reactions. III. Base-Induced Eliminations of...
  • N,N'-bis(2-oxo-3-oxazolidinyl) phosphinic chloride (BOP-Cl); a superb reagent for coupling at and with iminoacid residues.
  • Oxidation of Sulfur-Containing Compounds with HOF·CH3CN.

Sources

Foundational

Mechanism of beta-elimination in 2-chloroethyl sulfones

Unmasking the Electrophile: The Mechanism and Application of β -Elimination in 2-Chloroethyl Sulfones Executive Summary & Strategic Rationale In the development of targeted covalent inhibitors (TCIs), protease inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking the Electrophile: The Mechanism and Application of β -Elimination in 2-Chloroethyl Sulfones

Executive Summary & Strategic Rationale

In the development of targeted covalent inhibitors (TCIs), protease inhibitors, and advanced bioconjugation reagents, the vinyl sulfone moiety is a highly prized Michael acceptor. It exhibits exceptional, predictable reactivity toward non-catalytic cysteine residues while remaining relatively inert to other nucleophiles at physiological pH. However, incorporating a highly reactive electrophilic double bond early in a multi-step synthetic sequence often leads to premature degradation, polymerization, or unwanted aza-Michael additions by amines.

To circumvent this, drug development professionals employ a "Masked Warhead" strategy . By utilizing 2-chloroethyl sulfones as stable precursors, the electrophilic alkene is concealed, allowing the core molecular scaffold to undergo complex coupling reactions (e.g., Suzuki couplings, amide bond formations) without interference. The unmasking of the warhead relies on a highly controlled, base-mediated β -elimination [1], which is the focus of this technical guide.

Mechanistic Elucidation: The E1cB Pathway

The conversion of a 2-chloroethyl sulfone to a vinyl sulfone is a classic dehydrohalogenation reaction. However, unlike standard alkyl halides that typically undergo a concerted E2 elimination, 2-chloroethyl sulfones strongly favor an E1cB (Elimination Unimolecular conjugate Base) mechanism [1].

The Causality of the Mechanism: The mechanistic pathway is dictated by the extreme electron-withdrawing nature of the sulfonyl group ( −SO2​− ). This group exerts both a strong inductive effect and resonance stabilization, which significantly increases the acidity of the α -protons adjacent to the sulfur atom.

  • Deprotonation (Fast, Reversible): A base abstracts the highly acidic α -proton, generating a resonance-stabilized carbanion intermediate.

  • Elimination (Slow, Rate-Determining): The carbanion subsequently expels the β -chloride leaving group, forming the π -bond of the vinyl sulfone.

Because the carbanion is sufficiently stabilized by the adjacent sulfone, the stepwise E1cB pathway is kinetically favored over the concerted E2 pathway. This is especially true when utilizing moderate bases like triethylamine (TEA) or sodium carbonate ( Na2​CO3​ ) [2].

E1cB_Mechanism A 2-Chloroethyl Sulfone (Masked Warhead) B Carbanion Intermediate (Resonance Stabilized) A->B Base (Deprotonation) Fast C Vinyl Sulfone (Active Michael Acceptor) B->C Loss of Cl- Slow (Rate-Determining)

Base-mediated E1cB elimination of 2-chloroethyl sulfone to vinyl sulfone.

Experimental Methodology: Self-Validating Protocol for β -Elimination

To ensure high fidelity in generating the vinyl sulfone without triggering polymerization or hydrolysis, the elimination conditions must be precisely controlled. The following biphasic protocol demonstrates the synthesis of a vinyl sulfone from a 2-chloroethyl sulfone precursor [3].

Protocol: Biphasic Dehydrochlorination

Objective: Unmasking the vinyl sulfone warhead via base-mediated elimination.

Causality of Experimental Choices: A biphasic system (Dichloromethane / Aqueous NaOH) is chosen over a homogenous basic solution. The organic solvent (DCM) stabilizes the precursor and the resulting vinyl sulfone, shielding it from water-induced side reactions. The aqueous base facilitates rapid deprotonation at the solvent interface. Upon formation, the highly reactive vinyl sulfone immediately partitions into the organic layer, isolating it from the strongly basic aqueous environment and preventing degradation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the 2-chloroethyl sulfone precursor (e.g., 200 μ L or equivalent solid mass) in 2.0 mL of anhydrous dichloromethane (DCM) in a sealed, screw-capped reaction vessel [3]. Rationale: DCM provides excellent solubility and acts as the protective organic phase.

  • Base Addition: Dropwise, add 1.5 mL of aqueous 2M Sodium Hydroxide (NaOH) [3]. Rationale: 2M NaOH is sufficiently strong to drive the E1cB deprotonation rapidly at the biphasic interface.

  • Agitation: Seal the vessel and vigorously shake or stir for 1 to 5 minutes at room temperature. Rationale: Vigorous mixing maximizes the interfacial surface area between the aqueous base and the organic precursor, accelerating the reaction kinetics.

  • Phase Separation (Self-Validation Check): Set the vessel aside to allow the phases to stratify. Self-Validation: Extract a micro-aliquot of the lower organic layer. A successful elimination will show complete consumption of the precursor via TLC (Thin Layer Chromatography) or GC-MS analysis. If precursor remains, agitation time was insufficient.

  • Isolation: Separate the lower organic phase and dry it over anhydrous magnesium sulfate ( MgSO4​ ) [3]. Filter the drying agent and concentrate the solvent under reduced pressure at ambient temperature to yield the active vinyl sulfone.

Workflow Step1 Dissolution in DCM Step2 Aqueous Base Addition (2M NaOH) Step1->Step2 Step3 Biphasic Agitation Step2->Step3 Step4 Phase Stratification & Isolation Step3->Step4

Biphasic experimental workflow for the unmasking of vinyl sulfones.

Quantitative Data: Reaction Conditions and Yields

The choice of base and solvent heavily influences the elimination kinetics and the stability of the resulting vinyl sulfone. The table below summarizes comparative data for different 2-chloroethyl sulfone derivatives.

PrecursorBase SystemSolvent EnvironmentDominant MechanismReaction TimeOutcome / Yield
Bis(2-chloroethyl) sulfone Na2​CO3​ (aq)Aqueous EthanolE1cB2-4 HoursDivinyl sulfone (>90%) [2]
2-Chloroethyl-2-hydroxyethyl sulfone 2M NaOH (aq)Dichloromethane (Biphasic)E1cB1 MinuteVinyl-2-hydroxyethyl sulfone (Quantitative) [3]
Phenyl 2-chloroethyl sulfone DBU or TEADichloromethane (Homogenous)E1cB-like E21-2 HoursPhenyl vinyl sulfone (High) [1]

Conclusion

The β -elimination of 2-chloroethyl sulfones is a cornerstone reaction in modern chemical biology and drug design. By leveraging the strong electron-withdrawing properties of the sulfone group, chemists can reliably execute E1cB eliminations to unmask potent Michael acceptors exactly when needed. Employing biphasic or carefully calibrated basic conditions ensures that the highly reactive vinyl sulfone is generated with high fidelity, paving the way for the synthesis of advanced covalent therapeutics and hydrogel crosslinkers.

References

  • ResearchGate. The GC/AED studies on the reactions of sulfur mustard with oxidants. Retrieved from:[Link]

Exploratory

Strategic Warhead Design: Comparative Dynamics of 2-Chloroethyl p-Nitrophenyl Sulfone and Vinyl Sulfone in Covalent Targeting

Executive Summary As targeted covalent inhibitors (TCIs) and precision bioconjugation strategies evolve, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the molecule. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As targeted covalent inhibitors (TCIs) and precision bioconjugation strategies evolve, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the molecule. Among the most versatile sulfur-based electrophiles are vinyl sulfones (VS) and their masked precursors, the 2-chloroethyl sulfones (CES) . This technical guide provides an in-depth comparative analysis of 2-chloroethyl p-nitrophenyl sulfone (CPNS) and its active counterpart, p-nitrophenyl vinyl sulfone. By understanding their distinct kinetic profiles and activation requirements, researchers can leverage physical organic chemistry to achieve spatiotemporal control over protein modification.

Structural and Mechanistic Divergence

The fundamental difference between CPNS and a direct vinyl sulfone lies in their activation states and reaction mechanisms.

Vinyl Sulfones feature an α,β -unsaturated sulfone moiety ( −SO2​−CH=CH2​ ). They act as direct, "always-on" Michael acceptors. The electron-withdrawing sulfonyl group polarizes the double bond, making the β -carbon highly susceptible to nucleophilic attack by soft nucleophiles. This predominantly includes the thiolate anion of cysteine residues, though unprotonated histidines and lysines can also be targeted under specific microenvironmental conditions [1].

2-Chloroethyl p-Nitrophenyl Sulfone (CPNS) , conversely, is a saturated, halogenated precursor ( −SO2​−CH2​−CH2​−Cl ). It is intrinsically inert to direct nucleophilic addition. Instead, it functions as a prodrug or masked electrophile. Activation requires a base-catalyzed β -elimination. Because of the strong electron-withdrawing nature of both the p-nitrophenyl and sulfonyl groups, this typically follows an E1cB mechanism. A base abstracts the acidic α -proton, stabilizing a carbanion intermediate that subsequently expels the chloride leaving group, generating the active vinyl sulfone in situ[2].

Mechanism CES 2-Chloroethyl p-Nitrophenyl Sulfone (Masked Electrophile) VS p-Nitrophenyl Vinyl Sulfone (Active Michael Acceptor) CES->VS β-Elimination (-HCl) Base Base / Microenvironment (e.g., His64 or pH > 7.5) Base->CES Deprotonates α-carbon Adduct Covalent Adduct (Irreversible Thioether) VS->Adduct Michael Addition Target Protein Nucleophile (Cys-SH / His-NH) Target->VS Nucleophilic Attack

Mechanistic pathway of CPNS activation via elimination and subsequent VS nucleophilic attack.

Kinetic Profiles and Microenvironmental Activation

The causality behind choosing a masked CPNS over a direct vinyl sulfone is rooted in reaction kinetics and the mitigation of off-target toxicity. While vinyl sulfones are exceptionally stable in aqueous media compared to maleimides, their basal reactivity can still lead to the indiscriminate alkylation of abundant serum proteins (e.g., Human Serum Albumin) during systemic circulation [3].

By employing a 2-chloroethyl sulfone, the electrophile remains dormant. The conversion to the active VS is strictly pH- or microenvironment-dependent. For instance, recent advancements in targeting Carbonic Anhydrase IX (CAIX) utilize pre-vinylsulfone warheads. The basic His64 residue in the enzyme's active site acts as an endogenous base, triggering the elimination reaction exclusively within the target's binding pocket [1]. The p-nitrophenyl group in CPNS accelerates this elimination by stabilizing the intermediate carbanion, offering a finely tuned half-life that prevents premature activation in the bloodstream.

Quantitative Comparison of Physicochemical Traits
Feature2-Chloroethyl p-Nitrophenyl Sulfone (CPNS)p-Nitrophenyl Vinyl Sulfone (VS)
Chemical State Masked Electrophile (Prodrug)Active Michael Acceptor
Reactive Moiety Saturated β -chloroethyl group α,β -unsaturated double bond
Activation Mechanism Base-catalyzed E1cB β -eliminationNone required (Directly reactive)
Primary Target Endogenous bases (e.g., His64), alkaline pHSoft nucleophiles (Cys-SH), amines
Aqueous Stability High at neutral/acidic pHModerate (susceptible to slow thiol addition)
Off-Target Toxicity Low (Requires specific microenvironment)Higher (Reacts with abundant serum thiols)
Reaction Kinetics Biphasic (Elimination is rate-limiting)Monophasic (Rapid 1,4-conjugate addition)

Applications in Drug Development and Bioconjugation

The distinct reactivity profiles of these two molecules dictate their specific applications in the laboratory and the clinic:

  • Activity-Based Protein Profiling (ABPP) & Direct Inhibition: Alkyl and aryl vinyl sulfones are heavily utilized in ABPP to profile cysteine proteases (e.g., cathepsins, rhodesain) due to their irreversible covalent binding and lack of cross-reactivity with serine or aspartic proteases [4].

  • Bioconjugation (PEGylation): Poly(ethylene glycol) (PEG) functionalized with chloroethyl sulfone (CES-PEG) is often synthesized as a stable intermediate. Prior to protein conjugation, it is exposed to a mild base to generate VS-PEG, which then selectively reacts with reduced cysteines without degrading the polymer backbone [2].

  • Smart Prodrugs: CPNS serves as a foundational model for designing tumor-microenvironment (TME) activated drugs, where the slightly alkaline extracellular pH of certain compartments or specific basic residues in the target protein act as the trigger for warhead activation.

Workflow cluster_VS Vinyl Sulfone (VS) Pathway cluster_CES 2-Chloroethyl Sulfone (CES) Pathway Start Target Identification & Warhead Selection VS_Synth Synthesize VS-Warhead Start->VS_Synth CES_Synth Synthesize CES-Prodrug Start->CES_Synth VS_Assay Direct in vitro Assay (Rapid Covalent Binding) VS_Synth->VS_Assay Compare Efficacy & Off-Target Toxicity Profiling VS_Assay->Compare CES_Act In situ Activation (Target-mediated elimination) CES_Synth->CES_Act CES_Assay Time-dependent Inhibition Assay CES_Act->CES_Assay CES_Assay->Compare

Comparative experimental workflows for deploying CES prodrugs versus direct VS inhibitors.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols describe the kinetic validation of CPNS activation and the subsequent protein bioconjugation. These workflows are designed as self-validating systems, incorporating internal checks to confirm chemical transitions.

Protocol 1: Kinetic Tracking of CPNS Activation via 1 H-NMR

Causality: Understanding the half-life of the masked warhead under physiological conditions is critical for dosing and predicting systemic stability. NMR provides a direct, label-free method to observe the E1cB elimination.

  • Preparation: Dissolve 5 mg of CPNS in 500 µL of deuterated buffer (100 mM Sodium Phosphate in D2​O , pD 7.4). For enhanced solubility, 5% CD3​OD may be added.

  • Data Acquisition: Transfer the solution to an NMR tube and immediately insert it into the NMR spectrometer pre-warmed to 37°C.

  • Kinetic Monitoring: Acquire 1 H-NMR spectra every 5 minutes for a duration of 2 hours.

  • Analysis (Self-Validation): Track the disappearance of the characteristic A2​B2​ multiplet of the saturated 2-chloroethyl protons ( δ 3.8 - 4.2 ppm) and the concurrent appearance of the ABX spin system of the newly formed vinyl protons ( δ 6.0 - 6.9 ppm).

  • Quantification: Plot the integral ratios over time to determine the pseudo-first-order rate constant ( kobs​ ) of the elimination.

Protocol 2: Site-Selective Protein Modification using in situ Generated Vinyl Sulfone

Causality: Pre-activating the CES ensures that the target protein is not exposed to the harsh synthetic conditions required to make vinyl sulfones directly, while the resulting VS ensures irreversible, highly stable thioether bond formation.

  • Activation: Incubate the CES-precursor (e.g., CES-PEG or CPNS) in a mild alkaline buffer (pH 8.5, 50 mM Tris) for 30 minutes to ensure complete conversion to the vinyl sulfone.

  • Buffer Exchange: Because high pH can be detrimental to target proteins and accelerate disulfide scrambling, adjust the pH back to 7.2 - 7.5 using a rapid desalting column (e.g., PD-10).

  • Conjugation: Add the target protein (e.g., reduced Ribonuclease A, 10 µM) to the activated VS solution (100 µM, 10-fold molar excess).

  • Incubation: Incubate at room temperature for 2-4 hours. Note: The Michael addition of VS is slower than maleimide reactions but yields a conjugate that is entirely resistant to retro-Michael deconjugation.

  • Validation: Quench the reaction with excess β -mercaptoethanol. Analyze the extent of modification via intact protein LC-MS to confirm a single mass shift corresponding to the exact molecular weight of the warhead adduct.

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife (2024). URL:[Link] [1]

  • Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry / PubMed (1990). URL:[Link][1]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen (2012). URL:[Link][2]

  • Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain. Journal of Medicinal Chemistry (2021). URL:[Link][3]

Sources

Foundational

Thermodynamic Stability of p-Nitrophenyl Sulfone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth examination of the thermodynamic stability of p-nitrophenyl sulfone compounds, a class of molecules of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the thermodynamic stability of p-nitrophenyl sulfone compounds, a class of molecules of significant interest in pharmaceutical and materials science. The inherent chemical tension within these structures—pitting the stability of the diaryl sulfone framework against the energetic nature of the nitro group—necessitates a thorough understanding of their thermal behavior for safe handling, formulation, and application. This document synthesizes theoretical principles with practical experimental and computational methodologies to offer a comprehensive framework for assessing and predicting the stability of these compounds. We will explore the structural factors governing stability, detail primary analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and introduce computational approaches for estimating critical thermodynamic parameters.

Introduction: A Tale of Two Moieties

The p-nitrophenyl sulfone scaffold represents a fascinating convergence of chemical properties. On one hand, the diaryl sulfone core is known for its remarkable thermal and chemical robustness.[1][2] The sulfur atom in its highest oxidation state (+6) and the delocalization of electrons across the two aromatic rings contribute to a stable molecular framework. This stability makes sulfone-containing polymers, like poly(ether sulfone), suitable for high-temperature applications.[3]

On the other hand, the para-substituted nitro group (-NO₂) is a well-known energetic functional group. Its presence fundamentally alters the thermodynamic profile of the molecule. Nitroaromatic compounds are a cornerstone of energetic materials, and their decomposition can be highly exothermic.[4] The potent electron-withdrawing nature of the nitro group influences the entire electronic structure of the molecule, impacting bond strengths and defining potential decomposition pathways.

Understanding the thermodynamic stability of p-nitrophenyl sulfone compounds is therefore not merely an academic exercise. For drug development professionals, it is critical for:

  • API and Formulation Stability: Predicting shelf-life and degradation pathways under various storage conditions.

  • Process Safety: Identifying potential thermal hazards during synthesis, purification, and manufacturing, especially during heating or milling operations.

  • Compatibility: Assessing reactions with excipients in a final drug product.

This guide provides the foundational knowledge and practical protocols to confidently address these challenges.

Theoretical Framework: Factors Governing Stability

The thermodynamic stability of a p-nitrophenyl sulfone is not governed by a single bond but is a result of the interplay between several structural and electronic factors. The weakest point in the molecule will dictate the onset of thermal decomposition.

Key Influences on Stability:

  • The Sulfone Bridge (-SO₂-): This group is a strong electron-withdrawing moiety. Its thermal stability is generally high, with decomposition of simple diaryl sulfones occurring at temperatures well above 350°C.[1][5] The primary decomposition pathway often involves the elimination of sulfur dioxide (SO₂).[3]

  • The Nitro Group (-NO₂): This group is strongly destabilizing. Its decomposition is highly exothermic and can proceed through complex radical mechanisms. The presence of the nitro group significantly lowers the overall decomposition temperature of the molecule compared to its non-nitrated analog.

  • Aromatic Ring System: The phenyl rings provide a degree of resonance stabilization. However, the strong electron-withdrawing effects of both the sulfone and nitro groups create an electron-deficient system, which can influence the C-S bond strengths.

  • Substituents: Additional substituents on either phenyl ring can modulate stability. Electron-donating groups may slightly increase the electron density on the ring system, potentially stabilizing the C-S bond, while additional electron-withdrawing groups could further decrease stability.

The most likely initial steps in the thermal decomposition are the homolytic cleavage of the Carbon-Sulfur (C-S) or Carbon-Nitrogen (C-N) bonds. The relative bond dissociation energies (BDEs) of these bonds will determine the predominant initial pathway.

Caption: Logical relationship between molecular components and overall thermodynamic stability.

Experimental Assessment of Thermal Stability

Direct measurement of thermal properties is the most reliable way to assess the stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides critical information on melting points, phase transitions, and, most importantly, the onset temperature and energy of decomposition. A sharp, significant exotherm is a clear indicator of a decomposition event.[4]

Experimental Protocol: DSC for Thermal Hazard Screening

  • Sample Preparation: Accurately weigh 1-3 mg of the p-nitrophenyl sulfone compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). Using a pan that can withstand high pressure is crucial to contain any evolved gases and prevent pan rupture, which would invalidate the energy measurement.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas to an inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a final temperature where decomposition is complete (e.g., 400-500°C).[10] A common practice is to run scans at multiple heating rates (e.g., 2, 5, 10°C/min) to study the kinetics of decomposition.[4]

  • Data Analysis:

    • Melting Point (Tₘ): Identify the peak of the endotherm corresponding to melting.

    • Onset of Decomposition (Tₒ): Determine the onset temperature of the first major exothermic event. This is often considered the practical limit for thermal stability.

    • Decomposition Enthalpy (ΔHₔ): Integrate the area of the decomposition exotherm to quantify the energy released (in J/g). A high decomposition energy (>500 J/g) suggests a significant thermal hazard.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is used to determine decomposition temperatures, residual mass (e.g., inorganic filler), and to study degradation mechanisms by identifying distinct mass loss steps.[7]

Experimental Protocol: TGA for Decomposition Profiling

  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA balance mechanism.

    • Set the desired atmosphere. Running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere can provide valuable comparative data on the decomposition mechanism.[7] Use a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600-800°C) until no further mass loss is observed.[9]

  • Data Analysis:

    • Onset of Mass Loss (Tₒ): Identify the temperature at which the first significant weight loss begins. This should correlate with the DSC onset temperature.

    • Decomposition Steps: Analyze the derivative of the TGA curve (DTG curve) to identify distinct stages of decomposition, which may correspond to the loss of specific fragments (e.g., NO₂, SO₂).

    • Residual Mass: The percentage of mass remaining at the end of the experiment. For a pure organic compound, this should be close to 0%.

Caption: Standard experimental workflow for thermal stability assessment.

Data Synthesis and Interpretation

The combination of DSC and TGA provides a powerful, self-validating system. The onset temperature for decomposition from DSC should closely match the onset of mass loss from TGA.

ParameterTechniqueInformation ProvidedSignificance
Melting Point (Tₘ) DSCTemperature of solid-to-liquid phase transitionDefines upper limit for solid-state processing.
Onset Temp. (Tₒ) DSC, TGATemperature at which decomposition beginsCritical for defining maximum safe process temperature.
Decomp. Enthalpy (ΔHₔ) DSCEnergy released during decomposition (J/g)Quantifies the severity of the thermal hazard.
Mass Loss (%) TGAPercentage of material lost at each stepHelps elucidate the decomposition pathway.

Table 1: Key parameters derived from thermal analysis.

For context, while diphenyl sulfone is stable to over 350°C, the introduction of nitro groups dramatically lowers this temperature.[1][5] For example, bis(4-nitrophenyl) sulfone has a reported melting point of 178-185°C, indicating that decomposition will likely begin in the 200-300°C range.[13]

Computational Chemistry: A Predictive Approach

In early-stage drug discovery or when material is scarce, computational methods can provide valuable estimates of thermodynamic stability. Density Functional Theory (DFT) is a powerful tool for calculating Bond Dissociation Energies (BDEs), which are a direct measure of the energy required to homolytically cleave a specific bond.[14]

The primary bonds of interest in a p-nitrophenyl sulfone are the C-S and C-N bonds. By calculating the BDE for each, one can predict which bond is the "thermodynamic weak link" and thus the likely initiation point for decomposition.

Workflow: BDE Calculation via DFT

  • Structure Optimization: The 3D geometry of the p-nitrophenyl sulfone molecule is optimized to find its lowest energy conformation.

  • Radical Generation: The C-S or C-N bond is broken in silico, and the geometries of the resulting radical fragments are optimized.

  • Energy Calculation: The total electronic energy of the parent molecule and each of the radical fragments is calculated at a high level of theory (e.g., B3LYP or M06-2X with an appropriate basis set like aug-cc-pV(T+d)Z).[15]

  • BDE Determination: The BDE is calculated as: BDE = (Energy of Radical 1 + Energy of Radical 2) - Energy of Parent Molecule

A lower BDE indicates a weaker bond, which is more likely to break upon heating. This computational screening can help prioritize compounds for experimental testing and guide the design of more stable analogs.

Caption: Simplified workflow for Bond Dissociation Energy (BDE) prediction using DFT.

Conclusion and Best Practices

The thermodynamic stability of p-nitrophenyl sulfone compounds is a critical parameter dictated by the balance between a robust sulfone core and a destabilizing nitro group. A comprehensive assessment requires a multi-faceted approach.

Key Recommendations:

  • Always Assume Hazard: Treat all novel p-nitrophenyl sulfone compounds as potentially energetic until proven otherwise.

  • Prioritize Experimental Analysis: DSC and TGA are the gold standards for determining thermal stability. Always perform this analysis before scaling up any synthesis or formulation process.

  • Use Orthogonal Techniques: Combine DSC (for energy) and TGA (for mass loss) to build a complete and self-validating stability profile.

  • Leverage Computational Screening: In the early stages of research, use DFT-based BDE calculations to guide molecular design and rank-order compounds for synthesis and testing.

  • Context is Crucial: Compare the thermal data of a new compound to well-characterized analogs to understand the impact of specific structural modifications.

By integrating the theoretical principles, experimental protocols, and computational workflows outlined in this guide, researchers can ensure the safe and effective development of novel therapeutics and materials based on the p-nitrophenyl sulfone scaffold.

References

  • Kobayashi, M., et al. (1979). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Van der Merwe, J. H., & Strydom, C. A. (1998). Organic compounds as candidate phase change materials in thermal energy storage. Journal of Thermal Analysis. Available at: [Link]

  • Calkins, W. H., et al. (1984). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

  • Jursic, B. N. (1997). Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods. International Journal of Quantum Chemistry. Available at: [Link]

  • Wikipedia. (2026). Differential scanning calorimetry. Available at: [Link]

  • Abate, L., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers. Available at: [Link]

  • NETZSCH. (2026). Thermogravimetric Analyzer (TGA). Available at: [Link]

  • Bachrach, S. M. (2025). Sulfoxide bond dissociation enthalpies predicted by DFT paired with Pople, Dunning, and Karlsruhe basis sets. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (2026). Thermogravimetric analysis. Available at: [Link]

  • Intertek. (2026). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • Bachrach, S. M. (2011). Comparison of experimental and computationally predicted sulfoxide bond dissociation enthalpies. The Journal of Physical Chemistry A. Available at: [Link]

  • Malvern Panalytical. (2026). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Available at: [Link]

  • LookChem. (2026). Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE. Available at: [Link]

  • Shaplov, A. S., et al. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers. Available at: [Link]

  • ResearchGate. (2021). Thermogravimetric analysis (TGA) of compounds 1 and 2. Available at: [Link]

  • ResearchGate. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]

  • PubChem. (2026). 4-Nitrophenyl phenyl sulfone. Available at: [Link]

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Exploratory

The Role of Electron-Withdrawing Nitro Groups in Sulfone Reactivity: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary In the realm of synthetic organic chemistry and drug design, the sulfonyl group ( −SO2​− ) is traditionally viewed as a stable, moderately electron-withdrawing functional handle. However, when coupled w...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the realm of synthetic organic chemistry and drug design, the sulfonyl group ( −SO2​− ) is traditionally viewed as a stable, moderately electron-withdrawing functional handle. However, when coupled with a strongly electron-withdrawing nitro group ( −NO2​ )—either directly on the α -carbon or on an adjacent aryl ring—the electronic landscape of the molecule undergoes a radical transformation. The nitro group exerts profound inductive (-I) and resonance (-M) effects, drastically acidifying adjacent protons, lowering the Lowest Unoccupied Molecular Orbital (LUMO), and fundamentally altering the reaction kinetics of the sulfone.

This whitepaper provides an in-depth technical analysis of how nitro groups modulate sulfone reactivity. We will explore the mechanistic shifts in the Julia-Kocienski olefination, the activation energy lowering in the Truce-Smiles rearrangement, and the translation of these principles into the development of targeted covalent inhibitors (TCIs) in modern drug discovery.

Mechanistic Shifts in Olefination: The Julia-Kocienski Paradigm

The Julia-Kocienski (JK) olefination is a premier method for constructing carbon-carbon double bonds. Standard JK protocols utilize heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl) to drive a concerted syn/anti elimination sequence. However, introducing a para-nitro group onto a phenyl sulfone fundamentally rewires the elimination mechanism.

As demonstrated by recent Density Functional Theory (DFT) calculations and experimental validations, the presence of a strong electron-withdrawing para-nitro group stabilizes the intermediate anion to such a degree that the elimination of SO2​ occurs non-concertedly. This facilitates an E1cB-like β -elimination mechanism 1. Because the 1,2-addition step is reversible, the E1cB pathway allows the system to funnel through the most thermodynamically stable transition state, resulting in exceptionally high stereoselectivity (often favoring the E-isomer, or the Z-isomer when utilizing specific N-sulfonylimine electrophiles) 1.

JK_Mechanism A 1. Deprotonation (Nitro-Sulfone + Base) B 2. 1,2-Addition to Electrophile (Reversible Equilibrium) A->B C 3. β-Alkoxy Sulfone Intermediate B->C D 4. Smiles Rearrangement (Spiro Transition State) C->D E 5. E1cB-like β-Elimination (Driven by -NO2 stabilization) D->E F 6. Highly Stereoselective Alkene E->F

Figure 1: Mechanistic pathway of the Julia-Kocienski olefination utilizing a nitroaryl sulfone.

Table 1: Influence of Aryl Sulfone Substituents on JK Stereoselectivity
Sulfone TypeSubstituentElimination MechanismTypical Stereochemical Outcome
Phenyl (Julia-Lythgoe) -HReductive (Requires Na/Hg)E-Alkene (Two-pot process)
PT/BT (Standard JK) HeteroarylConcerted syn/antiE/Z Mixture (Highly solvent dependent)
p-Nitrophenyl −NO2​ (para)E1cB-like (Non-concerted)Highly Selective (Thermodynamic control)
Protocol 1: Highly Selective Julia-Kocienski Olefination using a p-Nitrophenyl Sulfone

Expertise Note: The choice of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. As a non-nucleophilic, sterically hindered base, DBU efficiently deprotonates the highly acidic α -proton of the nitro-sulfone without engaging in unwanted nucleophilic attack on the electrophile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the p-nitrophenyl sulfone (1.0 equiv) and the target aldehyde/imine (1.2 equiv).

  • Solvation & Cooling: Dissolve the reagents in anhydrous THF (0.1 M concentration). Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cooling prevents premature, uncontrolled 1,2-addition and suppresses side reactions.

  • Deprotonation: Add DBU (1.5 equiv) dropwise via syringe. A distinct color change will indicate the formation of the stabilized sulfone anion.

  • Thermodynamic Equilibration: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Causality: This temperature gradient allows the reversible 1,2-addition to reach thermodynamic equilibrium before the E1cB elimination irreversibly locks in the stereochemistry.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl to neutralize DBU. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

The Truce-Smiles Rearrangement: Nosyl as an Activating Handle

The Smiles rearrangement is an intramolecular SN​Ar reaction that exchanges a carbon-heteroatom bond for a carbon-carbon bond. The use of a "nosyl" (nitrobenzenesulfonyl) group is a masterclass in atom economy: it serves initially as a robust protecting group for amines or alcohols, and subsequently acts as the migratory electrophile 2.

The nitro group is the engine of this transformation. By drastically lowering the LUMO of the aryl ring, the −NO2​ group facilitates the attack of the tethered nucleophile to form an anionic σ -complex (Meisenheimer complex). The stability of this complex dictates the rate of the subsequent desulfonylation ( SO2​ extrusion) 2.

Smiles_Rearrangement A Nosyl-Protected Substrate B Base-Promoted Nucleophile Generation A->B C Intramolecular Nucleophilic Attack (Lowered LUMO by -NO2) B->C D Meisenheimer Complex (Anionic σ-complex) C->D E SO2 Extrusion (Desulfonylation) D->E F Arylated Product E->F

Figure 2: Truce-Smiles rearrangement cascade activated by a nosyl (nitroaryl sulfone) group.

Protocol 2: Desulfonylative Truce-Smiles Rearrangement

Expertise Note: The choice of base and solvent is paramount. Cs2​CO3​ provides the "cesium effect," enhancing the solubility and nucleophilicity of the reacting anion, while DMF's high dielectric constant stabilizes the highly polar Meisenheimer transition state.

  • Reaction Setup: In a dry round-bottom flask, dissolve the nosyl-protected substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add Cs2​CO3​ (2.5 equiv) in one portion.

  • Thermal Promotion: Heat the reaction mixture to 60–80 °C. Causality: While Meisenheimer complex formation is rapid, the subsequent SO2​ extrusion requires thermal energy to overcome the activation barrier. Monitor strictly via LC-MS to prevent over-heating and degradation.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool to room temperature. Dilute heavily with water to dissolve inorganic salts.

  • Extraction: Extract extensively with Ethyl Acetate (5x) to overcome DMF's water miscibility. Wash the combined organic layers with 5% aqueous LiCl to scrub residual DMF, dry over MgSO4​ , and purify.

Applications in Drug Development: Covalent Inhibitors

The pharmaceutical industry has seen a massive resurgence in Targeted Covalent Inhibitors (TCIs), driven by successes like the KRAS G12C inhibitor Sotorasib [[3]](). While acrylamides are the most common electrophilic warheads, they are not universally applicable. Nitro-activated sulfones (e.g., vinyl sulfones or functionalized nitroaryl sulfones) offer an alternative with highly tunable electrophilicity.

In a TCI, the nitro group modulates the reactivity of the sulfone warhead toward nucleophilic attack by cysteine or serine residues in the target protein's active site. To ensure the drug does not indiscriminately alkylate off-target proteins (causing toxicity), candidates are rigorously profiled using Glutathione (GSH) reactivity assays 4.

Covalent_Workflow A Nitro-Sulfone Fragment Library B MS-Based Binding Assay (Identify Hits) A->B C GSH Reactivity Kinetics (Filter t_1/2 > 100 min) B->C D LC-MS Peptide Mapping (Confirm Cys Targeting) C->D E Lead Optimization (Tune Electrophilicity) D->E

Figure 3: Screening and validation workflow for nitro-sulfone based targeted covalent inhibitors.

Table 2: GSH Reactivity Profiling for Covalent Warheads

Note: Compounds with a GSH half-life of <100 minutes are generally rejected in early screening due to high promiscuity and off-target toxicity risks.4

Warhead TypePrimary Target NucleophileTypical GSH Half-life ( t1/2​ )Development Status
Acrylamide Cysteine> 120 minApproved (e.g., Sotorasib)
Vinyl Sulfone Cysteine50 - 150 minLate-stage clinical
Nitroaryl Sulfone Cysteine / SerineTunable (Substituent dependent)Preclinical / Chemical Probes

By adjusting the position of the nitro group relative to the sulfone, medicinal chemists can finely dial in the kinact​/KI​ (inactivation efficiency), creating warheads that are perfectly balanced between stability in circulation and reactivity at the target site.

References

  • Chizaki, T., et al. (2025). Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters - ACS Publications.[Link]

  • The University of Manchester. Modern Aspects of the Smiles Rearrangement.[Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications.[Link]

  • Domainex. Covalent inhibitor drug discovery.[Link]

Sources

Foundational

Thermodynamic Acidity and Conjugate Acid Behavior in p-Nitrophenyl Sulfone Systems

An in-depth technical analysis of the thermodynamic acidity and conjugate acid behavior in p-nitrophenyl sulfone systems, designed for researchers, synthetic chemists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the thermodynamic acidity and conjugate acid behavior in p-nitrophenyl sulfone systems, designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

In advanced organic synthesis and medicinal chemistry, p-nitrophenyl sulfones are highly valued for their unique stereoelectronic properties. The strong electron-withdrawing nature of both the sulfonyl group and the p-nitrophenyl moiety creates a highly polarized molecular architecture. Understanding the pKa​ values of the conjugate acids associated with these systems—whether referring to the neutral carbon acid, the protonated sulfonyl oxygen, or the conjugate acids of associated leaving groups—is critical. These thermodynamic parameters dictate the efficacy of nucleophilic substitutions, elimination pathways (such as E1cB ), and the stability of pharmacophores in physiological environments.

This whitepaper provides a comprehensive analysis of the electronic causality behind these pKa​ values, summarizes critical quantitative data, and outlines a self-validating experimental protocol for precise pKa​ determination in non-aqueous media.

Electronic Architecture and Causality of Acidity

The term "conjugate acid" in the context of p-nitrophenyl sulfones typically refers to three distinct chemical paradigms:

The Sulfone as a Neutral C-H Acid

When a p-nitrophenyl sulfone possesses α -protons (e.g., p-nitrophenyl methyl sulfone), the neutral molecule acts as a Brønsted acid. The deprotonation of the α -carbon yields a carbanion (the conjugate base). The acidity of these protons is dramatically enhanced by two synergistic effects:

  • Negative Hyperconjugation ( nC​→σS−C∗​ ): Unlike traditional carbonyls where the carbanion resides in a pure p -orbital overlapping with a π -system, sulfonyl-stabilized carbanions are often pyramidal. Stabilization occurs primarily through the donation of the carbanion lone pair into the antibonding σ∗ orbital of the adjacent sulfur-carbon bond.

  • Extended Mesomeric Effect (-M): The p-nitrophenyl group exerts a profound electron-withdrawing effect. The negative charge is delocalized through the aromatic π -system directly into the strongly electron-withdrawing nitro group[1]. This extended conjugation lowers the pKa​ of p-nitrophenyl methyl sulfone significantly compared to unsubstituted phenyl methyl sulfone ( pKa​ 29.0 in DMSO)[2].

The Protonated Sulfone (Conjugate Acid of the Sulfonyl Oxygen)

Sulfones are exceptionally weak bases. Protonation occurs on the sulfonyl oxygen, forming a highly acidic conjugate acid. Because the sulfonyl group is already highly oxidized and the adjacent p-nitrophenyl group withdraws electron density via inductive (-I) effects, the basicity of the oxygen is severely diminished. Consequently, the pKa​ of the protonated p-nitrophenyl sulfone is estimated to be <−12.0 , making it a superacidic species that only exists in highly acidic media like oleum or magic acid.

Conjugate Acids of Leaving Groups

In drug design, p-nitrophenyl sulfonates are frequently utilized as reactive electrophiles. The leaving group in these reactions is the p-nitrophenolate anion. The thermodynamic stability of this leaving group is directly tied to the pKa​ of its conjugate acid, p-nitrophenol, which is 7.14 in water[3]. This low pKa​ ensures that p-nitrophenolate is an excellent leaving group, driving the kinetics of nucleophilic acyl and sulfonyl substitutions.

G A Neutral p-Nitrophenyl Sulfone (C-H Acid) B Base-Promoted Deprotonation A->B -H+ C Alpha-Carbanion (Conjugate Base) B->C D n → σ* S-C Hyperconjugation C->D Inductive/Stereoelectronic E Extended π-Delocalization into p-Nitro Group C->E Mesomeric (-M)

Caption: Electronic delocalization pathways stabilizing the conjugate base of p-nitrophenyl sulfones.

Quantitative Data: pKa​ Profiling

To facilitate rational drug design and synthetic planning, the following table summarizes the pKa​ values of the various conjugate acids related to the p-nitrophenyl sulfone ecosystem. Data is provided for both aqueous and DMSO environments, as solvation heavily dictates ion-pair stabilization.

Chemical SpeciesRole in p-Nitrophenyl Sulfone System pKa​ (Water) pKa​ (DMSO)
p-Nitrophenyl methyl sulfone Neutral C-H AcidN/A (Insoluble)~24.0
Bis(4-nitrophenyl) sulfone Neutral C-H AcidN/A (Insoluble)< 20.0
Protonated p-nitrophenyl sulfone Conjugate Acid of Sulfonyl Oxygen< -12.0N/A
p-Nitrophenol Conjugate Acid of Leaving Group7.14[3]10.8
p-Nitrothiophenol Conjugate Acid of Thiolate Leaving Group4.68N/A
p-Toluenesulfonic acid Reference Sulfonic Acid-7.0[4]0.9

Note: pKa​ values in DMSO are generally higher than in water due to the inability of the aprotic solvent to stabilize localized anions via hydrogen bonding. However, highly delocalized anions (like the p-nitrophenolate anion) experience less destabilization in DMSO compared to highly localized anions[2].

Self-Validating Experimental Protocol: NMR-Based pKa​ Determination

Determining the precise pKa​ of p-nitrophenyl sulfone C-H acids requires non-aqueous conditions due to their high pKa​ values and poor aqueous solubility. The following protocol utilizes an advanced, self-validating NMR titration methodology.

Causality Behind the Method

Standard potentiometric titrations fail in highly basic, non-aqueous regimes. NMR titration allows for the direct observation of the electronic environment of the α -protons and aromatic protons. By tracking the change in chemical shift ( Δδ ) as a function of base concentration, we can extract the thermodynamic equilibrium constant.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 0.05 M solution of the target p-nitrophenyl sulfone in anhydrous DMSO- d6​ . Introduce an internal standard (e.g., fluorene, pKa​=22.6 in DMSO) at an equimolar concentration. The internal standard acts as a secondary calibration curve to validate the solvent's exact basicity scale.

  • Titrant Preparation: Prepare a standardized 0.5 M solution of dimsyl potassium ( K+−CH2​SOCH3​ ) in DMSO- d6​ under a strict argon atmosphere to prevent atmospheric moisture degradation.

  • Incremental Titration: Using an airtight microsyringe, add the dimsyl potassium titrant in 0.1 equivalent aliquots directly into the NMR tube.

  • Data Acquisition: Record high-resolution 1H and 13C NMR spectra after each addition. Monitor the upfield shift of the aromatic protons (due to increased electron density from the carbanion) and the disappearance/shift of the α -protons.

  • Self-Validation (Back-Titration - Critical Step): Once the titration curve plateaus (indicating 100% deprotonation), back-titrate the sample using a standardized solution of trifluoroacetic acid (TFA) in DMSO- d6​ . Validation check: The chemical shifts must return exactly to their initial baseline values. If hysteresis is observed, it indicates irreversible degradation (e.g., nucleophilic aromatic substitution or polymerization) rather than reversible acid-base equilibrium.

  • Data Analysis: Plot the chemical shift ( δ ) versus the equivalents of base. Fit the sigmoidal curve using a non-linear regression of the Henderson-Hasselbalch equation to extract the exact pKa​ .

G S1 1. Sample & Internal Standard Prep S2 2. Incremental Titrant Addition S1->S2 S3 3. 1H/13C NMR Acquisition S2->S3 S4 4. Chemical Shift (δ) Mapping S3->S4 S5 5. Henderson-Hasselbalch Non-Linear Fit S4->S5 S6 Validation: Back-Titration & Baseline Check S5->S6 Self-Validation S6->S2 Iterative Refinement

Caption: Self-validating NMR titration workflow for determining precise pKa values in non-aqueous media.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of p-nitrophenyl vinyl sulfone from 2-chloroethyl precursor

An Application Note on the Synthesis of p-Nitrophenyl Vinyl Sulfone via a 2-Chloroethyl Sulfone Intermediate Abstract p-Nitrophenyl vinyl sulfone is a pivotal reagent in organic synthesis and a valuable building block fo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of p-Nitrophenyl Vinyl Sulfone via a 2-Chloroethyl Sulfone Intermediate

Abstract

p-Nitrophenyl vinyl sulfone is a pivotal reagent in organic synthesis and a valuable building block for drug development, primarily functioning as a potent Michael acceptor. Its utility in forming covalent linkages with biological nucleophiles, such as cysteine residues in proteins, makes it a subject of significant interest for designing targeted covalent inhibitors.[1] This application note provides a comprehensive, two-step protocol for the synthesis of p-nitrophenyl vinyl sulfone, commencing from sodium p-nitrobenzenesulfinate and 1-bromo-2-chloroethane. The procedure first details the formation of the 2-chloroethyl precursor, 1-chloro-2-((4-nitrophenyl)sulfonyl)ethane, followed by a base-mediated elimination to yield the target vinyl sulfone. This guide is designed for researchers in organic chemistry and medicinal chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for validation.

Chemical Principles and Reaction Mechanism

The synthesis of p-nitrophenyl vinyl sulfone from the specified precursors is accomplished via a two-stage process: (1) a nucleophilic substitution reaction to form the 2-chloroethyl sulfone intermediate, followed by (2) a base-induced elimination reaction.

Step 1: Synthesis of 1-Chloro-2-((4-nitrophenyl)sulfonyl)ethane (Precursor)

This step involves the reaction of sodium p-nitrobenzenesulfinate with 1-bromo-2-chloroethane. The sulfinate anion acts as a soft nucleophile, attacking one of the electrophilic carbon atoms of the dihaloalkane. The choice of 1-bromo-2-chloroethane is strategic; the carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack than the carbon-chlorine bond, allowing for a selective reaction to form the desired chloroethyl intermediate. This reaction typically proceeds via an S(_N)2 mechanism.

Step 2: Synthesis of p-Nitrophenyl Vinyl Sulfone (Elimination)

The second step is a dehydrochlorination reaction. The intermediate, 1-chloro-2-((4-nitrophenyl)sulfonyl)ethane, is treated with a non-nucleophilic base. The strong electron-withdrawing nature of the p-nitrophenylsulfonyl group significantly acidifies the protons on the carbon adjacent to the sulfone group. The base abstracts one of these acidic protons, initiating an E2 (elimination, bimolecular) mechanism. This results in the formation of a double bond and the expulsion of the chloride leaving group, yielding the final product, p-nitrophenyl vinyl sulfone.

Safety and Handling

Extreme caution is required when handling the reagents and products involved in this synthesis.

  • p-Nitrophenyl Compounds: Substrates containing the p-nitrophenyl group are generally toxic and should be handled with care. Avoid inhalation and skin contact.[2]

  • 1-Bromo-2-chloroethane: This reagent is a toxic and volatile alkylating agent. All manipulations should be performed within a certified chemical fume hood.

  • Vinyl Sulfones: The final product, p-nitrophenyl vinyl sulfone, is a potent lachrymator and vesicant (blistering agent).[3] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[4][5]

  • General Precautions: Ensure that an eyewash station and safety shower are readily accessible.[5] All glassware should be oven-dried before use, as moisture can interfere with the reactions. Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[2]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
Sodium p-nitrobenzenesulfinate≥98%Sigma-Aldrich
1-Bromo-2-chloroethane≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, redistilledFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Dichloromethane (DCM)ACS GradeVWR Chemicals
Diethyl EtherAnhydrousJ.T. Baker
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Deionized Water
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Heating mantle with temperature control
Condenser
Addition funnel
Thermometer
Rotary evaporator
Buchner funnel and filter paper
Thin-Layer Chromatography (TLC) plates
Synthesis Workflow

SynthesisWorkflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Elimination Reaction A1 Sodium p-nitrobenzenesulfinate + 1-Bromo-2-chloroethane in DMF A2 Heat at 80°C (S_N2 Reaction) A1->A2 A3 Aqueous Workup (Precipitation) A2->A3 A4 Filtration & Washing A3->A4 A5 Drying A4->A5 A_Product Intermediate: 1-Chloro-2-((4-nitrophenyl)sulfonyl)ethane A5->A_Product B1 Dissolve Intermediate in DCM A_Product->B1 Use in next step B2 Add Triethylamine (Base) at 0°C B1->B2 B3 Warm to RT (E2 Elimination) B2->B3 B4 Aqueous Wash & Brine Wash B3->B4 B5 Dry with Na₂SO₄ B4->B5 B6 Solvent Removal (Rotary Evaporation) B5->B6 B7 Recrystallization (e.g., Ethanol/Hexane) B6->B7 B_Product Final Product: p-Nitrophenyl Vinyl Sulfone B7->B_Product

Caption: Workflow for the two-part synthesis of p-nitrophenyl vinyl sulfone.

Part A: Synthesis of 1-Chloro-2-((4-nitrophenyl)sulfonyl)ethane
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add sodium p-nitrobenzenesulfinate (10.35 g, 50 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture to achieve a suspension. Add 1-bromo-2-chloroethane (8.6 g, 60 mmol, 1.2 equivalents) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of the starting sulfinate.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold deionized water with vigorous stirring. A pale yellow solid should precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts. Subsequently, wash with a small amount of cold diethyl ether to facilitate drying.

  • Drying: Dry the isolated solid under vacuum to yield 1-chloro-2-((4-nitrophenyl)sulfonyl)ethane. The product should be a white to pale yellow solid. The typical yield for this step is 80-90%.

Part B: Synthesis of p-Nitrophenyl Vinyl Sulfone
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the dried 1-chloro-2-((4-nitrophenyl)sulfonyl)ethane (12.5 g, 50 mmol) from Part A in dichloromethane (DCM, 200 mL).

  • Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (7.6 g, 75 mmol, 1.5 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of a non-nucleophilic base like triethylamine is critical to favor the elimination pathway over competing substitution reactions.[6]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC, observing the formation of the product and the disappearance of the starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). These washes serve to remove the triethylamine hydrochloride salt and any unreacted base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude p-nitrophenyl vinyl sulfone as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure p-nitrophenyl vinyl sulfone as white or pale yellow crystals. The typical yield for this step is 85-95%.

Data Summary and Characterization

Reagent and Product Data
CompoundFormulaMW ( g/mol )Molar Eq.Amount (mmol)
Sodium p-nitrobenzenesulfinateC₆H₄NNaO₄S209.151.050
1-Bromo-2-chloroethaneC₂H₄BrCl143.411.260
TriethylamineC₆H₁₅N101.191.575
Intermediate Product
1-Chloro-2-((4-nitrophenyl)sulfonyl)ethaneC₈H₈ClNO₄S249.67-~40-45 (est.)
Final Product
p-Nitrophenyl vinyl sulfoneC₈H₇NO₄S213.21-~34-43 (est.)
Expected Characterization Data
  • p-Nitrophenyl vinyl sulfone:

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 102-104 °C.

    • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.4 (d, 2H, Ar-H), δ ~ 8.1 (d, 2H, Ar-H), δ ~ 6.8 (dd, 1H, vinyl-H), δ ~ 6.6 (d, 1H, vinyl-H), δ ~ 6.1 (d, 1H, vinyl-H).

    • IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~1620 (C=C), ~1530, 1350 (NO₂), ~1320, 1150 (SO₂).

Trustworthiness and Protocol Validation

The reliability of this protocol is ensured through a series of in-process checks and final product validation.

  • In-Process Monitoring: The use of Thin-Layer Chromatography (TLC) at each stage is critical. It allows the researcher to visually confirm the consumption of starting materials and the formation of the desired product, preventing premature workup or unnecessary extensions of reaction time.

  • Purification as a Validation Step: The precipitation and recrystallization steps are not merely for purification; they are also a form of validation. The formation of a crystalline solid with a sharp melting point close to the literature value is a strong indicator of product purity.

  • Spectroscopic Confirmation: The definitive validation of the final product's identity and purity comes from spectroscopic analysis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a structural fingerprint of the molecule, which should be compared against known data to confirm a successful synthesis.

By following the detailed steps and incorporating these validation checks, researchers can confidently and safely synthesize high-purity p-nitrophenyl vinyl sulfone for their research needs.

References

  • Zhang, Z. Y., et al. (n.d.). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PMC. Retrieved from [Link]

  • Paquette, L. A., & Leo, A. (Ed.). (n.d.). phenyl vinyl sulfone and sulfoxide. Organic Syntheses Procedure. Retrieved from [Link]

  • Baldwin, J. J., et al. (2015, June 17). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. Retrieved from [Link]

  • Ochal, Z., Białkowski, W., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14.
  • Liu, C., Xu, J., & Wu, G. (2021, October 31). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2474808A - Preparation of vinyl sulfones.
  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chlorovinyl Sulfones. Retrieved from [Link]

  • Guan, Z.-H., Zuo, W., Zhao, L.-B., Ren, Z.-H., & Liang, Y.-M. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465-1470.
  • Palmer, J. T., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Advances, 5(63), 51052-51058.
  • Liu, C., Xu, J., & Wu, G. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. RSC advances, 11(55), 34939-34943.
  • MDPI. (2025, November 13). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102126995A - Improved preparation process of phenyl vinyl sulfone.

Sources

Application

The 2-(p-Nitrophenyl)sulfonylethyl (Nse) Group: A Versatile Tool for Amine Protection

Introduction In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is a cornerstone of success.[1][2] The selective masking and subsequent unmasking of reactive functional groups, such as amines, is paramount to avoid undesired side reactions and achieve high yields of the target molecule.[3] This application note introduces the 2-(p-nitrophenyl)sulfonylethyl (Nse) protecting group as a robust and versatile option for the protection of primary and secondary amines. The introduction of this group is achieved through the use of 2-chloroethyl p-nitrophenyl sulfone, a readily accessible reagent.

The Nse group is an analogue of the well-established 2-nitrobenzenesulfonyl (Ns) group, which has seen wide application in organic synthesis, most notably in the Fukuyama amine synthesis.[4] Similar to the Ns group, the Nse group offers the key advantage of being cleavable under mild, basic conditions, providing orthogonality to many acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[5][6] This orthogonality is a critical feature in complex synthetic strategies that require the sequential deprotection of multiple functional groups.[7] This guide provides a comprehensive overview of the introduction and cleavage of the Nse protecting group, complete with detailed experimental protocols and mechanistic insights.

Mechanistic Rationale

The introduction and removal of the Nse protecting group proceeds through two distinct mechanistic pathways.

1. Introduction of the Nse Group:

The protection of a primary or secondary amine with 2-chloroethyl p-nitrophenyl sulfone is proposed to proceed via a standard bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the N-C bond. This reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrogen chloride generated in the reaction.

2. Deprotection of the Nse Group:

The cleavage of the Nse group is achieved under mild basic conditions and proceeds through a β-elimination (E1cB-like) mechanism. The presence of the strongly electron-withdrawing p-nitrophenylsulfonyl group acidifies the protons on the carbon atom adjacent to the nitrogen. A base abstracts one of these protons, leading to the formation of a carbanion. This is followed by the elimination of the p-nitrophenylsulfinate leaving group and the formation of ethylene gas, liberating the free amine.

G Nse-Protected Amine R₂N-CH₂-CH₂-SO₂-Ar (Ar = p-nitrophenyl) Carbanion Intermediate R₂N-C⁻H-CH₂-SO₂-Ar Nse-Protected Amine->Carbanion Intermediate + Base - Base-H⁺ Free Amine R₂NH Carbanion Intermediate->Free Amine Elimination Ethylene H₂C=CH₂ Carbanion Intermediate->Ethylene Sulfinate Anion Ar-SO₂⁻ Carbanion Intermediate->Sulfinate Anion Base Base (e.g., DBU) Protonated Base Base-H⁺

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary or Secondary AmineReagentSigma-AldrichEnsure dryness
2-Chloroethyl p-nitrophenyl sulfone≥98%Commercially available
Triethylamine (Et₃N)≥99.5%, distilledSigma-AldrichStore over KOH
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Saturated aq. NH₄Cl
Brine
Anhydrous MgSO₄
Protocol 1: Introduction of the Nse Protecting Group

This protocol describes a general procedure for the N-protection of a primary amine using 2-chloroethyl p-nitrophenyl sulfone.

  • Reaction Setup: To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv).

  • Addition of Reagent: To the stirred solution, add a solution of 2-chloroethyl p-nitrophenyl sulfone (1.1 equiv) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Nse-protected amine.

G cluster_0 Reaction cluster_1 Work-up & Purification Dissolve Amine & Base in DCM Dissolve Amine & Base in DCM Add Sulfone Solution Add Sulfone Solution Dissolve Amine & Base in DCM->Add Sulfone Solution Stir at RT (12-24h) Stir at RT (12-24h) Add Sulfone Solution->Stir at RT (12-24h) Monitor by TLC Monitor by TLC Stir at RT (12-24h)->Monitor by TLC Dilute with DCM Dilute with DCM Monitor by TLC->Dilute with DCM Reaction Complete Wash with aq. NH₄Cl & Brine Wash with aq. NH₄Cl & Brine Dilute with DCM->Wash with aq. NH₄Cl & Brine Dry over MgSO₄ Dry over MgSO₄ Wash with aq. NH₄Cl & Brine->Dry over MgSO₄ Filter & Concentrate Filter & Concentrate Dry over MgSO₄->Filter & Concentrate Purify by Chromatography Purify by Chromatography Filter & Concentrate->Purify by Chromatography Nse-Protected Amine Nse-Protected Amine Purify by Chromatography->Nse-Protected Amine

Protocol 2: Deprotection of the Nse Group

This protocol outlines a general procedure for the cleavage of the Nse group from a protected amine.

  • Reaction Setup: Dissolve the Nse-protected amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: To the stirred solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with water (3x) to remove DMF and DBU.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or distillation to yield the free amine.

Data Presentation

The following table provides representative yields for the protection and deprotection steps for a model primary amine.

SubstrateProtecting ReagentProtection Yield (%)Deprotection BaseDeprotection Yield (%)
Benzylamine2-Chloroethyl p-nitrophenyl sulfone85-95DBU90-98
n-Butylamine2-Chloroethyl p-nitrophenyl sulfone88-96DBU92-99

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Process Optimization

  • Incomplete Protection Reaction: If the protection reaction stalls, gentle heating (e.g., 40 °C) can be applied. Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfone. Using a stronger, non-nucleophilic base such as DBU (1.2 equiv) in place of triethylamine may also improve the reaction rate.

  • Difficult Deprotection: For sterically hindered substrates, the deprotection may require longer reaction times or gentle heating. Alternatively, a stronger base such as potassium tert-butoxide can be employed, although this may affect other base-labile functional groups in the molecule.

  • Purification Challenges: The p-nitrophenylsulfinate byproduct from the deprotection is generally water-soluble and can be removed during the aqueous work-up. If purification of the protected amine by chromatography is challenging, recrystallization from a suitable solvent system can be an effective alternative.

Safety Precautions

  • 2-Chloroethyl p-nitrophenyl sulfone is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Triethylamine (Et₃N) is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base and is corrosive. Avoid contact with skin and eyes.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The 2-(p-nitrophenyl)sulfonylethyl (Nse) protecting group, introduced via 2-chloroethyl p-nitrophenyl sulfone, represents a valuable and practical addition to the synthetic chemist's toolbox. Its straightforward introduction via an SN2 reaction and its mild, base-labile cleavage provide a high degree of orthogonality with other commonly used protecting groups. The protocols and insights provided in this application note are intended to facilitate the successful implementation of the Nse protecting group in a variety of synthetic applications, from academic research to industrial drug development.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Albericio, F., & Carpino, L. A. (1997). 9-Fluorenylmethoxycarbonyl (Fmoc) amino acid derivatives. Methods in Enzymology, 289, 104-126.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2015). The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. Retrieved from [Link]

  • Miller, S. A. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(12), 21824-21835.
  • Royal Society of Chemistry. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • MDPI. (2021).

Sources

Method

Application Note: Advanced Cysteine-Selective Alkylation and Arylation Using Sulfone Reagents

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic rationale, reagent selection, and self-validating protocols for cysteine modification.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic rationale, reagent selection, and self-validating protocols for cysteine modification.

Introduction & Mechanistic Rationale

The chemical modification of proteins is a cornerstone of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), radiopharmaceuticals, and proteomic probes. Due to its low natural abundance (~2% of the proteome) and the high nucleophilicity of its sulfhydryl group, cysteine is the premier target for site-selective bioconjugation[1].

Historically, maleimides and iodoacetamides have been the industry standards for cysteine alkylation. However, these classical reagents present significant liabilities in clinical and complex biological settings. Maleimide-thioether adducts are susceptible to retro-Michael reactions in systemic circulation, leading to premature payload release and off-target toxicity via thiol exchange with serum albumin[2]. Iodoacetamides, while forming stable thioethers, often lack strict chemoselectivity, cross-reacting with lysine and histidine residues at physiological or slightly alkaline pH[1].

The Sulfone Advantage: Sulfone-based electrophiles—encompassing vinyl sulfones, heteroaryl sulfones, and bis-sulfones—overcome these limitations. By tuning the electronic properties of the sulfone leaving group or the adjacent unsaturated system, scientists can achieve exceptional reaction kinetics, absolute chemoselectivity, and irreversible conjugate stability[3][4].

Classes of Sulfone Reagents

Vinyl Sulfones (Michael Acceptors)

Vinyl sulfones react with cysteine thiolates via a Michael-type addition to form highly stable S−C(sp3) thioether bonds. The resulting adducts are remarkably robust; for instance, cysteine-ethyl vinyl sulfone adducts exhibit less than 15% hydrolysis even after 24 hours at 110 °C in 6 N HCl[1]. Azabicyclic vinyl sulfones have also been developed to allow dual-labeling and bioorthogonal click-chemistry applications[5].

Heteroaryl Sulfones (S_NAr Arylation)

Heteroaryl sulfones (e.g., 2-sulfonylpyrimidines, phenyloxadiazole sulfones, and benzothiazole sulfones) represent a paradigm shift from alkylation to arylation. They react via Nucleophilic Aromatic Substitution ( SN​Ar ), releasing a sulfinate leaving group and forming an S−C(sp2) bond[2][4]. This bond is virtually immune to the retro-Michael cleavage seen in maleimides. The reactivity of these reagents can be finely tuned over 9 orders of magnitude by altering the heterocyclic core or the exocyclic leaving group, making them ideal for in-cell cysteine profiling and stable ADC generation[3][4].

Bis-Sulfones (Disulfide Rebridging)

For native antibodies, reducing interchain disulfide bonds yields free thiols but destabilizes the protein's tertiary structure. Bis-alkylating sulfone reagents (e.g., Bis-sulfone-PEG-DBCO) solve this by undergoing a sequence of Michael addition and elimination reactions to insert a covalent 3-carbon bridge between the two sulfur atoms[6][7]. This "rebridging" maintains the structural integrity of the antibody while attaching a payload[8].

Mechanism N1 Protein-Cys-SH (Thiol) N2 Deprotonation (pH 7.5-8.0) N1->N2 N3 Protein-Cys-S⁻ (Thiolate) N2->N3 N5 Meisenheimer Complex (Transition State) N3->N5 Nucleophilic Attack (SNAr) N4 Heteroaryl Sulfone (e.g., 2-Sulfonylpyrimidine) N4->N5 N6 S-Aryl Conjugate (Stable S-C(sp²) bond) N5->N6 Elimination N7 Sulfinate Leaving Group (R-SO₂⁻) N5->N7

Fig 1: SNAr Mechanism of Cysteine Arylation using Heteroaryl Sulfones.

Quantitative Reagent Comparison

To facilitate experimental design, the following table synthesizes the kinetic, mechanistic, and stability profiles of classical versus sulfone-based bioconjugation warheads.

Reagent ClassReaction MechanismBond FormedChemoselectivity (Cys vs. Lys)Conjugate Stability (Plasma)Primary Application
Maleimide Michael Addition S−C(sp3) High (at pH 6.5-7.5)Low/Moderate (Retro-Michael)General bioconjugation
Iodoacetamide SN​2 Alkylation S−C(sp3) Moderate (Lys reactivity >pH 8)HighProteomic sample prep
Vinyl Sulfone Michael Addition S−C(sp3) HighVery HighStable tagging, Hydrogels
Heteroaryl Sulfone SN​Ar Arylation S−C(sp2) Very HighExceptionalIn-cell profiling, ADCs
Bis-Sulfone Bis-alkylation S−C(sp3) bridgeAbsolute (requires proximal thiols)Very HighDisulfide rebridging

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the instructions to ensure the operator understands why specific buffers, pH ranges, and stoichiometric ratios are employed.

Protocol A: Native Disulfide Rebridging of IgG using Bis-Sulfone-PEG-DBCO

Rationale: Native human IgG1 contains four interchain disulfide bonds. To conjugate a payload without fragmenting the antibody, these bonds must be reduced and immediately rebridged. Bis-sulfone reagents undergo consecutive addition-elimination reactions to link both thiols via a 3-carbon bridge[6][7].

Materials:

  • Monoclonal Antibody (IgG1), 5 mg/mL in Borate Buffer (50 mM Sodium Borate, 150 mM NaCl, 1 mM EDTA, pH 8.0). Causality: EDTA is critical to chelate trace heavy metals that catalyze spontaneous thiol oxidation.

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Bis-sulfone-PEG4-DBCO (10 mM stock in anhydrous DMSO)[6].

Step-by-Step Workflow:

  • Mild Reduction: Add 10 molar equivalents of TCEP to the IgG solution. Incubate at 37 °C for 2 hours.

    • Self-Validation Check 1: Remove a 2 µL aliquot and perform an Ellman’s assay (DTNB). You should detect approximately 8 free thiols per IgG molecule.

  • Reagent Addition: Cool the reaction to 4 °C. Directly add 12 molar equivalents of Bis-sulfone-PEG4-DBCO (1.5 eq per reduced disulfide).

    • Causality: Unlike DTT, TCEP does not contain thiols and generally does not need to be removed prior to bis-sulfone addition, preventing premature re-oxidation of the antibody.

  • Rebridging Incubation: Incubate the mixture at 4 °C for 16 hours. The low temperature slows down off-target reactions while the proximity-driven bis-alkylation proceeds efficiently.

  • Purification: Remove excess reagent and TCEP using a centrifugal desalting column (e.g., Zeba Spin, 40K MWCO) pre-equilibrated with PBS (pH 7.4).

  • Validation of Rebridging:

    • Self-Validation Check 2: Run the product on a non-reducing SDS-PAGE gel. A successfully rebridged IgG will migrate as a single ~150 kDa band. If rebridging failed, the antibody will dissociate into 50 kDa (Heavy) and 25 kDa (Light) chains.

Workflow A Native IgG1 (4x Disulfides) B TCEP Reduction (pH 8.0, 37°C) A->B C Reduced IgG1 (8x Free Thiols) B->C D Bis-Sulfone Reagent (4°C, 16h) C->D Bis-alkylation E Rebridged ADC (Intact 150kDa) D->E 3-carbon bridge

Fig 2: Workflow for Native IgG Disulfide Rebridging using Bis-Sulfone Reagents.

Protocol B: Site-Specific Cysteine Arylation using Heteroaryl Sulfones

Rationale: For recombinant proteins possessing a single engineered surface-exposed cysteine, heteroaryl sulfones (e.g., 2-sulfonylpyrimidines) provide ultra-stable S−C(sp2) linkages. The reaction relies on the nucleophilic attack of the thiolate anion; thus, pH control is paramount[4].

Materials:

  • Recombinant Protein with a single free cysteine (100 µM) in Phosphate Buffer (100 mM NaPi, pH 8.0).

  • Heteroaryl Sulfone Probe (e.g., 2-(methylsulfonyl)pyrimidine-fluorophore)[4].

Step-by-Step Workflow:

  • Preparation: Ensure the protein is fully reduced. If stored in a reducing agent (DTT/BME), perform a rigorous buffer exchange into the pH 8.0 NaPi buffer.

    • Causality: The thiol pKa of a typical unperturbed cysteine is ~8.3. A buffer pH of 8.0 ensures a sufficient molar fraction of the highly nucleophilic thiolate anion ( S− ) required for the SN​Ar mechanism, without crossing the threshold (pH > 8.5) where lysine primary amines become competitive nucleophiles.

  • Conjugation: Add 5 molar equivalents of the heteroaryl sulfone probe (from a 10 mM DMSO stock) to the protein. Ensure final DMSO concentration remains 5% v/v to prevent protein denaturation.

  • Incubation: Vortex gently and incubate at Room Temperature (20-25 °C) for 1 to 2 hours.

    • Causality: Heteroaryl sulfones with electron-withdrawing groups react rapidly. The release of the sulfinate leaving group makes the reaction irreversible[9].

  • Quenching & Validation:

    • Self-Validation Check: Quench the reaction by adding an excess of β -mercaptoethanol (50 eq) for 10 minutes to consume unreacted probe.

    • Analyze the intact mass via LC-MS. The mass shift should correspond exactly to the addition of the heteroaryl core minus the mass of the sulfinate leaving group, confirming the SN​Ar mechanism.

References

  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. ACS Publications. Available at:[Link][3]

  • Bis-sulfone reagent as a disulfide rebridging linker. ResearchGate. Available at:[Link][7]

  • Cysteine sulfinic acid and sulfinylated peptides. RSC Chemical Biology. Available at:[Link][9]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at:[Link][4]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Publishing. Available at:[Link][1]

  • Arylation Chemistry for Bioconjugation. PMC - NIH. Available at:[Link][2]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PMC - NIH. Available at:[Link][5]

Sources

Application

Application Notes and Protocols: Reaction Conditions for Michael Addition to In-Situ Generated Vinyl Sulfones

For Researchers, Scientists, and Drug Development Professionals Abstract Vinyl sulfones are powerful Michael acceptors in organic synthesis, renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl sulfones are powerful Michael acceptors in organic synthesis, renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds. Their high reactivity and the versatility of the resulting sulfone products make them valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.[1][2][3] However, the instability and potential toxicity of some vinyl sulfones can complicate their direct use. A more elegant and efficient approach involves their in-situ generation from stable precursors, followed immediately by a Michael addition. This application note provides a comprehensive guide to the reaction conditions for this tandem process, detailing the generation of vinyl sulfones and the subsequent conjugate addition of various nucleophiles. We will explore the mechanistic underpinnings, catalytic systems, and provide detailed, field-proven protocols to empower researchers in leveraging this powerful synthetic strategy.

Introduction: The Advantage of In-Situ Generation

Vinyl sulfones are highly valued in medicinal chemistry and drug discovery as they can act as covalent inhibitors by targeting nucleophilic residues like cysteine in enzymes.[1][3][4] The direct handling of vinyl sulfones, however, can be challenging due to their reactivity and potential for undesired polymerization or decomposition. Generating the vinyl sulfone in-situ from a stable, readily available precursor circumvents these issues, offering a streamlined, one-pot procedure that enhances safety and efficiency. This strategy relies on a precursor that, under specific reaction conditions, undergoes an elimination reaction to form the transient vinyl sulfone, which is then immediately trapped by a nucleophile present in the reaction mixture.

Core Principles: Generating the Michael Acceptor

The in-situ formation of vinyl sulfones is typically achieved through the elimination of a leaving group from a β-substituted ethyl sulfone. Common precursors include β-haloethyl sulfones, β-hydroxyethyl sulfones, and their esters.[5] The choice of precursor and elimination conditions is critical and often dictated by the nature of the nucleophile and the desired reaction outcome.

Precursor Strategies for Vinyl Sulfone Formation:
  • From β-Haloethyl Sulfones: Dehydrohalogenation of β-haloethyl sulfones is a straightforward method, often promoted by a non-nucleophilic base. The choice of base is crucial to avoid competitive side reactions.

  • From β-Hydroxyethyl Sulfones: Dehydration of β-hydroxyethyl sulfones can be achieved under pyrolytic conditions or through acid catalysis.[5]

  • Julia-Kocienski Olefination: This powerful method involves the reaction of a metalated aryl alkyl sulfone with a carbonyl compound, which can be adapted to generate vinyl sulfones.[6][7][8]

  • From Alkenes and Sulfinates: A direct approach involves the reaction of alkenes with sodium arene sulfinates in the presence of an oxidizing system, such as potassium iodide and sodium periodate, to yield vinyl sulfones.[1]

The Michael Addition: Reaction Conditions and Catalysis

Once the vinyl sulfone is generated in-situ, it readily undergoes a conjugate addition with a wide range of nucleophiles. The reaction conditions, including the choice of catalyst, solvent, and temperature, are pivotal in achieving high yields and, in many cases, high stereoselectivity.[9]

Catalytic Systems:

The Michael addition to vinyl sulfones can be catalyzed by bases, nucleophiles, or, in the case of asymmetric synthesis, by organocatalysts.

  • Base Catalysis: In a base-catalyzed mechanism, the base deprotonates the nucleophile (e.g., a thiol), generating a more potent nucleophile that then attacks the vinyl sulfone.[10][11] Common bases include triethylamine (TEA) and other non-nucleophilic organic bases.

  • Nucleophilic Catalysis: Nucleophiles such as organophosphines can also catalyze the reaction. The initial step involves the attack of the nucleophilic catalyst on the vinyl sulfone, forming a zwitterionic intermediate that then activates the Michael donor.[10]

  • Organocatalysis for Asymmetric Additions: Chiral amines and their derivatives have emerged as powerful organocatalysts for the enantioselective Michael addition of aldehydes and ketones to vinyl sulfones.[9][12][13][14][15] These catalysts operate through the formation of a transient enamine or iminium ion, which then reacts with the vinyl sulfone in a stereocontrolled manner.

The following diagram illustrates the general workflow for a Michael addition to an in-situ generated vinyl sulfone.

G cluster_0 In-Situ Generation of Vinyl Sulfone cluster_1 Michael Addition Precursor β-Substituted Ethyl Sulfone Elimination Elimination Reaction (e.g., base, heat) Precursor->Elimination VinylSulfone Vinyl Sulfone (Transient Intermediate) Elimination->VinylSulfone Addition Conjugate Addition VinylSulfone->Addition Nucleophile Michael Donor (e.g., R-SH, R-NH2, enolate) Nucleophile->Addition Catalyst Catalyst (Base, Organocatalyst) Catalyst->Addition Product Michael Adduct Addition->Product G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Vinyl Sulfone VinylSulfone Vinyl Sulfone VinylSulfone->Iminium Iminium->Catalyst Regeneration Product Chiral Michael Adduct Iminium->Product + H2O Hydrolysis H2O Hydrolysis->Iminium

Sources

Method

Application Note: Bioconjugation Protocols Using p-Nitrophenyl 2-Chloroethyl Sulfone

Executive Summary & Mechanistic Rationale Bioconjugation relies heavily on the selective modification of nucleophilic amino acid residues, primarily cysteine and lysine. While maleimides are the industry standard for thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Bioconjugation relies heavily on the selective modification of nucleophilic amino acid residues, primarily cysteine and lysine. While maleimides are the industry standard for thiol modification, their susceptibility to retro-Michael reactions and premature hydrolysis in systemic circulation has driven the search for more stable linkages. Vinyl sulfones have emerged as an excellent alternative, forming highly stable thioether bonds that resist enzymatic and hydrolytic degradation[1].

However, highly active vinyl sulfones can suffer from shelf-stability issues and premature polymerization. p-Nitrophenyl 2-chloroethyl sulfone addresses this by acting as a "masked" or "pro-reactive" crosslinker. Under physiological to slightly basic conditions (pH 7.5–9.5), the 2-chloroethyl group undergoes a base-promoted β-elimination of hydrogen chloride to generate p-nitrophenyl vinyl sulfone in situ.

The Causality of the p-Nitro Substitution: The strongly electron-withdrawing p-nitro moiety significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the generated vinyl sulfone. This creates a highly electrophilic Michael acceptor capable of rapid, irreversible conjugation with thiols and amines at lower temperatures and with fewer equivalents than standard alkyl vinyl sulfones[2].

Mechanism A p-Nitrophenyl 2-chloroethyl sulfone (Masked Precursor) B p-Nitrophenyl vinyl sulfone (Active Acceptor) A->B pH 7.5-9.5 (- HCl) C Protein-S-CH2-CH2-SO2-Ar (Stable Thioether) B->C Protein-SH (Michael Addition)

Figure 1: Base-promoted β-elimination of the masked precursor and subsequent Michael addition.

Physicochemical Profiling & Reagent Comparison

To understand why p-nitrophenyl 2-chloroethyl sulfone is selected over traditional reagents, it is critical to compare their physicochemical profiles. The table below summarizes the quantitative and qualitative data dictating reagent selection.

Reagent ClassReactive SpeciesTarget NucleophileLinkage StabilityShelf StabilityOptimal pH
Maleimide α,β-unsaturated imideThiol (Cys)Moderate (Prone to retro-Michael)Moderate6.5 - 7.5
Alkyl Vinyl Sulfone α,β-unsaturated sulfoneThiol (Cys) / Amine (Lys)High (Irreversible)Low to Moderate7.5 - 8.5
Divinyl Sulfone Homobifunctional sulfoneThiol / Amine / HydroxylHigh (Irreversible crosslinking)Low (Highly reactive)8.0 - 10.0
p-NO₂-Ph 2-chloroethyl sulfone Masked Aryl Vinyl Sulfone Thiol (Cys) / Amine (Lys) Very High (Irreversible) High (Unreactive until activated) 7.8 - 9.5

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By integrating orthogonal analytical checkpoints directly into the workflow, researchers can definitively prove causality at each step—confirming that reduction, activation, and conjugation have occurred as intended.

Protocol A: Cysteine-Selective Bioconjugation (pH 7.8)

Causality Note: Cysteine (pKa ~8.3) is highly nucleophilic as a thiolate. At pH 7.8, a sufficient fraction of cysteine is deprotonated while lysine amines (pKa ~10.5) remain heavily protonated, ensuring strict chemoselectivity.

Materials:

  • Target Protein (1-5 mg/mL)

  • Immobilized TCEP Disulfide Reducing Gel

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8

  • p-Nitrophenyl 2-chloroethyl sulfone (Precursor)

  • Anhydrous DMSO or DMF

Step-by-Step Methodology:

  • Protein Reduction: Incubate the target protein with Immobilized TCEP for 1 hour at room temperature.

    • Expert Insight: Free trialkylphosphines like TCEP and THPP react directly with vinyl sulfones to form stable, unreactive ylene adducts, drastically reducing conjugation yields[3]. Immobilized TCEP prevents this cross-reactivity.

  • Buffer Exchange: Centrifuge to remove the TCEP gel and exchange the reduced protein into the Conjugation Buffer using a desalting column. The inclusion of 5 mM EDTA chelates trace heavy metals, preventing premature thiol oxidation.

  • Validation Checkpoint 1 (Reduction): Remove a 10 µL aliquot and perform an Ellman’s Assay (DTNB). A strong absorbance at 412 nm confirms the presence of free thiolate anions.

  • Reagent Activation: Dissolve the precursor in anhydrous DMSO to a concentration of 50 mM immediately before use. Anhydrous conditions prevent premature hydrolysis.

  • Bioconjugation: Add 10–20 molar equivalents of the precursor to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation. Incubate at 25°C for 2 hours with gentle end-over-end mixing. The mild basicity of the buffer drives the in situ generation of the vinyl sulfone.

  • Quenching: Add a 100-fold molar excess of L-cysteine and incubate for 15 minutes to consume all unreacted electrophiles.

  • Purification: Purify the bioconjugate via Size Exclusion Chromatography (SEC) or dialysis against a neutral storage buffer (e.g., PBS, pH 7.4).

Protocol B: Lysine Modification (pH 9.2)

Causality Note: To target primary amines (lysine ε-amino groups or the N-terminus), the pH must be elevated to increase the concentration of the unprotonated, nucleophilic amine species.

  • Buffer Modification: Replace the Conjugation Buffer with 0.1 M Sodium Borate, 150 mM NaCl, pH 9.2.

  • Expert Insight: Strictly avoid primary amine-containing buffers (e.g., Tris, Glycine) as they will competitively react with the generated vinyl sulfone, quenching the reaction.

Workflow Visualization

Workflow Step1 1. Protein Preparation Reduce disulfides & buffer exchange Step3 3. Bioconjugation Incubate at pH 7.8 (Cys) or 9.2 (Lys) Step1->Step3 Step2 2. Reagent Activation Dissolve precursor in anhydrous DMSO Step2->Step3 Step4 4. Quenching Add excess L-cysteine to consume reagent Step3->Step4 Step5 5. Purification & QC SEC and Intact LC-MS Validation Step4->Step5

Figure 2: End-to-end workflow for bioconjugation using masked sulfone reagents.

Final Validation & Quality Control

To close the self-validating loop, the final product must be analyzed to confirm the covalent attachment and stoichiometry.

  • Validation Checkpoint 2 (Conjugation Efficiency): Run a post-reaction Ellman’s assay (for Protocol A). The disappearance of the free thiol signal confirms that the thiols have been successfully alkylated.

  • Validation Checkpoint 3 (Intact Mass Spectrometry): Analyze the purified conjugate via intact LC-MS. The covalent addition of the p-nitrophenyl vinyl sulfone moiety yields a highly specific mass shift of +213.21 Da per conjugation site. This orthogonal validation definitively proves the covalent attachment and rules out non-specific aggregation or simple disulfide re-oxidation (which would manifest as a -2 Da shift).

References

  • BenchChem. "Divinyl Sulfone|97%|Cross-linking Reagent - Benchchem". BenchChem.
  • PMC. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals". National Institutes of Health.
  • University of Bath. "Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjugation".
  • RSC Publishing. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates". Royal Society of Chemistry.
  • PMC. "Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies". National Institutes of Health.

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing 2-(4-Nitrophenylsulfonyl)ethyl (Nse) Protected Amino Acids

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis of complex peptides—particularly those requiring on-resin modificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex peptides—particularly those requiring on-resin modifications such as head-to-tail cyclization, side-chain lactamization, or selective functionalization—demands a highly orthogonal protecting group strategy. While standard Fmoc/tBu and Boc/Bzl strategies are foundational, they often lack the multidimensional orthogonality required for advanced architectures.

This application note details the integration of the 2-(4-nitrophenylsulfonyl)ethyl (Nse) protecting group into Solid-Phase Peptide Synthesis (SPPS). By leveraging the unique β -elimination mechanics of the Nse group, chemists can achieve highly selective unmasking of carboxylates (such as Asp and Glu side chains) under mild basic conditions, without disturbing acid-labile or hydrogenation-labile groups[1].

The Nse Protecting Group: Mechanistic Paradigm & Causality

The Nse group is a highly specialized carboxyl-protecting group utilized to mask α -carboxyl functions or side-chain carboxylates during complex peptide assemblies[2].

The Causality of Cleavage: The efficacy of the Nse group is rooted in its molecular architecture. The strongly electron-withdrawing 4-nitrophenylsulfonyl moiety drastically increases the acidity of the adjacent methylene protons ( α to the sulfone). When exposed to a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the α -proton is rapidly abstracted. The resulting carbanion undergoes a swift β -elimination, releasing the free carboxylate and a volatile, UV-active byproduct: 4-nitrophenyl vinyl sulfone.

Because this cleavage is strictly base-catalyzed, Nse esters are completely stable under the highly acidic conditions used in Boc-SPPS (e.g., neat TFA and anhydrous HF)[3]. This creates a perfect orthogonal pairing: Boc for temporary α -amino protection, Bzl for standard side chains, and Nse for the specific carboxylate targeted for on-resin modification.

Comparative Analysis of Carboxyl Protecting Groups

To justify the selection of Nse over traditional protecting groups, consider the orthogonal stability matrix below. The Nse group provides a unique base-labile vector in an otherwise acid-driven Boc-SPPS workflow.

Protecting GroupAbbreviationCleavage ReagentStability to TFA (Boc Cleavage)Stability to HF (Global Cleavage)Primary Application
tert-Butyl tBuTFALabileLabileStandard Fmoc-SPPS
Benzyl BzlHF, Pd/H 2​ StableLabileStandard Boc-SPPS
Allyl AllPd(PPh 3​ ) 4​ StableStableMetal-catalyzed orthogonal
9-Fluorenylmethyl FmPiperidineStableStableBase-labile orthogonal
2-(4-Nitrophenylsulfonyl)ethyl Nse DBU Highly Stable Highly Stable Highly orthogonal base-labile

Workflow Visualization

SPPS_Workflow Step1 Resin Anchoring (Boc-AA-PAM Resin) Step2 Iterative Boc SPPS (TFA Deprotection) Step1->Step2 Chain Elongation Step3 Incorporate Boc-Glu(ONse)-OH (DIC/HOBt Coupling) Step2->Step3 Orthogonal AA Step4 Selective Nse Cleavage (DBU/DMF) Step3->Step4 Base Treatment Step5 On-Resin Lactamization (PyBOP/DIPEA) Step4->Step5 Cyclization Step6 Global Cleavage (HF/Anisole) Step5->Step6 Final Release

Workflow for orthogonal Boc-SPPS utilizing Nse-protected amino acids for on-resin cyclization.

Self-Validating Experimental Protocols

The following protocols describe the incorporation and selective deprotection of Boc-Glu(ONse)-OH to facilitate an on-resin side-chain-to-side-chain lactamization.

Protocol A: Coupling of Boc-Glu(ONse)-OH

Causality: Sterically hindered side-chain protected amino acids require highly efficient coupling reagents to prevent epimerization and ensure complete acylation.

  • Resin Preparation: Swell 0.1 mmol of the peptide-resin (e.g., anchored on PAM resin) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Boc-Glu(ONse)-OH and 0.4 mmol of OxymaPure in 2 mL of DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Let pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow resin indicates >99% coupling efficiency. If blue, repeat the coupling step.

Protocol B: Selective On-Resin Nse Cleavage (Self-Validating System)

Causality: DBU is selected over piperidine because it is a strong, strictly non-nucleophilic base. It abstracts the α -proton to drive the β -elimination without attacking the ester linkage to the PAM resin.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove any acidic traces (e.g., residual TFA from previous steps).

  • Deprotection: Treat the resin with a solution of 2% DBU in DMF (v/v) for 2 × 10 minutes.

  • Self-Validation (UV Monitoring): Collect the deprotection effluent. The byproduct, 4-nitrophenyl vinyl sulfone, exhibits a strong UV absorbance at ~270 nm. Measure the absorbance of the flow-through against a DMF blank. When the absorbance of the effluent returns to baseline in subsequent washes, the β -elimination is quantitatively complete.

  • Neutralization: Wash the resin with 0.1 M HOBt in DMF (3 × 1 min) to neutralize residual DBU, followed by standard DMF washes.

Protocol C: On-Resin Lactamization
  • Activation: Unmask the corresponding orthogonal amino group (e.g., Fmoc-Lys(Mtt)-OH deprotected via 1% TFA in DCM).

  • Cyclization: Add 0.3 mmol (3 eq) of PyBOP and 0.6 mmol (6 eq) of DIPEA in DMF to the resin. Agitate for 4–12 hours.

  • Cleavage: Proceed to global cleavage using anhydrous HF and anisole scavengers. The Nse group's prior removal ensures no side reactions occur during this harsh acidic step.

Mechanistic Visualization

BetaElimination State1 Peptide-Glu(ONse) (Intact Ester) State2 Carbanion (Base Abstraction) State1->State2 + DBU State3 Peptide-Glu(OH) (Free Carboxylate) State2->State3 β-Elimination Byproduct 4-Nitrophenyl Vinyl Sulfone State2->Byproduct Leaving Group

Mechanism of Nse ester cleavage via DBU-catalyzed beta-elimination.

References

  • European Patent Office. (2010). Process for the conversion of c-terminal peptide esters or acids to amides employing subtilisin in the presence of ammonium salts (EP2167673A1).
  • World Intellectual Property Organization. (1999). Process for the preparation of calcitonin (WO1999014238A1).
  • United States Patent and Trademark Office. (2012). Selective enzymatic amidation of c-terminal esters or acids of peptides (US20120107870A1).

Sources

Method

Application Notes &amp; Protocols: A Guide to Protein Cross-Linking with Sulfone-Based Derivatives

Introduction: Expanding the Cross-Linking Toolkit Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for elucidating the architecture of proteins and protein complexes, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Cross-Linking Toolkit

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for elucidating the architecture of proteins and protein complexes, providing critical distance constraints that inform on tertiary and quaternary structures.[1] For years, the field has been dominated by N-hydroxysuccinimide (NHS) esters, which primarily target the primary amines of lysine residues.[2][3] While effective, this specificity limits the scope of structural interrogation and is incompatible with common amine-containing buffers like Tris.[4][5]

To address these limitations, sulfone-based cross-linkers, particularly those containing vinyl sulfone or chloroethyl sulfone moieties, have emerged as powerful and versatile alternatives. These reagents expand the repertoire of targetable residues to include not only lysine but also cysteine and histidine, offering a more comprehensive map of protein interactions.[4] This guide provides a detailed overview of the chemistry, application, and protocols for utilizing these valuable tools in structural biology and drug development.

Part 1: The Chemistry of Sulfone-Based Cross-Linkers

The efficacy of sulfone-based cross-linkers stems from the electron-withdrawing nature of the sulfone group (SO₂), which renders adjacent carbon atoms electrophilic and susceptible to attack by nucleophilic amino acid side chains.

Mechanism of Action

Two primary reactive moieties are prevalent:

  • Vinyl Sulfones: These compounds feature a carbon-carbon double bond conjugated to the sulfone group. They react with nucleophiles via a Michael-type addition. The reaction is highly efficient with the thiolate anion of cysteine and also proceeds with the imidazole ring of histidine and the ε-amino group of lysine.[4] This reaction forms a stable, irreversible thioether or amine linkage.

  • Chloroethyl Sulfones: This class of reagents, related to sulfur mustards, acts as bifunctional alkylating agents.[6][7] The reaction can proceed through an Sɴ2 substitution of the chloride. In many cases, an intramolecular cyclization first forms a highly reactive three-membered ring intermediate, which is then readily attacked by nucleophiles like the sulfhydryl group of cysteine.[8][9]

Below is a diagram illustrating the general reaction mechanism for a vinyl sulfone cross-linker with a cysteine residue.

G cluster_reactants Reactants cluster_product Product P1 Protein-SH (Cysteine Thiol) P_VS Protein-S-CH₂-CH₂-SO₂-R (Stable Thioether Bond) P1->P_VS Michael Addition (Nucleophilic Attack) VS R-SO₂-CH=CH₂ (Vinyl Sulfone Cross-linker) VS->P_VS

Caption: Reaction mechanism of a vinyl sulfone with a protein cysteine residue.

Advantages Over Traditional Cross-Linkers
  • Expanded Residue Targeting: Reactivity with cysteine, histidine, and lysine provides structural information unattainable with amine-reactive linkers alone.[4]

  • Buffer Compatibility: Unlike NHS esters, which are rapidly hydrolyzed and incompatible with amine-containing buffers, vinyl sulfone cross-linkers are stable and retain reactivity in common buffers like Tris-HCl.[4][5]

  • Tunable Reactivity: The reaction rate is highly dependent on pH, offering a level of experimental control. Alkaline conditions promote the deprotonation of nucleophilic side chains (e.g., cysteine's thiol to a more reactive thiolate), thereby increasing the reaction rate.[10][11]

Part 2: Experimental Design & Key Parameters

Successful cross-linking experiments require careful optimization of several key parameters. The interplay between these factors dictates the efficiency and specificity of the reaction.

Core Considerations
ParameterRecommended RangeRationale & Expert Insights
Protein Concentration 0.5 - 5 mg/mLHigher concentrations favor intermolecular cross-links (between different proteins), while lower concentrations favor intramolecular cross-links (within the same protein). Start with 1 mg/mL for initial screening.[4]
Cross-linker:Protein Ratio 20:1 to 500:1 (molar excess)This is a critical parameter to optimize. A low ratio may result in insufficient cross-linking, while a very high ratio can lead to extensive modification, protein precipitation, and non-specific cross-links. Start with a 50:1 or 100:1 molar ratio.
pH 7.5 - 9.0Alkaline pH increases the nucleophilicity of target residues (Cys, Lys), accelerating the reaction.[10][11] However, excessively high pH (>9.5) can promote hydrolysis of the cross-linker or denature the protein. A pH of 8.0-8.5 is a robust starting point.
Buffer Selection PBS, HEPES, BicarbonateAvoid buffers with primary amines if using NHS esters as a control. For sulfone-based linkers, Tris can be used, which is a significant advantage.[4] Ensure no other nucleophiles (e.g., DTT, β-mercaptoethanol, glutathione) are present in the reaction buffer unless used for quenching.
Incubation Time 30 - 120 minutesThe optimal time depends on the reactivity of the specific cross-linker and the protein system. A 60-minute incubation is a common starting point.[4] Time courses are recommended during optimization.
Temperature Room Temp (20-25°C) or 37°CHigher temperatures accelerate the reaction but can also lead to protein denaturation or aggregation. 37°C is often used to mimic physiological conditions.[4]

Part 3: Detailed Experimental Protocols

This section provides a step-by-step workflow for a typical in vitro protein cross-linking experiment using a homobifunctional divinyl sulfone derivative.

Experimental Workflow Overview

Caption: General workflow for an in vitro protein cross-linking experiment.

Protocol 3.1: In Vitro Cross-Linking of a Purified Protein

This protocol is designed as a starting point and should be optimized for each specific protein system.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 1x PBS, pH 8.0)

  • Divinyl sulfone (DVS) or other sulfone-based cross-linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0; or 1 M Glutathione)

  • Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)

  • Incubator/shaker

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a final concentration of 1 mg/mL in the desired reaction buffer (e.g., PBS, pH 8.0).

    • Ensure the buffer is free of extraneous nucleophiles. If the protein stock contains such agents from purification, perform a buffer exchange using a desalting column or dialysis.

    • Expert Tip: Prepare a "no cross-linker" negative control sample by adding an equivalent volume of DMSO (without cross-linker) to an aliquot of your protein. This is essential for distinguishing cross-linked species from native oligomers or aggregates on your analysis gel.

  • Cross-linker Stock Preparation:

    • Immediately before use, prepare a 20x working stock solution of the cross-linker. For a final reaction concentration of 1 mM, this would be a 20 mM stock.[4]

    • Weigh the cross-linker in a fume hood and dissolve it in anhydrous DMSO.

    • Trustworthiness Check: Using anhydrous DMSO is critical as sulfone reagents can be susceptible to hydrolysis over time in aqueous solutions. Always prepare fresh.

  • Initiating the Reaction:

    • Combine your protein solution and reaction buffer in a microcentrifuge tube to the desired final volume (e.g., 50 µL).

    • To initiate the reaction, add the 20x cross-linker stock to the protein solution (e.g., add 2.5 µL of 20 mM stock to a 47.5 µL protein solution for a final volume of 50 µL and 1 mM cross-linker).

    • Immediately vortex or flick the tube gently to ensure complete mixing.

  • Incubation:

    • Incubate the reaction at the desired temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[4] Gentle shaking can improve reaction efficiency.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to scavenge any unreacted cross-linker.

    • Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 µL of 1 M Tris-HCl to a 50 µL reaction).

    • Incubate for an additional 15 minutes at the reaction temperature to ensure complete quenching. Glutathione is a highly effective quenching agent for these electrophilic cross-linkers.[12]

  • Analysis:

    • The cross-linked sample is now ready for analysis.

    • For SDS-PAGE: Mix an aliquot of the quenched reaction with an equal volume of 2x SDS-PAGE loading buffer. Heat the sample and load it onto a polyacrylamide gel. Analyze for the appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, or complexes.

    • For Mass Spectrometry: The sample can be processed for proteomic analysis. This typically involves acetone precipitation, denaturation, reduction, alkylation, and proteolytic digestion before LC-MS/MS analysis.[5]

Part 4: Applications in Research & Drug Development

The unique reactivity profile of sulfone-based cross-linkers makes them suitable for a wide range of applications.

  • Structural Proteomics: By providing distance constraints for cysteine and histidine residues in addition to lysines, these reagents offer a more detailed picture of protein topology, especially for proteins where lysines are scarce in key interface regions.[4]

  • Hydrogel Formation: Divinyl sulfone is widely used to cross-link polymers like hyaluronic acid to form hydrogels for applications in regenerative medicine and drug delivery.[11]

  • Antibody-Drug Conjugates (ADCs): The stability and specific reactivity of sulfone-based linkers are being explored for conjugating cytotoxic drugs to antibodies. Linkers that are stable in circulation but can be cleaved within the target cell are of high interest.[13][14]

References

  • Steigenberger, B., et al. (2020). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. PMC. Available at: [Link]

  • Lown, J. W., et al. (1987). Quenching of DNA Cross-Link Precursors of Chloroethylnitrosoureas and Attenuation of DNA Interstrand Cross-Linking by Glutathione. PubMed. Available at: [Link]

  • Götze, M. (2019). Investigating chemical crosslinking of protein-RNA complexes by mass spectrometry. eDiss. Available at: [Link]

  • Van Ostrand, D., et al. (2006). Divinyl sulfone crosslinking agents and methods of use in subterranean applications. Google Patents.
  • Tuscany, M. A., et al. (2002). Effect of pH on light-induced cross-linking of the Cys-21 3 Ser mutant... ResearchGate. Available at: [Link]

  • Morero, J. A., et al. (2001). Divinyl Sulfone as a Crosslinking Reagent for Oligomeric Proteins. Request PDF. Available at: [Link]

  • Hartwell, J. L. (1946). Reactions of Bis (2-chloroethyl) Sulfide (Mustard Gas) and Some of Its Derivatives With Proteins and Amino Acids. PubMed. Available at: [Link]

  • Ciancone, A., & O'Reilly, F. J. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. PRIDE, EMBL-EBI. Available at: [Link]

  • Olken, N. M., & Mossman, B. T. (1993). Mustard gas crosslinking of proteins through preferential alkylation of cysteines. PubMed. Available at: [Link]

  • Herriott, R. M. (1947). REACTION OF ENZYMES AND PROTEINS WITH MUSTARD GAS (BIS(β-CHLOROETHYL)SULFIDE). PMC. Available at: [Link]

  • de la Torre, L. G., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. Available at: [Link]

  • de la Torre, L. G., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. SciELO. Available at: [Link]

  • Zhang, C., et al. (2020). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC. Available at: [Link]

  • Olenic, S., et al. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. PMC. Available at: [Link]

  • G-Biosciences. Protein Cross-Linking & Protein Modification Reagents. G-Biosciences. Available at: [Link]

  • Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Folia. Available at: [Link]

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. University of Oxford. Available at: [Link]

  • Schasteen, C. S., et al. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. PubMed. Available at: [Link]

  • Sayer, N. M., et al. (2010). Direct binding of sulfur mustard and chloroethyl ethyl sulphide to human cell membrane-associated proteins. PubMed. Available at: [Link]

  • Pattison, D. I., & Davies, M. J. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. Available at: [Link]

  • Das, D., et al. (2016). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. Available at: [Link]

  • Götze, M., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Research Collection. Available at: [Link]

  • Acevedo-Jake, A. M., & Ervin, S. M. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • ResearchGate. (2020). Reaction engineering on amino acid models. (a) Reaction of vinyl sulfone 1 with N-Boc-Cys methyl ester derivative. ResearchGate. Available at: [Link]

  • Carbone, A., et al. (2013). Cross-Linking of Sulfonated Poly(ether ether ketone) by Thermal Treatment: How Does the Reaction Occur? MDPI. Available at: [Link]

  • Sousa, S. F., et al. (2022). Mechanisms of Cysteine-Lysine Covalent Linkage—The Role of Reactive Oxygen Species and Competition with Disulfide Bonds. MPG.PuRe. Available at: [Link]

  • Panattoni, A. (2025). What Makes a Good Linker for Antibody-Drug Conjugates? SigutLabs. Available at: [Link]

  • Wagner, G. W., & Hendry, L. L. (2009). Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete. DTIC. Available at: [Link]

  • Chudasama, V. (2018). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Apollo. Available at: [Link]

  • RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. RCS Research Chemistry Services. Available at: [Link]

  • Bahou, C., et al. S1 Hydrogel crosslinking via thiol-reactive pyridazinediones. DOI. Available at: [Link]

  • Narayanan, S., & G, S. (2022). Insights on Chemical Crosslinking Strategies for Proteins. PMC. Available at: [Link]

  • Chari, R. V. J. (2022). Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates. American Chemical Society. Available at: [Link]

  • Wikipedia. Dichlorodiethyl sulfone. Wikipedia. Available at: [Link]

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Application

Application and Protocol Guide for Solvent Selection in Reactions of 2-Chloroethyl p-Nitrophenyl Sulfone

Introduction: The Critical Role of the Solvent Environment 2-Chloroethyl p-nitrophenyl sulfone is a highly reactive substrate of significant interest in medicinal chemistry and drug development. Its utility stems from th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent Environment

2-Chloroethyl p-nitrophenyl sulfone is a highly reactive substrate of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of two key activating features: the potent electron-withdrawing p-nitrophenyl sulfone group and a primary alkyl chloride. The sulfone group, particularly with the addition of a nitro substituent in the para position, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. The primary nature of the alkyl chloride favors a bimolecular nucleophilic substitution (SN2) mechanism. The success of reactions involving this substrate—be it for the synthesis of novel therapeutic agents or for the development of biological probes—is critically dependent on the judicious selection of the reaction solvent. The solvent not only dictates the solubility of reactants but also profoundly influences the reaction kinetics, mechanism, and the profile of side products.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for reactions involving 2-chloroethyl p-nitrophenyl sulfone. We will delve into the theoretical underpinnings of solvent effects on the probable SN2 and competing E2 (elimination) pathways, present a systematic approach to solvent screening, and provide detailed experimental protocols.

Understanding the Reactivity of 2-Chloroethyl p-Nitrophenyl Sulfone

The reactivity of 2-chloroethyl p-nitrophenyl sulfone is dominated by the electrophilicity of the carbon atom bearing the chlorine. The powerful electron-withdrawing nature of the p-nitrophenyl sulfone moiety polarizes the C-Cl bond, making the carbon atom electron-deficient and an excellent target for nucleophiles.

Primary Reaction Pathway: SN2 Nucleophilic Substitution

Given that the chlorine is on a primary carbon, the predominant reaction mechanism with a wide range of nucleophiles is the SN2 pathway. This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral.

The choice of solvent is paramount in an SN2 reaction. Polar aprotic solvents are generally the preferred choice as they can solvate the counter-ion (cation) of the nucleophile while leaving the nucleophilic anion relatively "naked" and more reactive.[1][2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity, thereby slowing down the reaction.[1][2]

Competing Reaction Pathway: E2 Elimination

A potential side reaction, especially with strong, sterically hindered bases, is the E2 elimination pathway. In this mechanism, a base abstracts a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of p-nitrophenyl vinyl sulfone. The choice of solvent can also influence the SN2/E2 competition. Polar aprotic solvents, which enhance nucleophilicity, tend to favor SN2, while conditions that favor strong basicity can increase the proportion of the E2 product.

Systematic Solvent Selection: A Multi-faceted Approach

A systematic approach to solvent selection for reactions of 2-chloroethyl p-nitrophenyl sulfone should consider several key factors:

  • Solubility of Reactants: The first and most fundamental requirement is that both the 2-chloroethyl p-nitrophenyl sulfone and the nucleophile have adequate solubility in the chosen solvent at the desired reaction temperature. While specific solubility data for 2-chloroethyl p-nitrophenyl sulfone is not widely published, its analogues like 2-chloroethyl phenyl sulfone are crystalline solids, suggesting that the target compound will also be a solid.[3] Therefore, solvents with moderate to high polarity are likely required for dissolution.

  • Influence on Reaction Mechanism and Rate: As discussed, the solvent's polarity and its protic or aprotic nature directly impact the reaction rate and can influence the competition between substitution and elimination. For SN2 reactions, polar aprotic solvents are the frontrunners.

  • Stability of the Substrate and Product: The chosen solvent should be inert under the reaction conditions and not promote the degradation of the starting material or the desired product.

  • Practical Considerations: Factors such as the solvent's boiling point, viscosity, toxicity, and ease of removal during workup are also important practical considerations in a laboratory or process setting.

The following diagram outlines a logical workflow for solvent selection:

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Test Reactions cluster_2 Phase 3: Optimization A Define Reaction: - Nucleophile - Desired Product (SN2 vs. E2) B Solubility Test: - 2-chloroethyl p-nitrophenyl sulfone - Nucleophile A->B informs C Select Candidate Solvents: - Polar Aprotic (DMF, DMSO, Acetonitrile) - Ethereal (THF, Dioxane) - Halogenated (DCM) B->C leads to D Run Parallel Reactions: - Same conditions, different solvents C->D for E Monitor Progress: - TLC, LC-MS, or GC-MS D->E requires F Analyze Outcomes: - Reaction rate - Product yield - Byproduct formation E->F provides data for G Select Best Performing Solvent(s) F->G determines H Optimize Conditions: - Temperature - Concentration - Reaction time G->H followed by I Scale-up Reaction H->I leads to

Caption: A logical workflow for systematic solvent selection.

Data Presentation: Solvent Properties and Their Implications

The following table summarizes the properties of common solvents and their suitability for reactions with 2-chloroethyl p-nitrophenyl sulfone.

SolventDielectric Constant (20°C)TypeBoiling Point (°C)Suitability for SN2 ReactionsComments
Dimethylformamide (DMF) 36.7Polar Aprotic153Excellent Good solvating power for a wide range of reactants. High boiling point allows for a wide reaction temperature range.
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic189Excellent Very high polarity, excellent for dissolving polar substrates. High boiling point. Can be difficult to remove during workup.
Acetonitrile (MeCN) 37.5Polar Aprotic82Very Good Good balance of polarity and volatility. Lower boiling point may limit the reaction temperature range.
Acetone 20.7Polar Aprotic56Good Lower polarity than DMF, DMSO, and MeCN. Its volatility can be advantageous for easy removal.
Tetrahydrofuran (THF) 7.6Polar Aprotic (Ethereal)66Moderate Lower polarity may result in slower reaction rates. Good for reactions with less polar nucleophiles.
Dichloromethane (DCM) 9.1Halogenated40Moderate to Poor Generally not ideal for SN2 reactions with charged nucleophiles due to lower polarity. Can be useful in specific cases.
Ethanol (EtOH) 24.6Polar Protic78Poor Protic nature solvates and deactivates the nucleophile, significantly slowing the SN2 reaction rate.
Methanol (MeOH) 32.7Polar Protic65Poor Similar to ethanol, its protic nature is detrimental to SN2 reactions with anionic nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening for Nucleophilic Substitution

Objective: To identify the optimal solvent for the reaction of 2-chloroethyl p-nitrophenyl sulfone with a given nucleophile.

Materials:

  • 2-chloroethyl p-nitrophenyl sulfone

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)

  • Candidate solvents (e.g., DMF, DMSO, acetonitrile, THF)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • Preparation: In separate, dry reaction vials, place a small, accurately weighed amount of 2-chloroethyl p-nitrophenyl sulfone (e.g., 25 mg).

  • Addition of Nucleophile: To each vial, add a stoichiometric equivalent (or a slight excess) of the nucleophile.

  • Solvent Addition: To each vial, add a precise volume of a different candidate solvent (e.g., 1 mL).

  • Reaction: Place the vials in a heating block set to a moderate temperature (e.g., 50 °C) and stir the reactions.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate to monitor the consumption of the starting material and the formation of the product.

  • Analysis: After a set reaction time (e.g., 24 hours), or once the reaction in the most promising solvent appears complete, quench the reactions (e.g., by adding water). Extract the product with a suitable organic solvent (e.g., ethyl acetate) and analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and the relative amounts of product and byproducts.

Protocol 2: Synthesis of an Azide Derivative via SN2 Reaction

Objective: To synthesize 2-azidoethyl p-nitrophenyl sulfone using an optimized solvent system.

Materials:

  • 2-chloroethyl p-nitrophenyl sulfone (1.0 eq)

  • Sodium azide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloroethyl p-nitrophenyl sulfone and sodium azide.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-azidoethyl p-nitrophenyl sulfone.

Visualization of Solvent Effects

The following diagram illustrates the influence of polar aprotic and polar protic solvents on the SN2 reaction of 2-chloroethyl p-nitrophenyl sulfone with a generic nucleophile (Nu-).

Solvent_Effects cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) A Nu- (freely available) C [Nu---R---Cl]‡ (Transition State) A->C Backside Attack B R-Cl (electrophilic) B->C D R-Nu + Cl- C->D Fast Reaction E Nu- (solvated by H-bonding) G [Nu---R---Cl]‡ (Transition State) E->G Hindered Attack F R-Cl (electrophilic) F->G H R-Nu + Cl- G->H Slow Reaction

Caption: Influence of solvent type on the SN2 reaction pathway.

Conclusion and Future Perspectives

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving 2-chloroethyl p-nitrophenyl sulfone. The high reactivity of this substrate, driven by the potent electron-withdrawing p-nitrophenyl sulfone group, makes it a valuable building block in synthetic chemistry. For its predominant SN2 reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are highly recommended to maximize reaction rates and yields. A systematic approach to solvent screening, as outlined in this guide, is essential for optimizing reaction conditions for specific nucleophiles.

Future work in this area could involve the generation of a comprehensive solubility database for 2-chloroethyl p-nitrophenyl sulfone in a wide array of organic solvents. Additionally, kinetic studies in different solvent systems would provide valuable quantitative data to further refine solvent selection for specific applications in drug discovery and development.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Laurence, C., & Gal, J.-F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-chloroethyl p-nitrophenyl sulfone synthesis

Welcome to the Technical Support Center for the synthesis of 2-chloroethyl p-nitrophenyl sulfone. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloroethyl p-nitrophenyl sulfone. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most critical bottlenecks researchers face with this specific molecule—namely, yield loss due to over-alkylation, stalled oxidations, and base-induced degradation.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathways & Workflow

The synthesis of 2-chloroethyl p-nitrophenyl sulfone is typically achieved through two primary pathways: the two-step Thioetherification/Oxidation Route and the one-step Direct Sulfinate Alkylation Route . Understanding the chemical flow and the primary degradation pathway is critical for optimizing your yield.

G Thiol p-Nitrobenzenethiol + 1-Bromo-2-chloroethane Sulfide 2-Chloroethyl p-Nitrophenyl Sulfide Thiol->Sulfide Base, SN2 Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide [O] (H2O2/AcOH) Sulfinate Sodium p-Nitrobenzenesulfinate + 1-Bromo-2-chloroethane Sulfone 2-Chloroethyl p-Nitrophenyl Sulfone (Target) Sulfinate->Sulfone DMF, Heat (S-Alkylation) Vinyl p-Nitrophenyl Vinyl Sulfone (Degradation) Sulfone->Vinyl Basic Workup (Dehydrohalogenation) Sulfoxide->Sulfone [O] (Excess)

Figure 1: Synthetic pathways for 2-chloroethyl p-nitrophenyl sulfone and base-induced degradation.

Section 2: Troubleshooting Guide & FAQs

Q1: My final yield is low, and ¹H NMR shows a mixture of my product and a compound with vinylic protons (approx. 6.0–7.0 ppm). What happened? A1: You are observing base-induced dehydrohalogenation. 2-chloroethyl sulfones are highly susceptible to elimination under basic conditions, which converts your target molecule into p-nitrophenyl vinyl sulfone[1]. The strong electron-withdrawing nature of the p-nitrophenylsulfonyl group highly acidifies the alpha-protons, favoring an E1cB (Elimination Unimolecular conjugate Base) or E2 mechanism depending on the base strength[2]. Corrective Action: Strictly avoid basic workups. Do not use NaOH, Na₂CO₃, or even NaHCO₃ to neutralize the reaction mixture. Wash organic layers exclusively with neutral water or brine.

Q2: During the oxidation of 2-chloroethyl p-nitrophenyl sulfide (Route A), my reaction stalls. TLC shows a highly polar intermediate. How can I drive it to the sulfone? A2: The reaction has stalled at the sulfoxide intermediate. Sulfoxides are chemically much more stable than the initial sulfides and require a significantly stronger oxidative driving force to reach the sulfone state[3]. Corrective Action: Ensure you are using a sufficient excess of oxidant (e.g., >2.5 equivalents of H₂O₂). Furthermore, oxidation in glacial acetic acid requires elevated temperatures (90–120 °C) to proceed efficiently[4].

Q3: I am using the direct alkylation route (sodium p-nitrobenzenesulfinate + 1-bromo-2-chloroethane). I see uncharacterized byproducts and low yield. Why? A3: This is likely due to O-alkylation competing with S-alkylation. Sulfinate anions are ambient nucleophiles. While the sulfur atom is a "soft" nucleophile and the oxygen atoms are "hard," mismatched solvent conditions can lead to the formation of unstable sulfinate esters (O-alkylation) rather than the desired sulfone (S-alkylation). Corrective Action: Switch to a strictly anhydrous polar aprotic solvent like DMF or DMSO. These solvents selectively solvate the hard sodium cation, leaving the soft sulfur nucleophile exposed and highly reactive toward the soft electrophile (1-bromo-2-chloroethane).

Q4: In the thioetherification step, I am getting bis(p-nitrophenylthio)ethane. How do I prevent this? A4: 1-bromo-2-chloroethane contains two electrophilic sites. If the thiolate is present in excess at any point, it will displace both the bromide and the chloride. Corrective Action: Use 1-bromo-2-chloroethane in large excess (often acting as a co-solvent) and add the thiolate dropwise to maintain a low steady-state concentration of the nucleophile.

Section 3: Standardized Experimental Protocols

Protocol A: Two-Step Synthesis (Thioetherification + Oxidation)

This route is preferred for scalability and utilizes cheaper starting materials.

Step 1: Thioetherification

  • Dissolve p-nitrobenzenethiol (1.0 eq) in anhydrous ethanol. Add K₂CO₃ (1.1 eq) and stir for 15 minutes to generate the thiolate.

  • Place 1-bromo-2-chloroethane (3.0 eq) in a separate flask and heat to 60 °C.

  • Add the thiolate solution dropwise over 1 hour to the 1-bromo-2-chloroethane.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 4:1). The highly UV-active thiol (Rf ~0.3) should disappear, replaced by the less polar sulfide (Rf ~0.7).

  • Concentrate the mixture under reduced pressure, extract with DCM, wash with neutral water, dry over Na₂SO₄, and concentrate to yield the crude sulfide.

Step 2: Oxidation

  • Dissolve the crude 2-chloroethyl p-nitrophenyl sulfide in glacial acetic acid (approx. 5 mL/mmol).

  • Slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C for 3–5 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 2:1). The sulfide (Rf ~0.8) will convert to a highly polar sulfoxide (Rf ~0.1), which will eventually convert to the mid-polar sulfone target (Rf ~0.4).

  • Cool to room temperature and pour the mixture into crushed ice. The sulfone will precipitate. Filter the solid and wash with cold distilled water. (Critical: Do not wash with basic solutions).

Protocol B: One-Step Synthesis (Direct Sulfinate Alkylation)

This route is preferred for speed but requires strict exclusion of water.

  • Charge a flame-dried flask with sodium p-nitrobenzenesulfinate (1.0 eq) and anhydrous DMF (5 mL/mmol) under N₂.

  • Add 1-bromo-2-chloroethane (1.5 eq) via syringe.

  • Heat the mixture to 70 °C for 12–18 hours.

  • Self-Validation Check: ¹H NMR of a worked-up aliquot should show an AA'BB' aromatic system (~8.1–8.4 ppm) and two distinct triplets for the chloroethyl group (~3.8 ppm for -CH₂-Cl and ~3.5 ppm for -CH₂-SO₂-). The absence of doublets between 6.0–7.0 ppm confirms no vinyl sulfone degradation has occurred.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

Section 4: Quantitative Data Summary

Synthetic RouteExpected YieldReaction TimePrimary ByproductKey Optimization Parameter
Route A: Thioetherification 85–90%2–4 hBis(p-nitrophenylthio)ethaneExcess 1-bromo-2-chloroethane
Route A: Oxidation 75–85%3–5 hSulfoxide intermediate>2.5 eq H₂O₂, 90 °C
Route B: Sulfinate Alkylation 60–75%12–18 hSulfinate ester (O-alkylation)Anhydrous DMF, 70 °C
Post-Reaction Workup N/AN/Ap-Nitrophenyl vinyl sulfoneStrictly neutral/acidic washes

Section 5: References

  • Title: Unsaturated sulfones - US2554576A - Google Patents Source: google.com URL:

  • Title: The chromatograms of the sulfur channel products formed on oxidation of... | Download Scientific Diagram - ResearchGate Source: researchgate.net URL:

  • Title: US3509218A - 2-vinylsulfonylethanol - Google Patents Source: google.com URL:

  • Title: ethylene sulfone | 1782-89-4 - Benchchem Source: benchchem.com URL:

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Sulfones in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing the solubility challenges of sulfone-containing compounds in aqueous buffers. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the solubility challenges of sulfone-containing compounds in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who encounter these common yet critical issues during their experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively.

Section 1: Foundational Knowledge - Why Are Some Sulfones Poorly Soluble?

Before diving into troubleshooting, it's crucial to understand the chemistry of the sulfone group and its impact on solubility.

Q1: What is a sulfone and how does its structure affect water solubility?

A1: A sulfone is an organosulfur compound featuring a sulfonyl functional group (R-S(=O)₂-R') where the sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[1] This structure has significant implications for solubility:

  • Polarity : The S=O bonds are highly polar, making the sulfonyl group itself capable of hydrogen bonding with water. However, the overall solubility of the molecule is dictated by the nature of the attached R and R' groups.[2]

  • Hydrophobicity : If the R and R' groups are large, nonpolar hydrocarbon structures (e.g., aromatic rings), they will dominate the molecule's character, making it hydrophobic and thus poorly soluble in aqueous solutions.[2]

  • Crystal Lattice Energy : Many sulfone compounds are stable, crystalline solids.[3][4] For a solid to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released from its interaction with the solvent. Poorly soluble compounds often have high crystal lattice energy, making this process unfavorable.[5]

Section 2: Systematic Troubleshooting Workflow

When you encounter a solubility issue, a systematic approach can save time and resources. This workflow guides you from initial observation to a viable solution.

Q2: My sulfone compound is not dissolving or is precipitating out of my aqueous buffer. What steps should I take?

A2: Precipitation or failure to dissolve is a common problem, often stemming from exceeding the compound's thermodynamic solubility limit in a given solvent system.[6] Follow this troubleshooting flowchart to diagnose and resolve the issue.

G cluster_solutions Solubilization Strategies start Problem: Sulfone Compound Precipitates or Fails to Dissolve check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the final concentration in the assay. check_conc->lower_conc Yes mechanical_assist Have you tried basic mechanical assistance? check_conc->mechanical_assist No success Resolution: Compound is Solubilized lower_conc->success use_mechanical Action: Gently warm (37°C) and/or sonicate the solution. Avoid prolonged heating. mechanical_assist->use_mechanical No stock_issue Is the issue with the initial stock solution? mechanical_assist->stock_issue Yes use_mechanical->stock_issue cosolvent Strategy 1: Use a Co-solvent (e.g., DMSO, Ethanol, PEG 400) stock_issue->cosolvent Yes, or upon dilution ph_adjust Strategy 2: pH Adjustment (for ionizable compounds) cosolvent->ph_adjust If ineffective or incompatible cosolvent->success surfactant Strategy 3: Add a Surfactant (e.g., Tween-20, SDS) ph_adjust->surfactant If ineffective or compound is non-ionizable ph_adjust->success complexation Strategy 4: Use Complexation Agents (e.g., Cyclodextrins) surfactant->complexation If cell-based assay or surfactant interferes surfactant->success advanced Strategy 5: Advanced Formulation (e.g., Solid Dispersions) complexation->advanced For formulation development complexation->success advanced->success fail If issues persist, consider compound stability or purity. advanced->fail If still problematic

Caption: Troubleshooting flowchart for sulfone solubility issues.

Section 3: Detailed Solubility Enhancement Strategies (FAQs)

This section provides in-depth answers and protocols for the most common and effective strategies to enhance the solubility of sulfone-containing compounds.

Strategy 1: Co-solvents
Q3: How do co-solvents work, and which one should I choose?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for hydrophobic molecules to dissolve. The choice of co-solvent depends on the compound's properties and the experimental system's tolerance.[8]

Co-solventMechanism of ActionTypical Starting Conc. (Final)ProsCons
DMSO (Dimethyl Sulfoxide)A strong, polar aprotic solvent that disrupts water's hydrogen bond network, reducing solvent polarity.[7]0.1% - 1%Highly effective for a wide range of hydrophobic compounds.Can be toxic to cells at concentrations >0.5%-1%.[9] May interfere with some assays.
Ethanol A protic solvent that reduces the polarity of the aqueous phase.1% - 5%Less toxic than DMSO for many cell lines. Readily available.Less effective than DMSO for highly insoluble compounds.
PEG 400 (Polyethylene Glycol 400)A low-molecular-weight polymer that increases solubility through co-solvency and potential complexation.[10]5% - 20%Low toxicity, often used in in-vivo formulations.Can increase the viscosity of the solution.
DMF (N,N-Dimethylformamide)A polar aprotic solvent similar to DMSO.0.1% - 1%Effective solubilizer.Generally more toxic than DMSO.[9]
Protocol 3.1: Preparing a Sulfone Solution with a Co-solvent
  • Prepare a Concentrated Stock: Weigh out your sulfone powder and dissolve it in a minimal amount of 100% of your chosen co-solvent (e.g., DMSO).[11] Use vortexing or sonication to ensure it is fully dissolved, resulting in a clear, high-concentration stock solution (e.g., 10-50 mM).

  • Perform Serial Dilution: If needed, perform serial dilutions of this primary stock solution in 100% of the same co-solvent to create intermediate stocks.

  • Dilute into Aqueous Buffer: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[11] This "solvent shock" should be minimized by ensuring rapid mixing. The final concentration of the co-solvent should be kept as low as possible, ideally below the toxicity threshold for your assay (e.g., <0.5% for DMSO in cell-based assays).[9]

  • Inspect for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation occurs, you may need to lower the final compound concentration or increase the final co-solvent percentage (while being mindful of its effect on the assay).[11]

Strategy 2: pH Adjustment
Q4: When is pH adjustment a suitable strategy for my sulfone compound?

A4: This strategy is only effective for sulfone-containing molecules that are ionizable —meaning they have acidic or basic functional groups (e.g., carboxylic acids, amines). The sulfonyl group itself is generally neutral and not ionizable. By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized (charged) form of the compound, which is almost always more water-soluble than the neutral form.[12][13]

  • For Weakly Acidic Compounds (pKa 3-5): Increasing the pH to ~7.4 (or 2 units above the pKa) will deprotonate the acidic group, creating a charged anion that is more soluble.[11][13]

  • For Weakly Basic Compounds (pKa 7-9): Decreasing the pH to ~5-6 (or 2 units below the pKa) will protonate the basic group, creating a charged cation that is more soluble.

Causality: The increased solubility is due to the strong ion-dipole interactions between the charged form of the drug and water molecules, which are more energetically favorable than the interactions between the neutral form and water.[14]

Strategy 3: Surfactants
Q5: My compound is non-ionizable and still precipitates. How can surfactants help?

A5: Surfactants are amphiphilic molecules that can solubilize hydrophobic compounds through a process called micellar solubilization.[15] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell. Your insoluble sulfone compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[16][18]

  • Common Surfactants:

    • Non-ionic: Tween-20, Tween-80, Polysorbates. Often used in biological assays due to lower protein-denaturing potential.

    • Ionic: Sodium dodecyl sulfate (SDS). A powerful solubilizing agent but can denature proteins and disrupt cell membranes.

Important Consideration: Surfactants are generally not suitable for cell-based assays due to their potential to disrupt cell membranes. They are most useful in biochemical or acellular assays.[9]

Strategy 4: Complexation with Cyclodextrins
Q6: I need to avoid organic solvents and surfactants in my cell-based assay. Is there an alternative?

A6: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[19] They can encapsulate a poorly water-soluble "guest" molecule, like your sulfone compound, into their central cavity, forming a water-soluble inclusion complex.[20][21] This complex shields the hydrophobic parts of the molecule from water, dramatically increasing its apparent solubility.[22]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Widely used, but has limited water solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) & Sulfobutylether-β-cyclodextrin (SBE-β-CD): Chemically modified derivatives with significantly higher aqueous solubility and improved safety profiles, making them highly effective and preferred for pharmaceutical applications.[19][20]

Protocol 6.1: Solubilization using HP-β-CD
  • Determine Molar Ratio: A 1:1 molar ratio of the sulfone compound to HP-β-CD is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer.

  • Add Compound: Add the sulfone compound (as a powder or from a small volume of organic solvent stock) to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate now contains the solubilized drug-cyclodextrin complex.

G cluster_process Complexation Process sulfone Poorly Soluble Sulfone Compound complex Soluble Inclusion Complex sulfone->complex Encapsulated in hydrophobic cavity cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex Forms complex with hydrophobic Hydrophobic Core cyclodextrin->hydrophobic hydrophilic Hydrophilic Exterior cyclodextrin->hydrophilic water Aqueous Buffer complex->water Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Strategy 5: Advanced Formulation Techniques
Q7: I am in drug development and need a more robust solution for an extremely insoluble sulfone. What are my options?

A7: For significant challenges, especially in drug development, advanced formulation strategies are employed. These methods alter the solid-state properties of the drug to improve solubility and dissolution.

  • Solid Dispersions: This is one of the most effective techniques. The drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix (like PVP or PEG).[5][23][24] This prevents the drug from crystallizing and presents it in a higher-energy, amorphous state, which has a higher apparent solubility.[5] Methods to create solid dispersions include spray drying and hot-melt extrusion.[25]

  • Nanosuspensions: This involves reducing the particle size of the drug down to the sub-micron (nanometer) range.[22][26] According to the Noyes-Whitney equation, decreasing particle size dramatically increases the surface area, which in turn accelerates the dissolution rate.[22]

These advanced methods require specialized equipment and formulation expertise but are powerful tools for overcoming the most persistent solubility issues.[23][27]

References

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). Human Journals.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Department of Pharmaceutical Sciences, Maharshi Dayanand University.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Formulation strategies for improving drug solubility using solid dispersions.
  • The Role of Surfactants in Solubiliz
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022).
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. (2025).
  • Optimizing Drug Solubility. Contract Pharma. (2017).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2025).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Sulfone, sulfoxide compound. ChemicalBook.
  • Sulfone, sulfoxide compound. Chemsrc. (2019).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Sulfone Definition - Organic Chemistry Key Term. Fiveable. (2025).
  • Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. (2018).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. (2020).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Overcoming solubility issues of Hydroxyanigorufone in assays. Benchchem.
  • Technical Support Center: Overcoming Sulfamoxole Solubility Challenges. Benchchem.
  • Sulfone - Wikipedia. Wikipedia.
  • Sulfolane. PubChem.
  • How can cyclodextrins enhance solubility?.
  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. (2018).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia.
  • PH adjustment: Significance and symbolism. (2026).
  • SOLUBILLITY ENHANCEMENT TECHNIQUES FOR ENHANCING THE SOLUBILITY OF DAPSONE. IIP Series.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: A COMPREHENSIVE REVIEW. (2023).
  • solubility enhancement -by pH change & complex
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. (2016).
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz

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Troubleshooting

Technical Support Center: Minimizing Side Reactions During Nse Group Deprotection

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to move beyond standard protocol lists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to move beyond standard protocol lists. Here, we will dissect the chemical causality behind side reactions encountered during the deprotection of the Nse (2-(4-nitrophenylsulfonyl)ethoxycarbonyl) group—often interchangeably referred to as Nsc in seminal literature[1],[2].

The Nse group is a highly effective, base-labile α -amino protecting group. Because it is cleaved via a base-promoted β -elimination mechanism[3], it offers excellent orthogonality to Boc/tBu strategies. However, the reactive intermediates generated during this elimination, combined with the basic conditions required, can derail your synthesis if not strictly controlled[2]. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating workflows to ensure high-purity peptide yields.

Part 1: Mechanistic Overview & Workflow

The cleavage of the Nse group relies on the abstraction of an acidic proton adjacent to the sulfonyl group by an organic base, triggering a β -elimination cascade. This releases carbon dioxide, the free peptide amine, and a highly reactive byproduct: 4-nitrophenyl vinyl sulfone . Managing this byproduct is the central challenge of Nse deprotection.

Nse_Workflow Start Start: Nse-Protected Peptide Base Add Base Mixture (e.g., 20% Piperidine/DMF) Start->Base BetaElim β-Elimination Reaction (Cleavage of Nse) Base->BetaElim Scavenge Scavenging of 4-Nitrophenyl Vinyl Sulfone BetaElim->Scavenge Generates Reactive Intermediate Wash Washing & UV Monitoring (295 nm) Scavenge->Wash Prevents Alkylation End Deprotected Peptide Ready for Coupling Wash->End

Workflow for Nse deprotection emphasizing the critical scavenging step to prevent alkylation.

Part 2: Troubleshooting FAQs & Causality

Q1: Why am I seeing a +197 Da mass addition on my peptide after Nse deprotection?

A: You are observing Vinyl Sulfone Alkylation.

  • The Causality: The β -elimination of the Nse group generates 4-nitrophenyl vinyl sulfone, a powerful Michael acceptor[2]. If you are using a non-nucleophilic base (like DBU) to accelerate cleavage without adding a scavenger, the newly liberated N-terminal amine (or unprotected nucleophilic side chains like Cys or His) will attack the vinyl sulfone. This results in an irreversible +197 Da alkylation adduct.

  • The Solution: Always pair a non-nucleophilic base with a nucleophilic scavenger. If using 1% DBU for rapid cleavage, add 5% piperidine or morpholine to the cocktail. Piperidine acts as a sacrificial nucleophile, rapidly quenching the vinyl sulfone to form a stable, soluble adduct that is easily washed away[3].

Q2: My sequence contains an Asp-Gly motif, and I am observing significant mass loss (-18 Da) and isomerized products. How do I prevent this?

A: You are triggering Aspartimide Formation.

  • The Causality: The basic conditions required for Nse removal promote the deprotonation of the backbone amide nitrogen of the adjacent residue (especially sterically unhindered Gly or Ser). This nitrogen attacks the β -carboxyl group of the Asp residue, forming a cyclic imide (loss of H2​O , -18 Da)[4]. This ring can subsequently reopen to form a mixture of α

    • and β -peptides.
  • The Solution: Buffer the basicity of your deprotection cocktail. Adding an acidic additive, such as 0.1 M HOBt (hydroxybenzotriazole), to your 20% piperidine/DMF solution suppresses the nucleophilicity of the backbone amide without significantly hindering the β -elimination of the Nse group.

Q3: I am losing my peptide chain entirely at the dipeptide stage. What is happening?

A: This is classic Diketopiperazine (DKP) Formation.

  • The Causality: At the dipeptide stage, the free N-terminal amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin. This cleaves the dipeptide off the resin as a cyclic DKP. This is highly sequence-dependent and exacerbated by basic conditions and C-terminal Pro or Gly residues[2].

  • The Solution: Minimize the time the free dipeptide amine spends in basic conditions. Use a highly concentrated, rapid base treatment (e.g., 50% piperidine for 2 minutes) and immediately proceed to the next coupling step. Alternatively, synthesize your peptide on a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which physically blocks the intramolecular attack.

Side_Reactions Nse Nse Deprotection (Basic Conditions) SR1 Vinyl Sulfone Alkylation Nse->SR1 Reactive Byproduct SR2 Aspartimide Formation Nse->SR2 Base-Catalyzed Ring Closure SR3 DKP Formation Nse->SR3 Dipeptide Stage Sol1 Nucleophilic Scavenger (Piperidine/Morpholine) SR1->Sol1 Mitigated by Sol2 Acidic Additive (0.1 M HOBt) SR2->Sol2 Mitigated by Sol3 Steric Hindrance (2-CTC Resin) SR3->Sol3 Mitigated by

Causality and mitigation strategies for common side reactions during Nse deprotection.

Part 3: Quantitative Data & Reagent Selection

Selecting the right base and scavenger combination is a balancing act between cleavage kinetics and side-reaction mitigation. The table below synthesizes kinetic behaviors observed across various deprotection cocktails[3].

Deprotection ReagentSolventCleavage KineticsScavenging EfficiencyAlkylation RiskAspartimide Risk
20% Piperidine DMFFast (< 5 min)HighLowModerate
1% DBU DMFVery Fast (< 1 min)NoneHigh High
1% DBU + 5% Piperidine DMFVery Fast (< 1 min)HighLowModerate
5% Piperazine DMFFast (< 5 min)HighLowLow
50% Morpholine DCMSlow (~ 4 hrs)ModerateLowVery Low

Table 1: Comparison of Nse deprotection cocktails and their impact on side reaction profiles.

Part 4: Standard Operating Procedure (SOP) for Optimized Nse Deprotection

To ensure a self-validating and robust protocol, follow this step-by-step methodology designed to minimize all aforementioned side reactions while providing internal quality control.

Step 1: Resin Preparation and Swelling
  • Transfer the resin-bound Nse-peptide (typically 0.1 - 0.25 mmol scale) to a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

  • Scientific Rationale: Proper swelling ensures uniform reagent penetration into the polymer matrix. This prevents localized high concentrations of reactive intermediates that lead to incomplete deprotection or alkylation side reactions.

Step 2: Scavenger-Assisted β -Elimination
  • Prepare the deprotection cocktail: 20% Piperidine and 0.1 M HOBt in DMF (v/v). (Note: If DKP formation is a high risk at the dipeptide stage, omit HOBt and use 50% Piperidine in DMF for a shortened duration of 2 minutes).

  • Add sufficient cocktail to cover the resin (approx. 5-10 mL/g of resin).

  • Agitate gently for 3 minutes. Drain the reaction vessel.

  • Add a fresh aliquot of the deprotection cocktail and agitate for an additional 7 minutes. Drain.

  • Scientific Rationale: The two-stage treatment is a self-validating kinetic control. The first short step cleaves the bulk of the Nse group and immediately flushes away the resulting vinyl sulfone. The second step drives the reaction to 100% completion. HOBt acts as a mild acid to suppress aspartimide formation.

Step 3: Washing and Adduct Removal
  • Wash the resin with DMF (5 × 1 minute).

  • Wash with DCM (3 × 1 minute).

  • Wash again with DMF (3 × 1 minute).

  • Scientific Rationale: Extensive washing is critical to remove all traces of piperidine and the piperidine-vinyl sulfone adduct before the next coupling step, preventing premature termination of the growing peptide chain.

Step 4: UV Monitoring (In-Process Control)
  • Collect the combined deprotection effluents from Step 2.

  • Measure the UV absorbance at 295 nm .

  • Scientific Rationale: The 4-nitrophenyl vinyl sulfone-piperidine adduct absorbs strongly at 295 nm. Monitoring a consistent peak area across synthesis cycles validates complete deprotection and serves as a highly reliable internal quality control metric.

References[1] "United States Patent - Googleapis.com" (Citing Samukov et al., 1994, Tetrahedron Letters). googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx7pi4jQVGX1MrfvOtUuiiNDeIwiJSCzqLk4oMefOcVjVzqtkjo89gnq45wZtMEeEd1nceEIDfi-IeqKsJdZds2wlKjirqqY-343G-uPg60LR1geRLfw5ZHgnWFD21xfZUXSPmHrMk3mpwsFT6pDNsIPVAGpp9QwX9JsWFTWPSTa_TldqYyz4pZll8Bw==[3] "Nα-2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) as an amino-protecting group and its application for peptide synthesis." researcher.life. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG--tCsF5fdhSsWD4_Gf1viGmm0EHM327GjviUGBHX9RdN7p-F6ShjFOVhL8m5BC3XuD5tgYvn9v_PeqJvkgzhILpxlH3Zs-DSX7SI80OSZxHzAU-AcZHeK3KcE-2Rn_frxO5LNqbMny1GDbj1kivaBjHz2MDV0gZ1EjD7jAvqcGnBr71ehO5UOEMB7sjRUWktAtW7-DRCANARL72HtdnNeXiAoOIkr2bQahVN7YjlG6_KzLhy59TZHk56kdth3Xua4ttH3vin6MrHPnszoJ1BKUYe-bGudnHieurCw5i6ssw0WHrVxuoGZkbBBBUNxPR1Hf1kowNSvafXL[4] "US20120107870A1 - Selective enzymatic amidation of c-terminal esters or acids of peptides." google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuiF9RvIL0p73luMGF77152lugXCUgRSK22-BJfz8xF6YSMEagtj7LmC74C5DY3-I7aGiJAgbvbpLnygSnh8Z4C_Hnkl71kEc_k6uIiWmZTp-dH0Yp-ZAYfaQHiQsg16DkythxTuQXTjRx7gIEJQU=[2] "Chemistry of peptide synthesis." spbu.ru. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQvVuu50BdIWR-KkZ1HoQ5I45pwvNKLf6cR7XVll_jDdHIM_nctBjtkBtfsUjGLdk3hcnmoA6rwI9NV0vOkfceXZHm4fCoAq5oPlr9A5SaMo2qOpEwzWqaFhXxL-OGEiswnW_Xdec-Sx4yhcphBifz9L-R8F500czO8nP3H4EpKkJRG3Ccci1Ubs=

Sources

Optimization

Technical Support Center: Optimizing pH for Cysteine Bioconjugation with Sulfones

Welcome to the Technical Support Center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize cysteine modification using sulfone-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize cysteine modification using sulfone-based electrophiles (e.g., vinyl sulfones, heteroaromatic sulfones).

By understanding the thermodynamic and kinetic principles governing thiol-thiolate equilibrium, you can achieve highly chemoselective, irreversible bioconjugation while minimizing off-target artifacts.

Mechanistic Insights: The Causality of pH in Sulfone Reactivity

The fundamental driver of cysteine bioconjugation is the nucleophilicity of the sulfur atom. The typical pKa of a cysteine thiol in a solvent-exposed protein environment ranges from 8.0 to 8.7[1]. However, the protonated thiol (R-SH) is a poor nucleophile. The rate-determining step for cysteine bioconjugation is the initial nucleophilic addition of the deprotonated thiolate anion (R-S⁻) to the electrophile[2].

Consequently, the reaction rate is highly dependent on the pH of the buffer. Elevating the pH increases the concentration of the reactive thiolate, but pushing the pH too high (pH > 8.5) triggers the deprotonation of lysine ε-amino groups (pKa ~10.5), leading to off-target cross-reactivity[3].

Different sulfone classes respond differently to these conditions:

  • Vinyl Sulfones: Operate via Michael-type conjugate addition. They require a slightly alkaline pH (7.5–8.0) to generate sufficient thiolate for efficient reaction, but lose chemoselectivity at higher pH values[3],[4].

  • Heteroaromatic Sulfones (e.g., 2-sulfonylpyrimidines): Operate via Nucleophilic Aromatic Substitution (SNAr). These are highly electrophilic and can achieve rapid, quantitative, and chemoselective labeling at strictly neutral pH (7.0–7.4), increasing reaction rates by >3 orders of magnitude compared to traditional reagents[5],[6].

ReactionPathway CysSH Cysteine Thiol (R-SH) Inactive Nucleophile CysS Cysteine Thiolate (R-S⁻) Active Nucleophile CysSH->CysS pH > 7.0 Deprotonation CysS->CysSH pH < 7.0 Protonation Vinyl Vinyl Sulfone (Michael Acceptor) CysS->Vinyl pH 7.5 - 8.0 HetAr Heteroaromatic Sulfone (SNAr Electrophile) CysS->HetAr pH 7.0 - 7.5 Adduct Stable Thioether Adduct (Irreversible) Vinyl->Adduct Lys Lysine Amine (R-NH₂) Off-Target (pH > 8.5) Vinyl->Lys pH > 8.5 Loss of Selectivity HetAr->Adduct

Reaction pathway of sulfone bioconjugation highlighting pH-dependent thiolate activation.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield extremely low when performing the reaction at pH 6.5? A: At pH 6.5, the environment is nearly two log units below the average cysteine pKa (~8.3). Therefore, less than 2% of the cysteine exists as the reactive thiolate anion. Without the thiolate, the nucleophilic attack on the electron-deficient sulfone double bond is kinetically restricted. To resolve this, increase the buffer pH to 7.5–8.0.

Q2: I am observing double additions and off-target labeling when using vinyl sulfones. What is the mechanistic cause? A: Off-target labeling, particularly on lysine or histidine residues, occurs when the pH exceeds 8.5. At this elevated pH, the ε-amino groups of lysine begin to deprotonate into their nucleophilic primary amine state. Vinyl sulfones are selective for thiols only under slightly alkaline conditions; they will indiscriminately react with amines if the pH is too high. Ensure your buffer is strictly maintained at pH 7.5–8.0.

Q3: Are sulfone-cysteine adducts reversible like maleimide-cysteine adducts? A: No. Unlike maleimides, which are prone to retro-Michael reactions and thiol exchange in biological fluids, both vinyl sulfones and heteroaromatic sulfones form highly stable, irreversible thioether bonds[5],[6]. This makes them superior for developing stable antibody-drug conjugates (ADCs) or long-term live-cell imaging probes.

Q4: Why should I consider switching from a vinyl sulfone to a heteroaromatic sulfone (e.g., 2-sulfonylpyrimidine)? A: Heteroaromatic sulfones possess a highly tunable SNAr reactivity profile. They react rapidly with cysteines at pH 7.0, a condition where vinyl sulfones are relatively sluggish[6]. This allows for precise temporal control of cysteine alkylation in live cells without the risk of lysine cross-reactivity or the need to elevate the pH[5].

Quantitative Data: pH vs. Reactivity Profile

The following table summarizes the causal relationship between pH, thiolate generation, and sulfone reactivity, assuming a standard solvent-exposed cysteine (pKa ~8.3).

pH LevelEst. Thiolate Fraction (%)Vinyl Sulfone ReactivityLysine Cross-ReactivityHeteroaromatic Sulfone Reactivity
6.5 < 2%Very SlowNoneModerate
7.0 ~ 5%SlowNoneFast
7.5 ~ 15%Optimal NegligibleVery Fast
8.0 ~ 33%FastLowVery Fast
8.5+ > 50%Very FastHigh (Off-target) Fast (Hydrolysis risk)

Troubleshooting Guide

Issue 1: Incomplete Protein Labeling
  • Diagnostic: LC-MS shows a large population of unmodified wild-type protein after 4 hours of incubation.

  • Mechanistic Cause: Either the pH is too low (preventing thiolate formation), the cysteine is sterically hindered, or the cysteine is locked in a disulfide bond.

  • Resolution:

    • Verify the buffer pH is 7.5–8.0 using a calibrated pH meter.

    • Ensure the protein was properly reduced prior to conjugation. Use 10 equivalents of TCEP for 30 minutes.

    • If the cysteine is buried, consider adding a mild denaturant (e.g., 1-2 M Urea) if the experimental design permits.

Issue 2: Protein Precipitation During Conjugation
  • Diagnostic: Solution turns cloudy immediately upon adding the sulfone reagent.

  • Mechanistic Cause: Sulfone reagents are often highly hydrophobic and dissolved in DMSO/DMF. Adding too much organic solvent rapidly denatures the protein. Alternatively, over-labeling at high pH has neutralized surface charges, causing aggregation.

  • Resolution: Keep the final concentration of organic co-solvent (DMSO/DMF) below 5-10% v/v[7]. Add the sulfone reagent dropwise while gently vortexing.

Issue 3: High Background in Cell Lysates
  • Diagnostic: In-gel fluorescence or Western blot shows non-specific banding patterns.

  • Mechanistic Cause: The pH of the lysis buffer exceeded 8.0, or the sulfone concentration was too high, forcing kinetically unfavorable reactions with amines.

  • Resolution: Buffer the lysate strictly to pH 7.0–7.4. Switch to a highly chemoselective heteroaromatic sulfone, which operates efficiently at neutral pH without cross-reacting[5].

Self-Validating Experimental Protocol: pH-Optimized Bioconjugation

This protocol establishes a self-validating system. By utilizing TCEP for reduction (which does not contain a competing thiol) and a DTT quench step, you isolate the variables and ensure that any mass shift observed during LC-MS validation is strictly due to the targeted sulfone-cysteine interaction.

Workflow Step1 1. Reduction (TCEP, pH 7.0) Step2 2. Buffer Exchange (Desalting to pH 7.5-8.0) Step1->Step2 Step3 3. Sulfone Addition (10-50x molar excess) Step2->Step3 Step4 4. Incubation (RT, 1-4 hours) Step3->Step4 Step5 5. Quenching (Excess DTT/BME) Step4->Step5

Step-by-step experimental workflow for pH-optimized cysteine-sulfone bioconjugation.

Step-by-Step Methodology

Step 1: Preparation & Reduction

  • Action: Dilute your target protein to 10–50 µM in 50 mM Sodium Phosphate (NaPi) buffer, pH 7.0. Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30 minutes.

  • Causality: TCEP is utilized because it selectively reduces disulfides without containing a reactive thiol, preventing it from competing with the protein cysteine during the sulfone addition phase.

Step 2: Buffer Exchange (Critical pH Control)

  • Action: Pass the reduced protein through a desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with the conjugation buffer: 50 mM NaPi, 150 mM NaCl, strictly adjusted to pH 7.5 (for vinyl sulfones) or pH 7.0 (for heteroaromatic sulfones).

  • Causality: Removing excess TCEP and precisely setting the pH establishes the exact thermodynamic environment needed to generate the optimal thiolate fraction without triggering lysine deprotonation.

Step 3: Sulfone Conjugation

  • Action: Prepare a 10 mM stock of the sulfone reagent in anhydrous DMSO. Add the sulfone to the protein solution to achieve a 10 to 50-fold molar excess. Ensure the final DMSO concentration does not exceed 5% v/v.

  • Causality: The molar excess drives the pseudo-first-order kinetics of the Michael addition or SNAr reaction, ensuring rapid and complete conversion.

Step 4: Incubation

  • Action: Incubate the reaction at room temperature (25°C) for 1 to 4 hours with gentle end-over-end mixing.

Step 5: Quenching & Validation (Self-Validation Step)

  • Action: Terminate the reaction by adding a 100-fold molar excess of DTT or β-mercaptoethanol (BME) and incubate for 15 minutes. Analyze the sample via Intact Mass Spectrometry (LC-MS).

  • Causality: The low-molecular-weight thiol (DTT) acts as a sacrificial nucleophile, instantly consuming all unreacted sulfone electrophiles and halting the reaction. Subsequent LC-MS validation confirms the exact mass shift corresponding to a single sulfone adduct, proving the chemoselectivity and integrity of the protocol.

References

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics Source: SciSpace URL
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling Source: RSC Publishing URL
  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling Source: ACS Publications URL
  • The Multifaceted Role of Glutathione S-Transferases in Health and Disease Source: PMC - NIH URL
  • Fast Cysteine Bioconjugation Chemistry Source: PMC - NIH URL
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: ACS Publications URL
  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Excess 2-Chloroethyl p-Nitrophenyl Sulfone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the purification of reaction mixtures containing excess 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the purification of reaction mixtures containing excess 2-chloroethyl p-nitrophenyl sulfone.

This reagent is a powerful tool in organic synthesis and bioconjugation, but its latent bifunctional reactivity often leads to downstream purification bottlenecks. This guide moves beyond basic protocols by explaining the underlying chemical causality of the reagent, ensuring your purification workflows are logical, self-validating, and reproducible.

🔬 Core Chemical Causality: Understanding the Reagent

To successfully remove 2-chloroethyl p-nitrophenyl sulfone, you must understand its dual-state reactivity. The reagent is a masked Michael acceptor . In its native state, it is a lipophilic, relatively stable crystalline solid. However, under basic conditions, the 2-chloroethyl group undergoes a rapid E2 dehydrohalogenation (loss of HCl) to form p-nitrophenyl vinyl sulfone [1].

This resulting vinyl sulfone is highly electrophilic. If you attempt to remove the excess reagent using standard basic aqueous washes without a trapping agent, you inadvertently generate this reactive intermediate, which can indiscriminately cross-react with nucleophiles in your product or polymerize, destroying your yield.

💬 Frequently Asked Questions (Troubleshooting)

Q1: Why does my product mixture darken and degrade when I try to wash out the excess reagent with basic aqueous solutions (e.g., 1M NaOH or K₂CO₃)? A: This is a classic issue of uncontrolled latent reactivity. When exposed to strong aqueous bases, the reagent undergoes 1 to form the highly reactive vinyl sulfone[1]. Because this intermediate is generated in a biphasic mixture without a dedicated scavenger, it remains in the organic phase and reacts with basic sites on your target molecule or undergoes base-catalyzed polymerization. This leads to the dark, intractable mixtures you are observing.

Q2: What is the most efficient way to chemically quench and remove the unreacted sulfone without relying on complex chromatography? A: The most robust method is the "Catch and Release" Thia-Michael Scavenging protocol. By intentionally adding a mild organic base (like triethylamine) in the presence of a highly polar, water-soluble thiol (such as thioglycolic acid), you control the reactivity. The base cleanly converts the excess reagent to the vinyl sulfone, which is immediately trapped by the thiol via a 2[2]. The resulting thioether adduct is highly water-soluble and can be quantitatively removed via a simple aqueous bicarbonate wash[3].

Q3: Can I track the removal of this reagent during silica gel chromatography if chemical quenching isn't an option? A: Yes. The p-nitrophenyl moiety is highly chromophoric. The unreacted reagent will appear as a distinct, dark spot under short-wave UV light (254 nm) on TLC plates. It typically elutes at moderate polarity (R_f ~0.4 in 3:1 Hexanes:Ethyl Acetate).

📊 Quantitative Comparison of Removal Strategies

To help you select the optimal purification route, summarize your workflow constraints against the data in Table 1.

Table 1: Comparison of Sulfone Removal Strategies

Purification StrategyMechanism of ActionTarget PhaseScalabilityEfficiency
Thia-Michael Scavenging Chemical Quenching & Aqueous ExtractionAqueous (Waste)>10g>99%
Solid-Supported Scavenging Covalent Binding to Thiol ResinSolid Resin (Filtered)1-5g>95%
Silica Gel Chromatography Differential Polarity AdsorptionSolid Support (Retained)<5g~90-95%

🧪 Experimental Protocols

Protocol A: Chemical Quenching via Thia-Michael Scavenging (Recommended)

Causality Check: This protocol is a self-validating system. We use thioglycolic acid because it introduces a carboxylic acid moiety upon conjugation. When washed with sodium bicarbonate, this acid is deprotonated, creating a negatively charged species that is virtually insoluble in the organic phase, driving the extraction efficiency to >99%.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Activation: Add 2.0 equivalents (relative to the calculated excess of 2-chloroethyl p-nitrophenyl sulfone) of Triethylamine (TEA). Stir for 15 minutes at room temperature to initiate the E2 elimination.

  • Scavenging: Add 2.5 equivalents of Thioglycolic Acid. Stir the mixture vigorously at room temperature for 1.5 hours to ensure complete thia-Michael addition.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 2 × 1 volume of saturated aqueous NaHCO₃ (This deprotonates the adduct, pulling it entirely into the aqueous phase).

    • 1 × 1 volume of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography

Causality Check: Used exclusively when the target molecule is sensitive to thiols or base (e.g., contains disulfides or base-labile esters).

  • Preparation: Dry-load the crude mixture onto Celite or silica gel to ensure a tight loading band. The sulfone can streak if loaded directly in polar solvents.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., 100% Hexanes).

  • Elution: Utilize a step-gradient of Hexanes to Ethyl Acetate (typically starting at 9:1 and moving to 3:1).

  • Tracking: Monitor the fractions via TLC. Pool fractions that contain the desired product and are free of the UV-active sulfone spot.

🗺️ Workflow Visualization

G Reagent 2-Chloroethyl p-Nitrophenyl Sulfone Base Mild Base (TEA) (- HCl) Reagent->Base E2 Elimination OrganicPhase Organic Phase (Desired Product) Reagent->OrganicPhase If untreated VinylSulfone p-Nitrophenyl Vinyl Sulfone Base->VinylSulfone Thiol Thiol Scavenger (e.g., Thioglycolic Acid) VinylSulfone->Thiol Thia-Michael Addition Adduct Thioether Adduct (Water-Soluble) Thiol->Adduct AqueousPhase Aqueous Phase (Waste) Adduct->AqueousPhase Liquid-Liquid Extraction

Chemical workflow for the thia-Michael scavenging of excess 2-chloroethyl p-nitrophenyl sulfone.

📚 References

  • Catalytic degradation of CWAs with MOF-808 and PCN-222: Toward practical application. Semantic Scholar.1

  • Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Organic & Biomolecular Chemistry. 2

  • Protein–Polymer Conjugation via Ligand Affinity and Photoactivation of Glutathione S-Transferase. Bioconjugate Chemistry. 3

Sources

Optimization

Technical Support Center: Controlling Hydrolysis Rates of Chloroethyl Sulfone Reagents

Welcome to the Technical Support Center for chloroethyl sulfone (CES) chemistry. CES reagents are highly versatile precursors widely utilized in bioconjugation, covalent inhibitor design, and reactive dye synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chloroethyl sulfone (CES) chemistry. CES reagents are highly versatile precursors widely utilized in bioconjugation, covalent inhibitor design, and reactive dye synthesis. Unlike inherently reactive electrophiles (e.g., maleimides), CES is a stable prodrug-like moiety. It must undergo a base-catalyzed β-elimination to form the active Michael acceptor, vinyl sulfone (VS).

However, the active VS intermediate is highly susceptible to aqueous hydrolysis, forming an inactive hydroxyethyl sulfone (HES). Controlling the delicate kinetic balance between CES activation, VS-thiol conjugation, and VS hydrolysis is the most critical factor in achieving high coupling yields. This guide provides mechanistic troubleshooting, quantitative kinetic data, and self-validating protocols to optimize your workflows.

Troubleshooting FAQs & Mechanistic Insights

Q1: My chloroethyl sulfone (CES) probe is failing to conjugate to my target protein's cysteine residues. What is the primary kinetic bottleneck? Causality & Solution: CES does not react directly with thiols. It must first be converted to vinyl sulfone (VS) via the base-catalyzed elimination of HCl. If your reaction buffer is strictly neutral (pH 7.0) or slightly acidic, this elimination rate is negligible, leaving the CES precursor inert . To resolve this, you must either pre-activate the CES reagent using a mild organic base (e.g., triethylamine) or perform the bioconjugation in a slightly alkaline buffer (pH 7.5–8.0) where the conversion to VS occurs at a practical rate without immediately triggering hydrolysis.

Q2: I increased the buffer pH to 9.5 to accelerate the conversion of CES to VS, but my bioconjugation yield actually dropped. What caused this? Causality & Solution: While elevated pH (> 9.0) rapidly accelerates the β-elimination of CES to VS, it exponentially increases the rate of the competing side-reaction: the hydration (hydrolysis) of the resulting vinyl sulfone into an unreactive hydroxyethyl sulfone (HES). Furthermore, at high pH, the exceptional selectivity of VS for thiols over primary amines (e.g., lysine residues) diminishes . The optimal kinetic window to maximize thiol-selective Michael addition while minimizing hydrolysis is strictly between pH 7.5 and 8.0.

Q3: How can I minimize the hydrolysis of the vinyl sulfone intermediate during aqueous bioconjugation? Causality & Solution: Hydrolysis is a function of pH, temperature, and exposure time to water. To minimize it, decouple the activation step from the conjugation step. Convert CES to VS in an anhydrous organic solvent (e.g., DMF or DMSO) using a stoichiometric amount of base before introducing it to the aqueous protein mixture. Once added to the aqueous buffer (maintained at pH 7.5–8.0), the rate of thiol-Michael addition will outpace the rate of aqueous hydrolysis by several orders of magnitude .

Mechanistic Pathways

MechanisticPathway CES Chloroethyl Sulfone (CES) Stable Precursor VS Vinyl Sulfone (VS) Reactive Intermediate CES->VS Base-Catalyzed β-Elimination (pH > 7.5) HES Hydroxyethyl Sulfone (HES) Inactive Hydrolysis VS->HES Aqueous Hydrolysis (High pH / Excess H2O) Bio Thioether Bioconjugate Target Product VS->Bio Thiol-Michael Addition (Target Protein, pH 7.5-8.0)

Mechanistic pathway of CES activation, target conjugation, and competing hydrolysis.

Quantitative Kinetic Data

To optimize your reaction conditions, consult the kinetic behavior of CES and VS at various pH levels summarized below.

pH LevelCES to VS Conversion RateVS Hydrolysis Rate (to HES)VS Thiol Conjugation RatePrimary Application / Outcome
< 7.0 NegligibleNegligibleVery SlowReagent Storage / Unreactive state
7.5 - 8.0 Moderate (Optimal)SlowVery FastHighly selective bioconjugation
8.5 - 9.0 FastModerateFastMixed labeling (thiols & primary amines)
> 9.5 Very FastVery FastFastComplete hydrolysis / Reagent loss

Validated Experimental Protocol

Relying on simultaneous in situ conversion and conjugation often leads to variable yields due to competing hydrolysis. The following self-validating protocol decouples activation from conjugation to ensure maximum efficiency.

Protocol: Controlled Activation and Conjugation of CES-Reagents

Step 1: Anhydrous Pre-activation Dissolve the CES reagent (e.g., CES-PEG) in anhydrous DMSO to a concentration of 100 mM. Add 1.5 equivalents of triethylamine (TEA). Incubate at room temperature for 2 hours. Causality: Performing this step in an anhydrous environment completely eliminates the risk of premature hydrolysis to HES while driving the base-catalyzed β-elimination to completion .

Step 2: Validation of Conversion (Self-Validating Step) Take a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. Confirm the disappearance of the chloroethyl protons (multiplets at ~3.7 ppm) and the appearance of vinyl sulfone protons (multiplets at 6.1–6.8 ppm). Do not proceed to aqueous conjugation until conversion is >95%.

Step 3: Aqueous Bioconjugation Prepare the target protein in a degassed 50 mM sodium phosphate buffer, pH 8.0, containing 1 mM EDTA. Add the pre-activated VS reagent (from Step 1) at a 5-10 molar excess. Incubate at 4°C for 4–12 hours. Causality: The pH 8.0 buffer ensures the target cysteine thiols are sufficiently deprotonated (thiolate form) for rapid Michael addition, outcompeting the slow aqueous hydrolysis rate at this specific pH .

Step 4: Quenching and Purification Quench the reaction by adding an excess of low-molecular-weight thiol (e.g., β-mercaptoethanol) for 15 minutes to consume any unreacted VS. Purify the final bioconjugate via size-exclusion chromatography (SEC) or dialysis against a neutral buffer.

ExperimentalWorkflow S1 1. Dissolve CES in Anhydrous DMSO S2 2. Pre-activate with Mild Base (TEA) S1->S2 S3 3. Validate VS Formation (1H NMR) S2->S3 S3->S2 If <95% yield S4 4. Bioconjugate in Buffer (pH 7.5-8.0) S3->S4 S5 5. Quench & Purify (Dialysis / SEC) S4->S5

Self-validating experimental workflow for CES-based bioconjugation.

References

  • Bento, C., Katz, M., Santos, M. M. M., & Afonso, C. A. M. "Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol." Organic Process Research & Development, 2024. URL:[Link]

  • Lin, E.-W., Boehnke, N., & Maynard, H. D. "Protein–Polymer Conjugation via Ligand Affinity and Photoactivation of Glutathione S-Transferase." Bioconjugate Chemistry, 2014. URL:[Link]

  • Pelegri-O'Day, E. M., Lin, E.-W., & Maynard, H. D. "Therapeutic Protein–Polymer Conjugates: Advancing Beyond PEGylation." Journal of the American Chemical Society, 2014. URL:[Link]

Troubleshooting

Technical Support Center: Strategies for Purifying Unstable Sulfone Intermediates

Welcome to the Advanced Chromatography Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the isolation of highly sensitive sulfone intermediates (e.g., J...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the isolation of highly sensitive sulfone intermediates (e.g., Julia-Kocienski reagents, arylsulfonyl carbanion precursors).

Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and quantitative comparisons to ensure the structural integrity of your compounds during purification.

Part 1: The Causality of Sulfone Instability (Mechanistic Insights)

Before troubleshooting, it is critical to understand why sulfone intermediates degrade during standard purification.

Sulfones ( R−SO2​−R′ ) are characterized by highly electron-withdrawing sulfonyl groups, which significantly increase the acidity of their α -protons. When these intermediates are loaded onto standard normal-phase silica gel ( SiO2​ ), they encounter a surface densely populated with silanol groups ( Si−OH ) . These silanols act as Brønsted acids (pKa ~4.5–8.5).

The Degradation Pathway:

  • Acid-Catalyzed Cleavage: For intermediates like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones or complex polyketide precursors, acidic silanols can protonate heteroaryl nitrogens or oxygenated substituents, triggering retro-aldol-like cleavages or desulfonylation.

  • Irreversible Adsorption: Highly polar sulfones can hydrogen-bond so strongly to the silanol network that they become permanently retained, leading to near-zero recovery even with highly polar eluents.

To prevent this, the stationary phase must be chemically masked (deactivated) or bypassed entirely using alternative mobile phases.

Mechanism A Unstable Sulfone Intermediate B Standard Silica Gel (Acidic Silanols) A->B Applied to D TEA-Deactivated Silica (Neutralized Silanols) A->D Applied to C Degradation / Cleavage (Low Yield) B->C Acid Catalysis E Intact Sulfone (High Recovery) D->E Shielded Surface

Fig 1: Mechanistic pathway of sulfone degradation on silica vs. stabilization via TEA deactivation.

Part 2: Troubleshooting FAQs

Q1: My Julia-Kocienski sulfone intermediate decomposes completely during flash chromatography. How do I prevent this? A1: You must neutralize the acidic silanol groups on your stationary phase. The most field-proven method is treating the silica gel with a sacrificial Lewis base, such as Triethylamine (TEA). TEA binds strongly to the silanol protons, effectively "capping" them. As demonstrated in the1[1] protocol, flushing the column with 5% TEA in hexanes prior to loading shields the sulfone from acid-catalyzed degradation, boosting recovery from <30% to over 85%.

Q2: My sulfone is highly sensitive to trace water and alcohols, meaning reverse-phase HPLC and standard normal-phase (which absorbs atmospheric moisture) both cause hydrolysis. What are my options? A2: You should transition to Preparative Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical CO2​ as the primary mobile phase. Because CO2​ has the density of a liquid but the diffusivity of a gas, it allows for rapid separations at near-ambient temperatures (e.g., 35°C). By using an anhydrous modifier like acetonitrile instead of methanol, you create a completely moisture-free, non-nucleophilic environment. This approach has successfully rescued multi-gram batches of water-sensitive intermediates that decomposed on silica[2].

Q3: I tried deactivated silica, but my compound still degraded over the 3 hours it took to run the column. What is the next logical step? A3: If the compound is kinetically unstable at room temperature, time is your enemy. You have two choices:

  • Low-Temperature Chromatography: Run the column in a cold room (4°C) using a jacketed column.

  • Switch to Neutral Alumina: As observed in the synthesis of complex targets like 3[3], certain polyketide sulfones stick irreversibly to silica. Neutral alumina lacks the harsh Brønsted acidity of silica and allows for faster elution profiles, minimizing residence time.

Workflow Start Crude Sulfone Mixture WaterSens Highly sensitive to water/alcohols? Start->WaterSens SFC Prep SFC (CO2 + Anhydrous ACN) WaterSens->SFC Yes AcidSens Acid-sensitive (e.g., PT-sulfone)? WaterSens->AcidSens No DeactSilica TEA-Deactivated Silica Gel AcidSens->DeactSilica Yes (Standard) Alumina Neutral Alumina or Florisil AcidSens->Alumina Yes (Highly sensitive)

Fig 2: Decision workflow for selecting the optimal purification strategy for sulfone intermediates.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Use of TEA-Deactivated Silica Gel

Reference standard adapted for the purification of sensitive ynamides and sulfones[4].

  • Step 1 (Slurry Preparation): Prepare a slurry of standard silica gel (230–400 mesh) in a solution of 5% Triethylamine (TEA) in Hexanes. Pack the column under positive pressure.

  • Step 2 (Deactivation Flush): Flush the packed column with 3 Column Volumes (CV) of the 5% TEA/Hexanes solution.

    • Self-Validation Check: Collect a drop of the eluent and test with wet pH paper. It should read basic (pH > 8), confirming the silanols are saturated.

  • Step 3 (Equilibration & TEA Removal - CRITICAL): Flush the column with 3 to 4 CVs of your intended mobile phase (e.g., 20:1 Hexanes/Ethyl Acetate) without TEA.

    • Causality: If excess TEA is not removed, it will co-elute with your sulfone, ruining subsequent NMR analysis and potentially poisoning downstream metal-catalyzed coupling reactions.

    • Self-Validation Check: Spot the eluent on a TLC plate and stain with iodine or ninhydrin. If no brown/purple spot appears, the free TEA has been successfully purged.

  • Step 4 (Loading): Load the crude sulfone mixture using the minimum amount of non-polar solvent and elute rapidly.

Protocol B: Preparative SFC for Moisture-Sensitive Sulfones

For compounds that decompose via hydrolysis or alcoholysis[2].

  • Step 1 (Sample Preparation): Dissolve the crude sulfone in anhydrous DMSO or anhydrous Acetonitrile (ACN). Ensure the sample is filtered through a 0.22 µm PTFE syringe filter.

  • Step 2 (Column Selection): Equip the SFC system with an achiral stationary phase, such as a 2-Ethylpyridine (2-EP) column (250 x 30 mm i.d.).

    • Causality: 2-EP provides basic surface chemistry, which inherently protects acid-sensitive sulfones without the need for mobile-phase additives.

  • Step 3 (Method Parameters): Set the system to an isocratic flow of 30% anhydrous ACN in supercritical CO2​ . Set flow rate to 70 mL/min, column temperature to 35 °C, and backpressure regulator to 100 bar.

  • Step 4 (Collection): Collect fractions based on UV triggering.

    • Self-Validation Check: Immediately analyze the first collected fraction via LC-MS to confirm the parent mass of the sulfone is intact before processing the remainder of the batch.

Part 4: Quantitative Data Comparison

Use the following data table to evaluate the trade-offs of each purification strategy based on historical recovery metrics for highly unstable sulfones.

Purification MethodTypical Recovery (%)Processing TimeSolvent Consumption (per g)Primary Limitation
Standard Silica Gel < 30% (High Degradation)2 - 4 Hours~1.5 LAcid-catalyzed cleavage / Irreversible binding
TEA-Deactivated Silica 80 - 90%2 - 4 Hours~2.0 LRisk of trace TEA contamination in final product
Neutral Alumina 70 - 85%3 - 5 Hours~1.5 LLower resolution power for closely eluting impurities
Preparative SFC > 95%< 1 Hour< 0.2 L (Organic)High equipment cost; requires specialized infrastructure

Part 5: References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development American Pharmaceutical Review 2

  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes PMC - NIH 1

  • Synthesis of 2-iodoynamides and regioselective [2+2] cycloadditions with ketene PMC - NIH 4

  • Total synthesis of the antibacterial polyketide natural product thailandamide lactone Chemical Science (RSC Publishing)3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Chloroethyl Sulfones and Maleimides for Bioconjugation

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to biologics is a cornerstone of innovation. The choice of chemical ligation strategy is paramount, directl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to biologics is a cornerstone of innovation. The choice of chemical ligation strategy is paramount, directly influencing the efficacy, stability, and safety of the resulting bioconjugate. Among the arsenal of thiol-reactive chemistries, maleimides have long been a workhorse. However, concerns over the stability of the resulting thioether bond have led to the exploration of alternatives. This guide provides an in-depth, objective comparison between the well-established maleimide linkers and the emerging class of chloroethyl sulfones, supported by mechanistic insights and experimental considerations.

At a Glance: Key Performance Metrics

FeatureChloroethyl SulfonesMaleimides
Reaction Mechanism Nucleophilic SubstitutionMichael Addition
Bond Type ThioetherThiosuccinimide (initially)
Bond Stability Irreversible, stable thioetherReversible, susceptible to retro-Michael reaction and thiol exchange
Reaction pH Optimal at pH 8-9Optimal at pH 6.5-7.5
Reaction Speed Generally slowerRapid
Selectivity High for thiolsHigh for thiols at pH 6.5-7.5, but can react with amines at pH > 7.5
Key Advantage Forms a highly stable, irreversible bondFast reaction kinetics under mild conditions
Key Disadvantage Slower reaction rates requiring higher pHPotential for conjugate instability and payload loss in vivo

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial to appreciating the distinct characteristics of these two classes of reagents. Both target the nucleophilic thiol group of cysteine residues, but they do so via different chemical pathways.

Maleimide Reaction with Thiols:

The reaction of a maleimide with a thiol proceeds through a Michael addition.[1][2] In this mechanism, the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[2][3] This process is highly efficient in polar solvents and occurs rapidly at a pH range of 6.5 to 7.5, where the thiol is sufficiently deprotonated to be reactive, yet the concentration of competing nucleophiles like primary amines is low.[3][4] The reaction yields a thiosuccinimide linkage.[2]

Chloroethyl Sulfone Reaction with Thiols:

The reaction of a chloroethyl sulfone with a thiol is a nucleophilic substitution reaction. The sulfone group acts as an activating group, making the adjacent ethyl group susceptible to nucleophilic attack by the thiolate anion. This results in the displacement of the chloride leaving group and the formation of a stable thioether bond. This reaction generally requires a higher pH, typically in the range of 8-9, to ensure a sufficient concentration of the highly nucleophilic thiolate anion.

G cluster_0 Maleimide Reaction (Michael Addition) cluster_1 Chloroethyl Sulfone Reaction (Nucleophilic Substitution) Maleimide Maleimide Thiosuccinimide Thiosuccinimide Maleimide->Thiosuccinimide pH 6.5-7.5 Fast Thiol Thiol Thiol->Thiosuccinimide Retro-Michael Thiosuccinimide->Retro-Michael Reversible Chloroethyl_Sulfone Chloroethyl Sulfone Thioether Thioether Chloroethyl_Sulfone->Thioether pH 8-9 Slower Thiol_2 Thiol Thiol_2->Thioether Stable_Bond Thioether->Stable_Bond Irreversible

Reaction mechanisms of maleimides and chloroethyl sulfones with thiols.

A Critical Comparison of Performance

The choice between chloroethyl sulfones and maleimides hinges on a trade-off between reaction kinetics and the stability of the final conjugate.

Reaction Kinetics

Maleimides are renowned for their rapid reaction rates with thiols at physiological pH.[5] The reaction is often considered a type of "click chemistry" due to its efficiency and high yields under mild conditions.[1][4] In contrast, the reaction of chloroethyl sulfones is generally slower and requires a more alkaline pH to proceed efficiently.[6] This difference in kinetics can be a critical factor in experimental design, particularly when working with sensitive biomolecules that may not tolerate prolonged exposure to higher pH.

Conjugate Stability: The Achilles' Heel of Maleimides

The primary drawback of maleimide chemistry is the potential instability of the thiosuccinimide linkage.[7] This bond is susceptible to a retro-Michael reaction, which is essentially the reverse of the initial conjugation.[8][9] This can lead to the deconjugation of the payload, a significant issue for therapeutics like antibody-drug conjugates (ADCs), as it can result in off-target toxicity and reduced efficacy.[7][9] The presence of other thiols, such as glutathione which is abundant in plasma, can facilitate this process through thiol exchange.[9]

Several strategies have been developed to mitigate this instability, including the use of N-aryl maleimides which promote faster hydrolysis of the thiosuccinimide ring to a more stable, ring-opened structure.[7][10] Post-conjugation hydrolysis at a higher pH (e.g., 8.5-9.0) can also be employed to stabilize the linkage.[9][11]

In stark contrast, the thioether bond formed by the reaction of chloroethyl sulfones is highly stable and considered irreversible under physiological conditions.[6] This inherent stability is a major advantage for applications requiring long-term stability in vivo.

Selectivity and Side Reactions

At the optimal pH of 6.5-7.5, the reaction of maleimides is highly selective for thiols over other nucleophilic groups like amines.[3][4] However, as the pH increases above 7.5, the reaction with primary amines, such as the side chain of lysine residues, becomes a competing side reaction, leading to a loss of selectivity.[4][12] Maleimides are also susceptible to hydrolysis, where the ring opens to form an unreactive maleamic acid derivative.[2][11] This hydrolysis is more pronounced at higher pH.[2] For N-terminal cysteine conjugations, a side reaction leading to a thiazine derivative can also occur, particularly at neutral or basic pH.[1][13]

Chloroethyl sulfones also exhibit high selectivity for thiols. While the reaction is performed at a higher pH where amines are more reactive, the inherent reactivity of the thiolate anion with the chloroethyl sulfone generally ensures good selectivity.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for protein conjugation. It is essential to optimize these protocols for each specific biomolecule and payload.

Protocol 1: Maleimide-Thiol Conjugation

This protocol is designed for the conjugation of a maleimide-functionalized payload to a protein containing a free cysteine.

1. Pre-reaction Preparation:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary. Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4). Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 1-2 hours at room temperature. Remove the excess reducing agent using a desalting column.
  • Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized payload in a dry, water-miscible organic solvent such as DMSO or DMF.[2][11]

2. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[11]
  • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
  • The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[3][4]

3. Quenching and Purification:

  • To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol.
  • Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted payload and quenching agent.

4. (Optional) Stabilization:

  • To improve long-term stability, the pH of the purified conjugate can be raised to 8.5-9.0 for a defined period to induce hydrolysis of the thiosuccinimide ring.[9][11] The conditions for this step require careful optimization to avoid protein denaturation.
Protocol 2: Chloroethyl Sulfone-Thiol Conjugation

This protocol outlines the conjugation of a chloroethyl sulfone-functionalized payload to a protein.

1. Pre-reaction Preparation:

  • Protein Preparation: Follow the same procedure as for maleimide conjugation to ensure the availability of free thiols.
  • Chloroethyl Sulfone Solution: Dissolve the chloroethyl sulfone-functionalized payload in a suitable organic solvent like DMSO.

2. Conjugation Reaction:

  • Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer (e.g., borate or bicarbonate buffer).
  • Add a molar excess of the chloroethyl sulfone solution to the protein solution.
  • Incubate at room temperature or 37°C. The reaction time will be longer than for maleimides and may range from several hours to overnight. Monitor the reaction progress to determine the optimal time.

3. Purification:

  • Purify the conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.

Making the Right Choice: A Decision Framework

The selection of the appropriate thiol-reactive chemistry is dictated by the specific requirements of the application.

G start Start: Define Conjugation Needs q1 Is rapid conjugation under mild physiological pH critical? start->q1 maleimide Choose Maleimide Chemistry q1->maleimide Yes q2 Is long-term in vivo stability paramount? q1->q2 No consider_stabilized_maleimide Consider Stabilized Maleimides (e.g., N-aryl) or post-conjugation hydrolysis maleimide->consider_stabilized_maleimide q2->maleimide No sulfone Choose Chloroethyl Sulfone Chemistry q2->sulfone Yes

Decision workflow for selecting between chloroethyl sulfones and maleimides.

Conclusion

Both chloroethyl sulfones and maleimides are valuable tools for the site-specific modification of biomolecules. Maleimides offer the advantage of rapid and efficient conjugation under mild conditions, making them a popular choice for a wide range of applications. However, the potential for instability of the resulting conjugate is a significant consideration, particularly for in-vivo applications. Chloroethyl sulfones, while requiring more stringent reaction conditions, form a highly stable and irreversible thioether bond, addressing the primary limitation of maleimide chemistry. The decision to use one over the other should be based on a careful evaluation of the experimental goals, with a focus on the required balance between reaction kinetics and conjugate stability. As the field of bioconjugation continues to evolve, a thorough understanding of the strengths and weaknesses of each chemical strategy is essential for the successful development of novel and effective bioconjugates.

References

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. [Link]

  • Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry. PubMed. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. [Link]

  • Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. GenScript. [Link]

  • What is the effect of Maleimide surface coverage on thiol conjugation efficiency? [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. [Link]

  • Thiol Reactions: Maleimide, DTNB Mechanics. Vaia. [Link]

  • Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

Sources

Comparative

A Comparative Guide to Stability-Indicating HPLC Purity Assessment Methods for p-Nitrophenyl Sulfones

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. Compounds like...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. Compounds like p-nitrophenyl sulfones, which are prevalent in medicinal chemistry and organic synthesis, demand robust analytical methods to detect and quantify process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution and quantitative accuracy.

This guide provides an in-depth, objective comparison of two primary reversed-phase HPLC (RP-HPLC) methods for the purity assessment of p-nitrophenyl sulfones. We will compare the workhorse C18 stationary phase against the alternative selectivity offered by a Phenyl-Hexyl phase. The narrative is grounded in established scientific principles and supported by experimental data adapted from studies on structurally analogous compounds, such as Dapsone (4,4'-diaminodiphenyl sulfone), to provide a practical and scientifically rigorous comparison. We will explore the causality behind chromatographic choices, present self-validating protocols, and furnish the data necessary to select the optimal method for your analytical challenges.

The Analytical Imperative: Why Column Selection Matters

The goal of a stability-indicating HPLC method is to provide unambiguous quantification of the main analyte, while separating it from all potential impurities and degradation products that may arise during synthesis, storage, or under stress conditions.[1] The choice of stationary phase is the most critical factor governing chromatographic selectivity and, therefore, resolution.[2]

  • C18 (Octadecylsilane) Columns: As the most widely used stationary phase in RP-HPLC, C18 columns separate analytes primarily based on hydrophobic interactions.[3] Their long alkyl chains provide strong retention for non-polar and moderately polar compounds, making them a versatile and reliable first choice for method development.

  • Phenyl-Hexyl Columns: These columns offer a multi-modal separation mechanism. While they possess hydrophobicity from the hexyl alkyl linker, the primary differentiating interaction is the π-π (pi-pi) interaction between the phenyl ring of the stationary phase and the aromatic or unsaturated systems of the analyte.[3][4] For aromatic compounds like p-nitrophenyl sulfones, this can lead to unique selectivity and improved resolution of structurally similar molecules, such as isomers or degradants where the aromatic system has been altered.[4]

Performance Comparison of HPLC Methods

The following table summarizes the expected performance characteristics of two distinct, validated stability-indicating HPLC methods for the analysis of a representative sulfone compound, based on data from analogous structures. This allows for a direct comparison of their suitability for purity assessment.

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column (Anticipated)
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Primary Separation Mechanism Hydrophobic Interactionsπ-π Interactions & Hydrophobic Interactions
Mobile Phase Isocratic: 10 mM Ammonium Acetate (pH 3.0) : Methanol (60:40, v/v)[5]Gradient: Methanol : Water
Key Advantage Robust, widely applicable, excellent for general hydrophobic separation.Enhanced selectivity for aromatic and nitro-aromatic compounds; potential for better resolution of isomers and specific degradants.[4]
Linearity Range 2 - 12 µg/mL (R² > 0.997)[5]Expected to be similar (e.g., 1 - 30 µg/mL)
Accuracy (% Recovery) 98.7% - 101.5%[5]Expected to be within 98-102%
Precision (%RSD) < 2.0%[5]Expected to be < 2.0%
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL[6]Dependent on optimization, but expected to be highly sensitive.
Suitability for Stability Studies Proven to separate degradants from acid, base, oxidative, and thermal stress.[5]Theoretically offers alternative selectivity that may better resolve specific degradants, particularly those involving changes to the aromatic ring.[3]

Experimental Protocols

Detailed methodologies for a validated C18 method and a proposed Phenyl-Hexyl method are provided below. These protocols serve as a robust starting point and must be validated for your specific p-nitrophenyl sulfone analyte and HPLC system.

Method A: Stability-Indicating RP-HPLC with C18 Column

This method is adapted from a validated protocol for Dapsone and is designed to be stability-indicating, effectively separating the active ingredient from its degradation products.[5]

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: 10 mM Ammonium Acetate buffer (pH adjusted to 3.0 with acetic acid) and Methanol in the ratio of 60:40 (v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Detection: UV at 295 nm[5]

  • Injection Volume: 20 µL

2. Standard & Sample Preparation:

  • Diluent: Mobile Phase

  • Standard Solution: Accurately weigh and dissolve the p-nitrophenyl sulfone reference standard in the diluent to obtain a final concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample containing the p-nitrophenyl sulfone to a target concentration of 10 µg/mL in the diluent.

3. Validation Workflow: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[5]

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2) cluster_3 Final Output Dev Initial Method (C18 Column) Opt Optimize Mobile Phase (pH, Organic Ratio) Dev->Opt Screening Stress Stress Samples (Acid, Base, H2O2, Heat, Light) Inject Analyze Stressed Samples Stress->Inject Degradation Specificity Confirm Peak Purity & Resolution Inject->Specificity Data Analysis Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validated Stability-Indicating Method Report

Workflow for C18 HPLC method development and validation.
Method B: Proposed RP-HPLC with Phenyl-Hexyl Column

This proposed method leverages the unique selectivity of a Phenyl-Hexyl phase. The starting conditions are based on general principles for separating aromatic compounds and would require optimization and full validation.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

    • Rationale: Methanol is often preferred over acetonitrile with phenyl columns as it can enhance π-π interactions, leading to greater selectivity for aromatic compounds.[3][4]

  • Gradient Program (Starting Point):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV-PDA (Photodiode Array) to monitor peak purity across 210-400 nm.

  • Injection Volume: 10 µL

2. Standard & Sample Preparation:

  • Diluent: 50:50 Water:Methanol

  • Prepare standard and sample solutions as described in Method A.

3. Development & Validation Logic: The primary goal is to exploit the alternative selectivity of the phenyl phase to achieve separation of any critical pairs that may co-elute on a C18 phase.

G cluster_0 Analyte Properties cluster_1 Column Selection cluster_2 Interaction Mechanism cluster_3 Expected Outcome Analyte p-Nitrophenyl Sulfone (Aromatic, π-system) C18 C18 Column Analyte->C18 Phenyl Phenyl-Hexyl Column Analyte->Phenyl Hydrophobic Hydrophobic Interaction C18->Hydrophobic Primary Phenyl->Hydrophobic Secondary PiPi π-π Interaction Phenyl->PiPi Primary Resolution Chromatographic Resolution Hydrophobic->Resolution PiPi->Resolution Enhanced Selectivity

Logical relationship between analyte properties and column selection.

Forced Degradation Studies: Proving Method Specificity

A stability-indicating method must be able to separate the intact drug from its degradation products. Forced degradation studies are performed by subjecting the drug to stress conditions more severe than accelerated stability testing.[5]

Summary of Forced Degradation Results for Dapsone (Analog to p-Nitrophenyl Sulfone) using C18 Method:

Stress Condition Procedure % Degradation Observations
Acid Hydrolysis 1 mL drug stock (1000 µg/mL) + 1 mL 5N HCl, 48h at RT, neutralized.[5]~52%A distinct degradant peak (D1) observed at a later retention time (13.5 min) compared to the main peak (4.3 min).[5]
Base Hydrolysis 1 mL drug stock (1000 µg/mL) + 1 mL 5N NaOH, 48h at RT, neutralized.[5]~35%Degradant peak observed with good resolution from the parent drug.[5]
Oxidative Degradation 1 mL drug stock (1000 µg/mL) + 1 mL 30% H₂O₂, 48h at RT.[5]~47%Significant degradation of the parent peak, with no new peaks interfering with quantification.[5]
Thermal Degradation Solid drug kept in oven at 80°C for 48 hours.[5]~15%Minor degradation observed, with no interfering peaks.[5]
Photolytic Degradation Drug solution exposed to UV light (254 nm).SignificantA well-resolved photoproduct (aniline) was formed and separated from the parent peak.

Causality in Degradation: The sulfone group is generally stable, but the aminophenyl groups in dapsone are susceptible to oxidation and photolytic cleavage. For p-nitrophenyl sulfones, the nitro group can also influence degradation pathways. The ability of the C18 method to resolve these varied degradants from the parent peak demonstrates its specificity and stability-indicating power. A Phenyl-Hexyl column would be expected to show different retention times for these degradants, potentially offering improved resolution if any co-elution issues were to arise on the C18 phase.

Conclusion and Recommendations

Both C18 and Phenyl-Hexyl columns are viable candidates for the purity assessment of p-nitrophenyl sulfones.

Method A (C18 Column) is a proven, robust, and reliable choice. It provides excellent separation based on hydrophobicity and has demonstrated stability-indicating capabilities for analogous sulfone compounds.[5][7] It should be the primary method for routine quality control and initial stability studies due to its versatility and the extensive body of literature supporting its use.

Method B (Phenyl-Hexyl Column) serves as a powerful orthogonal or secondary method . Its unique selectivity, driven by π-π interactions, is invaluable when dealing with challenging separations, such as resolving closely related isomers or specific degradation products that may co-elute on a C18 column.[3][4] It is highly recommended to develop and validate a Phenyl-Hexyl method during later stages of drug development to build a more comprehensive analytical control strategy.

For comprehensive characterization and to ensure the highest level of confidence in purity data, employing both C18 and Phenyl-Hexyl methods provides an orthogonal approach that is scientifically sound and regulatorily robust. The use of a UPLC system with either column chemistry can further enhance resolution and significantly reduce analysis time, improving laboratory throughput.

References

  • Beheshti-Maal, L., Navidpour, L., & Afshar, M. (2016). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. Chiang Mai Journal of Science, 43(3), 621-630. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Gandhi, S. V., et al. (2018). Development and Validation of Stability Indicating HPLC Method for Estimation of Dapsone. International Journal of Pharma Research and Health Sciences, 6(2), 2453-2458. Available at: [Link]

  • Beheshti-Maal, L., Navidpour, L., & Afshar, M. (2016). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Summary of stress degradation studies of dapsone. [Table from "An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis"]. Available at: [Link]

  • Benjamin, T., et al. (2018). A New, Simple, Rapid, Selective, Precise and Accurate Isocratic Reverse Phase High Performance Liquid Chromatography Assay Method has been Developed for Estimation of Dapsone in Tablet Formulations. World Journal of Pharmaceutical Research, 7(19), 1090-1099. Available at: [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2009). Validated TLC and HPLC stability-indicating methods for the quantitative determination of dapsone. Chromatographia, 69(3-4), 323-330. Available at: [Link]

  • JETIR. (2019). Development and Validation of Adapalene and Dapsone in Bulk and Pharmaceutical Dosage Form by RP-HPLC and its Degradation. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Available at: [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Application Note. Available at: [Link]

  • McHale, C., et al. (2017). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Advanced Materials Technology, Inc. Presented at ISPPP 2017. Available at: [Link]

  • ISCA. (n.d.). Quantification of dapsone in human plasma by using UPLC-MS/MS technique.
  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Available at: [Link]

  • IJFMR. (2023). Analysis of Dapsone by RP-HPLC. International Journal for Multidisciplinary Research, 5(4).
  • Leistner, A., & Holzgrabe, U. (2021). Impurity profiling of dapsone using gradient HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available at: [Link]

  • Leistner, A., & Holzgrabe, U. (2021). Impurity profiling of dapsone using gradient HPLC method. PubMed, 198, 114013. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 2-Chloroethyl p-Nitrophenyl Sulfone

As a specialized reagent in organic synthesis and drug development, 2-chloroethyl p-nitrophenyl sulfone (CAS: 6461-63-8) presents unique logistical and safety challenges at the end of its lifecycle. This compound cannot...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized reagent in organic synthesis and drug development, 2-chloroethyl p-nitrophenyl sulfone (CAS: 6461-63-8) presents unique logistical and safety challenges at the end of its lifecycle. This compound cannot be treated as standard organic waste. Its molecular architecture—combining a reactive alkyl halide, a sulfone moiety, and a nitroaromatic ring—demands strict segregation and specialized destruction protocols to mitigate severe environmental and occupational hazards.

This guide provides a self-validating, step-by-step methodology for the safe handling, classification, and disposal of this chemical, ensuring full compliance with environmental protection regulations[1],[2].

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. The disposal requirements for 2-chloroethyl p-nitrophenyl sulfone are dictated by three distinct structural features:

  • The Nitroaromatic Ring: Nitro groups are highly electron-withdrawing. Under extreme heat or when mixed with incompatible reducing agents, nitroaromatics can undergo rapid, exothermic decomposition[3]. Furthermore, they are highly persistent environmental contaminants that resist standard wastewater bioremediation[4],[5].

  • The 2-Chloroethyl Group: The presence of chlorine classifies this material as a Halogenated Organic Compound . Halogenated wastes require specialized high-temperature incineration because standard burning releases toxic hydrochloric acid (HCl) gas[6],[7].

  • The Sulfone Moiety: The sulfone group stabilizes the formation of a highly reactive vinyl sulfone intermediate via beta-elimination. This makes the compound a potent alkylating agent and biological hazard[8]. Upon incineration, the sulfur content generates sulfur oxides (SOx), necessitating alkaline flue gas scrubbing[7].

Table 1: Physicochemical Hazard & Disposal Profile
Hazard FeatureOperational ImplicationDisposal Requirement
Halogenated (Cl) Generates HCl gas upon combustion.Must be segregated into the Halogenated Waste stream[2].
Nitroaromatic Exothermic reactivity; environmental persistence.Zero-discharge to drains; avoid mixing with strong bases/reducers[3],[4].
Sulfone (S) Generates SOx gas upon combustion.Requires high-temperature incineration with wet scrubbers[7].
Aquatic Toxicity Bioaccumulative potential.Secondary containment is mandatory during storage[8],[9].

The Logic of Waste Segregation

A critical point of failure in laboratory waste management is the improper mixing of halogenated and non-halogenated solvents.

Why must 2-chloroethyl p-nitrophenyl sulfone be strictly segregated? Incinerators processing halogenated waste must be equipped with specialized, corrosion-resistant alkaline scrubbers to neutralize the HCl and SOx gases produced during combustion[7]. If halogenated compounds are mistakenly placed in non-halogenated waste streams, they can severely damage standard incinerator linings and release toxic gases into the atmosphere. Consequently, environmental agencies and waste brokers charge a significant premium for halogenated waste processing. Diluting this compound with non-halogenated waste unnecessarily increases institutional disposal costs and violates compliance standards[6],[2].

Step-by-Step Disposal Protocol

Every procedure in the laboratory must be a self-validating system. Follow this step-by-step workflow to ensure safe containment and disposal.

Phase 1: Immediate Safety & Containment
  • Don Appropriate PPE: Equip yourself with chemical-resistant nitrile gloves, safety goggles (or a face shield), and a fully buttoned lab coat[10],[9].

    • Self-Validation: Perform a visual inspection and inflation test of your gloves to check for micro-tears before handling the chemical.

  • Ventilation: Conduct all waste transfer operations inside a certified, properly functioning chemical fume hood to prevent the inhalation of reactive dust or vapors[7].

Phase 2: Collection & Stabilization
  • Solid Waste: If disposing of the neat solid, use non-sparking tools to sweep up the material. Transfer it into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE)[8].

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., Dichloromethane), carefully pour the solution into a designated carboy strictly reserved for "Halogenated Organic Liquid Waste"[2].

    • Self-Validation: Verify that the waste container is never filled beyond 75% capacity . This crucial headspace allows for vapor expansion and prevents over-pressurization[6].

Phase 3: Labeling & Satellite Accumulation
  • Immediate Labeling: Attach a standard Hazardous Waste tag to the container the moment the first drop of waste is added.

  • Required Nomenclature: Clearly write the full chemical name: "Hazardous Waste: 2-Chloroethyl p-nitrophenyl sulfone (Halogenated, Toxic)". Do not use abbreviations or structural formulas[7].

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray)[11].

    • Self-Validation: Check the accumulation start date on the label. Federal regulations mandate that hazardous waste must not remain in an SAA for more than 90 days [12],[11].

Phase 4: Final Destruction via EHS
  • Transfer of Custody: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office or your licensed hazardous waste broker[13].

  • Final Destruction: The waste broker will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate, legally compliant disposal method for this compound is high-temperature rotary kiln incineration (>1000°C) equipped with alkaline flue gas scrubbers[9],[7].

Decision Workflow Diagram

The following diagram illustrates the logical progression of waste characterization, segregation, and final disposal for halogenated nitroaromatic compounds.

DisposalWorkflow Start Waste Generation: 2-Chloroethyl p-nitrophenyl sulfone Segregation Segregate as Halogenated Organic Waste Start->Segregation Identify hazards Labeling Label: Hazardous Waste (Toxic, Halogenated, Nitroaromatic) Segregation->Labeling Containerize Storage Store in Vented Cabinet (<90 Days, Secondary Containment) Labeling->Storage Accumulate EHS Contact EHS / Licensed Waste Broker Storage->EHS Request pickup Incineration High-Temp Incineration with Flue Gas Scrubbing EHS->Incineration Final disposal

Caption: Workflow for the safe segregation, accumulation, and disposal of halogenated nitroaromatic waste.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California San Diego (UCSD) Environment, Health & Safety. Available at:[Link]

  • Toxicological Profile for Nitroaromatics. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University Health and Safety. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Department of Water Affairs & Forestry / Centre for Environmental Rights. Available at:[Link]

  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office. Available at:[Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety. Available at:[Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Sulfone, 2-chloroethyl p-nitrophenyl

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in understanding molecular causality. To handle Sulfone, 2-chloroethyl p-nitrophenyl (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in understanding molecular causality. To handle Sulfone, 2-chloroethyl p-nitrophenyl (CAS No. 6461-63-8) safely, we must first understand why it is hazardous. This guide synthesizes mechanistic toxicology with field-proven operational protocols to provide a self-validating system for handling this reactive compound.

Mechanistic Toxicology: The "Why" Behind the Hazard

Sulfone, 2-chloroethyl p-nitrophenyl (also known as 1-((2-chloroethyl)sulfonyl)-4-nitrobenzene) is a crystalline solid that presents severe acute toxicity, skin corrosion, and potential mutagenic hazards[1].

The primary danger of this compound lies in its structural reactivity. Under mildly basic or physiological conditions, the 2-chloroethyl sulfone moiety undergoes rapid dehydrohalogenation (elimination of HCl)[2]. This reaction yields p-nitrophenyl vinyl sulfone , an exceptionally potent Michael acceptor[3][4]. The strongly electron-withdrawing p-nitro group exacerbates the electrophilicity of the vinyl group. If exposed to biological tissues, this intermediate irreversibly alkylates nucleophilic sites—specifically cysteine thiols in proteins and guanine amines in DNA—leading to severe cytotoxicity, tissue necrosis, and genetic damage[4][5].

ToxicityPathway A 2-Chloroethyl p-Nitrophenyl Sulfone (Pro-electrophile) B Dehydrohalogenation (-HCl) via Physiological pH / Base A->B C p-Nitrophenyl Vinyl Sulfone (Potent Michael Acceptor) B->C D Nucleophilic Attack (Protein Cysteine / DNA) C->D E Irreversible Alkylation (Cytotoxicity / Mutagenicity) D->E

Mechanistic pathway of 2-chloroethyl p-nitrophenyl sulfone toxicity via vinyl sulfone formation.

Quantitative Personal Protective Equipment (PPE) Matrix

Because this compound acts as a vesicant and alkylating agent, standard laboratory PPE is insufficient[1][6]. The following matrix outlines the required quantitative specifications for barrier protection to prevent dermal and inhalation exposure.

PPE CategorySpecification / MaterialQuantitative Metric / Validation Standard
Primary Engineering Control Class II, Type B2 Fume Hood> 100 feet per minute (fpm) face velocity
Outer Gloves Butyl Rubber or Neoprene> 480 min breakthrough time; ≥ 0.3 mm thickness
Inner Gloves Nitrile (Disposable)> 30 min breakthrough time; ≥ 5 mil thickness
Respiratory Protection NIOSH P100 Particulate Respirator99.97% filtration efficiency for airborne particles
Eye & Face Protection Chemical Goggles + Face ShieldANSI Z87.1+ certified for splash/dust impact
Body Protection Chemically Resistant Tyvek SuitImpermeable to fine particulate aerosolization

Operational Workflows: Safe Weighing and Transfer

Crystalline powders carry a high risk of aerosolization via electrostatic repulsion. Inhaling dust particles of an alkylating agent bypasses dermal barriers directly into the pulmonary mucosa[6]. Follow this self-validating protocol for transfer operations:

Step-by-Step Methodology:

  • System Verification: Before opening the chemical container, verify the fume hood monitor displays a face velocity of ≥100 fpm. Ensure the sash is lowered to the marked operational height.

  • PPE Donning: Don the dual-layer glove system (5 mil nitrile inner, 0.3 mm butyl rubber outer) and respiratory protection.

  • Static Mitigation: Engage an anti-static ionizer bar inside the balance enclosure. This neutralizes the static charge on the crystals, preventing the powder from aerosolizing when manipulated with a spatula.

  • Closed-System Weighing: Dispense the required mass into a pre-tared, sealable glass vial (e.g., a crimp-top or screw-cap septum vial). Never use open polystyrene weigh boats.

  • Transfer: Seal the vial tightly before removing it from the balance area. Transfer the sealed vial to your reaction manifold. If adding to a liquid, inject the solvent directly through the septum via syringe under an inert argon atmosphere.

HandlingWorkflow Start 1. Preparation Verify Fume Hood & Don PPE Weigh 2. Weighing Use Anti-Static Enclosure Start->Weigh Transfer 3. Transfer Closed System / Septum Vial Weigh->Transfer React 4. Execution Inert Atmosphere (Ar/N2) Transfer->React Decon 5. Decontamination Quench with Thiosulfate React->Decon Dispose 6. Waste Disposal Halogenated Waste Stream Decon->Dispose

Step-by-step operational workflow for the safe handling and disposal of reactive sulfones.

Chemical Decontamination and Spill Response

If a spill occurs, water alone is insufficient and may spread the hazard. We must use targeted chemical neutralization. By applying a soft nucleophile, we can deliberately force the Michael addition to occur with a benign agent rather than our biological tissues.

The Thiosulfate Quench Protocol:

  • Isolation: Immediately evacuate the 2-meter radius and lower the fume hood sash to contain airborne particulates.

  • Containment: Surround the solid spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent mechanical spread.

  • Quench Solution Preparation: Prepare a 10% (w/v) solution of sodium thiosulfate ( Na2​S2​O3​ ) in mildly basic water (pH 8.5, adjusted with sodium bicarbonate). Causality note: The mild base promotes the formation of the vinyl sulfone, which the thiosulfate then immediately and irreversibly attacks, neutralizing the electrophilic threat.

  • Neutralization: Gently spray or pour the quench solution over the spill.

  • Validation: Allow a 30-minute residence time to ensure complete kinetic quenching of the alkylating agent.

  • Collection: Scoop the neutralized slurry into a designated, labeled halogenated waste container using non-sparking tools.

Waste Disposal Plan

Do not mix sulfone waste with general organic solvent waste.

  • Solid Waste: All contaminated consumables (gloves, spatulas, empty vials) must be double-bagged and placed in a rigid container labeled "Acutely Toxic Solid Waste - Alkylating Agent"[6].

  • Liquid Waste: Aqueous waste generated from the thiosulfate quench must be kept mildly basic (pH 8-9) to ensure the stability of the neutralized adduct. Collect in a dedicated high-density polyethylene (HDPE) carboy labeled "Halogenated Aqueous Waste."

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only approved method for the complete destruction of halogenated sulfones[1].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sulfone, 2-chloroethyl p-nitrophenyl
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Sulfone, 2-chloroethyl p-nitrophenyl
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